molecular formula C16H23NO5 B1461937 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid CAS No. 683218-95-3

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Cat. No.: B1461937
CAS No.: 683218-95-3
M. Wt: 309.36 g/mol
InChI Key: RZILVXJBADJFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZILVXJBADJFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661445
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683218-95-3
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683218-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids has become a cornerstone for the development of novel therapeutics with enhanced properties. Among these, β-amino acid derivatives have garnered significant attention for their ability to impart unique conformational constraints and increased stability to peptides. This guide provides a comprehensive technical overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , a versatile building block with significant potential in pharmaceutical and biochemical research.

This compound, featuring a tert-butyloxycarbonyl (Boc) protecting group, a β-amino acid backbone, and a methoxyphenyl moiety, offers a unique combination of stability, reactivity, and biocompatibility. Its structure is particularly amenable to solid-phase peptide synthesis (SPPS) and the construction of complex bioactive molecules.[1] Researchers in pharmaceutical development have utilized this intermediate in the synthesis of drugs targeting neurological disorders, leveraging its capacity to modulate neurotransmitter activity.[1] This guide will delve into the chemical and physical properties of this compound, provide a detailed synthesis protocol, explore its applications, and offer insights into its role in advancing drug development.

Chemical Structure and Properties

The unique trifecta of a Boc-protected amine, a propionic acid backbone, and a 4-methoxyphenyl group endows this molecule with a distinct set of chemical and physical characteristics that are highly advantageous in synthetic and medicinal chemistry.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid . It is also commonly referred to by the synonym (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid.[1]

Key Physicochemical Data
PropertyValueReference
CAS Number 683218-95-3[1]
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
Appearance White powder[1]
Melting Point 72-81 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage 0-8 °C[1]

The Boc protecting group is crucial for its application in peptide synthesis, as it masks the reactivity of the amine group, allowing for controlled, stepwise elongation of a peptide chain. This protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, a key feature in orthogonal protection strategies.[2] The methoxyphenyl group contributes to the molecule's overall solubility and can participate in specific interactions with biological targets.[1]

Structural Visualization

The three-dimensional arrangement of atoms in this compound is central to its function. The following diagram illustrates its chemical structure.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method, adapted from general procedures for the synthesis of Boc-protected β-amino acids.

Workflow Diagram

G start Starting Materials: 4-methoxyphenylacetic acid Formaldehyde Ammonia step1 Mannich Reaction start->step1 Base catalyst step2 Boc Protection step1->step2 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine) product 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid step2->product Acidic workup

Caption: General synthetic workflow for the target compound.

Detailed Experimental Procedure

Step 1: Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (Mannich-type Reaction)

  • To a stirred solution of 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add aqueous formaldehyde (1.1 equivalents) and aqueous ammonia (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Acidify the residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 7-8 with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid.

Step 2: N-Boc Protection

  • Suspend 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and water.

  • To this suspension, add a base such as triethylamine (2.5 equivalents) or sodium hydroxide to maintain a basic pH.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously at room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.[3]

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Avoid inhalation of dust.

    • Acids and Bases: Handle with care as they are corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research, most notably in peptide science and medicinal chemistry.

Inhibition of Amyloid Fibril Formation

A significant application of this compound is in the design of peptide analogues that can inhibit the formation of amyloid fibrils. Amyloid fibril deposition is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. Research has shown that incorporating 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid into a peptide sequence can completely inhibit amyloid fibril formation.[4]

The rationale behind this application lies in the ability of the β-amino acid to disrupt the β-sheet structures that are critical for amyloid fibril assembly. The bulky side group and the altered backbone conformation introduced by this non-canonical amino acid interfere with the hydrogen bonding patterns required for fibril elongation.

Peptide Synthesis and Drug Design

As a protected amino acid, this compound is a key building block in the synthesis of peptidomimetics and therapeutic peptides.[1] The incorporation of this β-amino acid can lead to:

  • Enhanced Proteolytic Stability: The unnatural backbone is less susceptible to degradation by proteases, which can increase the in vivo half-life of a peptide drug.

  • Conformational Constraint: The structure can induce specific secondary structures (e.g., helices or turns) in a peptide, which can be crucial for binding to a biological target with high affinity and selectivity.

  • Improved Pharmacokinetic Properties: The methoxyphenyl group can modulate the lipophilicity of the resulting peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Material Science and Bioconjugation

The carboxylic acid and the protected amine functionalities provide orthogonal handles for further chemical modification. This allows for the incorporation of the molecule into larger scaffolds, such as polymers and hydrogels, for applications in tissue engineering and drug delivery.[1] It can also be used in bioconjugation to attach peptides to surfaces or other molecules for the development of biosensors and other diagnostic tools.

Conclusion

This compound is a highly versatile and valuable synthetic building block for researchers, scientists, and drug development professionals. Its unique structural features, combining a protected β-amino acid with a functionalized aromatic side chain, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential. The demonstrated application in the inhibition of amyloid fibril formation highlights its potential in the development of new treatments for neurodegenerative diseases. As the field of peptide and protein therapeutics continues to expand, the demand for such specialized amino acid derivatives is expected to grow, further solidifying the importance of this compound in medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of amino acid derivatives.
  • PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved January 20, 2026, from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a pivotal Michael addition reaction, followed by a tandem hydrolysis and decarboxylation sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction and Retrosynthetic Analysis

This compound is a β-substituted γ-aminobutyric acid (GABA) analog. This class of compounds is of significant interest in pharmaceutical research due to their potential neurological activity.[1] The title compound, with its protected amine and carboxylic acid functionalities, serves as a versatile intermediate for the synthesis of more complex molecules, including peptides and small molecule therapeutics.[2]

A logical retrosynthetic analysis of the target molecule points to a disconnection at the Cα-Cβ bond, suggesting a conjugate addition strategy. This approach is widely employed for the synthesis of β-substituted GABA derivatives.[3][4][5] The key bond formation is envisioned through a Michael addition of a protected aminomethylmalonate nucleophile to a 4-methoxycinnamate acceptor.

Retrosynthesis Target This compound Intermediate1 Diethyl 2-(N-Boc-aminomethyl)-3-(4-methoxyphenyl)malonate Target->Intermediate1 Hydrolysis & Decarboxylation Precursors Diethyl 2-(N-Boc-aminomethyl)malonate + Ethyl 4-methoxycinnamate Intermediate1->Precursors Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway Overview

The forward synthesis involves a three-step sequence starting from commercially available reagents:

  • Step 1: Michael Addition. The conjugate addition of diethyl 2-(N-tert-butoxycarbonylaminomethyl)malonate to ethyl 4-methoxycinnamate. This reaction is typically catalyzed by a non-nucleophilic base.

  • Step 2: Hydrolysis. Saponification of the tri-ester intermediate from Step 1 to the corresponding tricarboxylate salt.

  • Step 3: Acidification and Decarboxylation. Acidification of the tricarboxylate salt, which spontaneously decarboxylates upon gentle heating to yield the final product.

Synthesis Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acidification & Decarboxylation A Diethyl 2-(N-Boc-aminomethyl)malonate C Diethyl 2-(N-Boc-aminomethyl)-3-(4-methoxyphenyl)-1,1-dicarboxylate A->C B Ethyl 4-methoxycinnamate B->C D Tricarboxylate Salt C->D 1. NaOH (aq) 2. Heat C_label NaOEt, EtOH C_label->C E This compound D->E 1. HCl (aq) 2. Heat (-CO2)

Caption: Overall synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(N-tert-butoxycarbonylaminomethyl)-3-(4-methoxyphenyl)-1,1-dicarboxylate

This step constitutes the key carbon-carbon bond-forming reaction. The choice of a soft, non-nucleophilic base like sodium ethoxide is crucial to promote the conjugate addition while minimizing side reactions such as transesterification or hydrolysis of the ester groups. Ethanol is a suitable solvent as it is the conjugate acid of the base, preventing unwanted side reactions.

Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add diethyl 2-(N-tert-butoxycarbonylaminomethyl)malonate (1.0 eq.).

  • Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of ethyl 4-methoxycinnamate (1.05 eq.) in anhydrous ethanol dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tri-ester.

Parameter Value Rationale
Base Sodium EthoxidePromotes enolate formation for Michael addition.
Solvent Anhydrous EthanolSolubilizes reactants and is the conjugate acid of the base.
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Work-up NH₄Cl (aq) quenchNeutralizes the base and protonates any remaining enolate.
Steps 2 & 3: Hydrolysis and Decarboxylation to afford this compound

This tandem reaction sequence efficiently converts the intermediate tri-ester to the final product. The initial basic hydrolysis (saponification) is followed by an acidic workup which not only protonates the carboxylates but also catalyzes the decarboxylation of the unstable gem-dicarboxylic acid intermediate.

Protocol:

  • Dissolve the purified tri-ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC or HPLC, typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid.

  • Gently warm the acidic solution to 50-60 °C for 1-2 hours to ensure complete decarboxylation (evolution of CO₂ gas will be observed).[6][7]

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Parameter Value Rationale
Hydrolysis Reagent NaOH (aq)Saponifies the three ester groups to carboxylates.
Acidification Reagent HCl (aq)Protonates the carboxylates to form carboxylic acids.
Decarboxylation Heat (50-60 °C)Promotes the elimination of CO₂ from the gem-dicarboxylic acid.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The progress of each step can be rigorously monitored by standard analytical techniques such as TLC and HPLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the final product would include characteristic signals for the Boc protecting group, the aromatic protons of the methoxyphenyl group, the diastereotopic protons of the aminomethyl group, and the methine and methylene protons of the propionic acid backbone.

Conclusion

The synthesis of this compound is reliably achieved through a Michael addition followed by a hydrolysis and decarboxylation sequence. This pathway utilizes readily available starting materials and employs well-understood, scalable chemical transformations. The provided in-depth guide offers a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Han, J., Escorihuela, J., Landa, A., Soloshonok, V. A., & Sorochinsky, A. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3583. [Link]

  • Han, J., Escorihuela, J., Fustero, S., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3583. [Link]

  • ResearchGate. (n.d.). Representative β-substituted GABA derivatives with clinical applications. [Link]

  • EHU. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. [Link]

  • Chem-Impex. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. [Link]

  • YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • YouTube. (2018, May 4). Malonic Ester Synthesis. [Link]

  • ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. [Link]

  • ResearchGate. (n.d.). Stereoselective Michael addition reaction of dimethyl malonate to racemic nitroolefins. [Link]

Sources

An In-Depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a key building block in modern pharmaceutical research and development. The document delves into the compound's physicochemical properties, outlines a detailed synthetic methodology, and explores its critical applications in peptide synthesis and as a scaffold for central nervous system (CNS) drug discovery. Particular emphasis is placed on its role in the development of therapeutics for neurodegenerative disorders, such as Alzheimer's disease, by modulating peptide aggregation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile molecule.

Introduction: The Strategic Importance of Substituted β-Amino Acids

In the landscape of medicinal chemistry, the design and synthesis of novel molecular scaffolds that offer precise control over three-dimensional space are of paramount importance. β-amino acids, and particularly their substituted derivatives, have emerged as a class of compounds with significant potential. The homologation of the carbon backbone by one methylene unit compared to their α-amino acid counterparts imparts unique conformational properties and, critically, enhanced metabolic stability by conferring resistance to proteolytic degradation.

This compound, a chiral β-amino acid derivative, embodies the strategic advantages of this molecular class. The presence of a Boc-protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the 4-methoxyphenyl moiety provides a key structural element for molecular recognition and can influence pharmacokinetic properties. This guide will explore the synthesis, properties, and applications of this compound, highlighting its utility as a versatile tool in the medicinal chemist's arsenal.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 683218-95-3Chem-Impex[1]
Molecular Formula C₁₆H₂₃NO₅Chem-Impex[1]
Molecular Weight 309.36 g/mol Chem-Impex[1]
Appearance White to off-white powderChem-Impex[1]
Melting Point 72-81 °CChem-Impex[1]
Purity ≥ 99% (HPLC)Chem-Impex[1]
Storage Conditions 0-8°CChem-Impex[1]

The structure of this compound, featuring a protected amine, a carboxylic acid, and a substituted aromatic ring, makes it an ideal candidate for further chemical modifications and incorporation into larger, more complex molecules.

Structural Diagram:

Caption: Chemical structure of the title compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical synthetic approach would involve the conjugate addition of a protected amine to a suitably substituted cinnamic acid derivative, followed by functional group manipulations.

workflow start 4-Methoxycinnamic acid step1 Esterification (e.g., MeOH, H+) start->step1 step2 Michael Addition with Boc-protected amine source (e.g., Lithium bis(trimethylsilyl)amide and Boc-NH2) step1->step2 step3 Hydrolysis of ester (e.g., LiOH, H2O/THF) step2->step3 product This compound step3->product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established chemical principles for the synthesis of related β-amino acids.

Step 1: Esterification of 4-Methoxycinnamic acid

  • To a solution of 4-methoxycinnamic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester of 4-methoxycinnamic acid.

Causality: The esterification step is crucial to protect the carboxylic acid functionality, preventing it from interfering with the subsequent Michael addition reaction. Methanol is a common and cost-effective reagent for this transformation, and the acidic catalyst accelerates the reaction to equilibrium.

Step 2: Conjugate Addition of a Protected Amine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the methyl 4-methoxycinnamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C.

  • In a separate flask, prepare the lithium salt of Boc-amine by treating Boc-amide with a strong base like n-butyllithium or lithium diisopropylamide (LDA) in THF at -78°C.

  • Slowly add the pre-formed lithium Boc-amide solution to the solution of the cinnamate ester.

  • Stir the reaction at -78°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The 1,4-conjugate (Michael) addition is a key C-N bond-forming reaction. The use of a strong, non-nucleophilic base is essential to deprotonate the Boc-amide without attacking the ester functionality. The low temperature (-78°C) helps to control the reactivity and minimize side reactions.

Step 3: Saponification of the Ester

  • Dissolve the purified product from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (1.5-2.0 eq) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Causality: Saponification is the standard method for hydrolyzing the ester to the desired carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of work-up.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in several areas of pharmaceutical research.

Peptide Synthesis and Modulation of Amyloid-β Aggregation

A critical application of this compound is in the synthesis of peptidomimetics designed to interfere with pathological protein aggregation, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The aggregation of the amyloid-β (Aβ) peptide is a key event in the pathogenesis of Alzheimer's.[4]

The incorporation of β-amino acids into peptide sequences can disrupt the hydrogen bonding patterns that are essential for the formation of β-sheet structures, which are the foundation of amyloid fibrils.[5][6] A study on a related compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, demonstrated its ability to inhibit both the nucleation and elongation phases of Aβ aggregation.[1][7] This suggests that the 4-methoxyphenyl moiety of the title compound could play a crucial role in binding to the Aβ peptide and interfering with its self-assembly.

Abeta Amyloid-β Monomers Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Inhibitor 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid (as part of a peptidomimetic) Inhibitor->Abeta Binds and disrupts self-assembly

Caption: Proposed mechanism of Aβ aggregation inhibition.

Scaffold for CNS Drug Discovery

The structural framework of this compound also makes it an attractive scaffold for the development of small molecule drugs targeting the central nervous system.[8] Its resemblance to neurotransmitters, particularly GABA (gamma-aminobutyric acid), suggests its potential as a precursor for GABA analogues.[3] GABA is the primary inhibitory neurotransmitter in the brain, and modulation of the GABAergic system is a key therapeutic strategy for conditions such as anxiety, epilepsy, and sleep disorders.

The propionic acid backbone with an amino group at the β-position can be further elaborated to generate a library of compounds for screening against various CNS targets. The 4-methoxyphenyl group can be modified to fine-tune properties such as blood-brain barrier permeability and target engagement.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its unique combination of a protected β-amino acid core and a substituted aromatic moiety provides a powerful platform for the synthesis of novel peptidomimetics and small molecule therapeutics. The potential of this compound to modulate amyloid-β aggregation highlights its significance in the ongoing search for effective treatments for Alzheimer's disease and other neurodegenerative disorders. Furthermore, its utility as a scaffold for CNS drug discovery opens up avenues for the development of new treatments for a range of neurological and psychiatric conditions. This technical guide provides a foundation for researchers to harness the potential of this valuable synthetic intermediate in their drug discovery and development programs.

References

  • Gellerman, G., et al. (2006). "Synthesis of β-Aryl-Alaninyl Derivatives by sp C-H Activation with Pd(OAc)2 Catalyst/Pivalic Acid in DCE and Their Structural Studies in Solid State." ResearchGate. Available at: [Link]

  • Various Authors. (2023). "Alternative synthetic routes for accessing β-amino carbonyl compounds." ResearchGate. Available at: [Link]

  • Chem-Impex. "this compound." Available at: [Link]

  • Albright, S. (2023). "NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES." University of Illinois Chemistry Department. Available at: [Link]

  • Organic Chemistry Portal. "β-Amino Acid synthesis by C-C coupling." Available at: [Link]

  • Nakamura, T., et al. (2023). "Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro." MDPI. Available at: [Link]

  • Mayol-Llinàs, J., et al. (2017). "Assessing molecular scaffolds for CNS drug discovery." Drug Discovery Today. Available at: [Link]

  • Cruz, M., et al. (2021). "Peptide-based amyloid-beta aggregation inhibitors." RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2019). "Synthesis of β-Amino Diaryldienones Using the Mannich Reaction." NIH National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Available at: [Link]

  • Nelson, A., et al. (2017). "Assessment of the relevance of scaffolds to CNS drug discovery." ResearchGate. Available at: [Link]

  • Jarrett, J. T., et al. (1993). "The carboxy terminus of the beta amyloid protein is critical for the seeding of amyloid formation: implications for the pathogenesis of Alzheimer's disease." Biochemistry. Available at: [Link]

  • Wood, S. J., et al. (1995). "selective inhibition of aggregation in mixtures of amyloid with different chain lengths." Journal of Biological Chemistry. Available at: [Link]

  • Zheng, X., et al. (2018). "Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation." Frontiers in Molecular Neuroscience. Available at: [Link]

  • PrepChem. "Synthesis of Step 2. α-Cyano-β-(4-methoxyphenyl)propionic acid." Available at: [Link]

  • Various Authors. (2024). "Synthesis of N-BOC amines by various routes." ResearchGate. Available at: [Link]

  • Various Authors. (2023). "Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides." ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2020). "Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs." MDPI. Available at: [Link]

  • Lindsey, J. S., et al. (2020). "Design, Synthesis, and Utility of Defined Molecular Scaffolds." MDPI. Available at: [Link]

  • Legentil, L., et al. (2005). "Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid." Tetrahedron Letters. Available at: [Link]

  • Gkizis, P. L., et al. (2021). "Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex." MDPI. Available at: [Link]

Sources

"2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized non-canonical amino acid derivative. With a molecular weight of 309.36 g/mol , this compound is a critical building block in modern pharmaceutical research and development.[1] Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a methoxyphenyl moiety, makes it highly valuable in solid-phase peptide synthesis (SPPS) and as a scaffold in medicinal chemistry.[1][] This guide, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a representative synthetic workflow, analytical characterization protocols, and key applications, with a focus on the underlying scientific principles and experimental rationale.

Introduction

This compound is a synthetic amino acid derivative that has garnered significant interest in the fields of biochemistry and pharmaceutical sciences. Unlike the 20 proteinogenic amino acids, this compound is a "non-natural" or "unnatural" amino acid, the incorporation of which into peptide chains can bestow novel properties such as enhanced proteolytic stability, modified biological activity, and improved pharmacokinetic profiles.[3]

The molecule's structure is defined by two key features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functional group in organic synthesis, particularly in peptide chemistry.[] Its primary function is to prevent the amine from participating in unwanted side reactions during the formation of peptide bonds.[4] The Boc group is strategically employed due to its stability under a wide range of conditions, yet it can be selectively and cleanly removed under moderately acidic conditions, a critical feature for multi-step syntheses.[][5]

  • The 4-Methoxyphenyl Moiety: This aromatic side chain contributes to the molecule's overall properties, influencing its solubility, lipophilicity, and potential for specific interactions with biological targets.[1][3]

This guide serves as a technical resource, elucidating the core attributes of this compound and providing practical, field-proven insights into its synthesis, analysis, and application.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and synthesis. The key specifications for this compound are summarized below.

PropertyValueReference
Molecular Weight 309.36 g/mol [1]
Molecular Formula C₁₆H₂₃NO₅[1]
CAS Number 683218-95-3[1]
Appearance White powder[1]
Melting Point 72-81 °C[1]
Purity (Typical) ≥ 99% (by HPLC)[1]
Synonym (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid[1]
Storage Conditions Store at 0-8°C[1]

Core Chemistry: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the cornerstone of this reagent's utility in controlled, sequential synthesis. Its role is to temporarily "mask" the reactivity of the primary amine.

Causality of Experimental Choice: The selection of Boc over other protecting groups (e.g., Cbz, Fmoc) is dictated by the overall synthetic strategy. Boc chemistry is favored in protocols where acid-lability is required for deprotection.[6][7] This contrasts with Fmoc-based strategies, where deprotection is achieved under basic conditions. The Boc group's stability to basic and neutral conditions makes it ideal for multi-step synthetic schemes where other functional groups might be base-sensitive.[]

cluster_key Molecular Structure mol

Caption: Structure of this compound.

Representative Synthesis and Purification Workflow

While proprietary synthesis routes are common, a plausible and chemically sound pathway can be constructed based on established organic chemistry principles. The following represents a logical, multi-step workflow for producing the title compound.

Workflow Rationale: The strategy involves starting with a suitable precursor containing the 4-methoxyphenyl group, followed by the introduction of the aminomethyl and carboxylic acid functionalities, and concluding with the protection of the amine with the Boc group. Each step is designed for high yield and purity of the intermediate.

start Start: 4-Methoxyphenyl Precursor step1 Step 1: Chain Elongation (e.g., Michael Addition or similar C-C bond formation) start->step1 Reagents for C-C bond formation step2 Step 2: Functional Group Interconversion (e.g., Reduction of nitrile/nitro group to amine) step1->step2 Reducing agents step3 Step 3: Boc Protection (Reaction with Di-tert-butyl dicarbonate, Boc₂O) step2->step3 Boc₂O, Base (e.g., TEA) step4 Step 4: Crude Product Isolation step3->step4 Workup step5 Step 5: Purification (e.g., Column Chromatography) step4->step5 Silica Gel step6 Step 6: Final Product Characterization step5->step6 HPLC, NMR, MS end Final Product: High Purity Compound step6->end

Caption: Generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Boc Protection (Illustrative Step 3)

This protocol describes the crucial step of introducing the Boc protecting group onto the amine functionality of the precursor molecule.

  • Dissolution: Dissolve the amine precursor (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water. The choice of solvent ensures that both the organic precursor and inorganic base are soluble.

  • Basification: Cool the solution to 0°C in an ice bath. Add sodium hydroxide (e.g., 2N aqueous solution, 2.0 eq) to deprotonate the ammonium salt (if present) and to act as a base for the reaction. Maintaining a basic pH is critical for the nucleophilic amine to react.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dissolved in the same organic solvent (dioxane), dropwise to the stirred solution. Boc₂O is the standard reagent for Boc protection. A slight excess ensures complete conversion of the starting material.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or KHSO₄) to pH 3-4. This protonates the carboxylic acid and any excess base, while the Boc-protected amine remains stable.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Boc-protected product.

Analytical Characterization for Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and integrity of the final compound.

product Purified Compound hplc HPLC Analysis product->hplc Purity Assay ms Mass Spectrometry product->ms MW Confirmation nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation pass QC Pass: Identity & Purity Confirmed hplc->pass Data Matches Specification fail QC Fail: Repurify or Re-synthesize hplc->fail Data Out of Specification ms->pass Data Matches Specification ms->fail Data Out of Specification nmr->pass Data Matches Specification nmr->fail Data Out of Specification

Caption: A standard analytical workflow for quality control (QC) validation.

Key Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound, typically aiming for ≥99%.[1]

    • Methodology: A reverse-phase C18 column is used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm). The purity is calculated from the relative peak area of the main product.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Methodology: Electrospray ionization (ESI) is a common technique. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 310.37.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • ¹H NMR: Will show characteristic peaks for the protons on the Boc group (a singlet around 1.4 ppm), the aromatic protons on the methoxyphenyl ring (doublets around 6.8 and 7.2 ppm), the methoxy group (a singlet around 3.8 ppm), and the protons on the propionic acid backbone.

    • ¹³C NMR: Will confirm the presence of all 16 unique carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the aromatic ring.

Core Applications in Research and Development

This compound is not an end-product but a versatile intermediate with significant applications in creating more complex molecules.[1]

Solid-Phase Peptide Synthesis (SPPS)

The primary application is as a building block in Boc-based SPPS.[1] This technique allows for the methodical, step-by-step construction of a peptide chain on a solid support (resin).

The Boc-SPPS Cycle Rationale: The process is cyclical. In each cycle, one amino acid is added. The Boc group is essential as it prevents self-polymerization and ensures only the C-terminus of the incoming amino acid reacts with the N-terminus of the growing peptide chain.

start Start: Peptide-Resin with Boc-protected N-terminus deprotection 1. Deprotection: Remove Boc group (50% TFA in DCM) start->deprotection repeat Repeat Cycle for Next Amino Acid start->repeat wash Wash Step deprotection->wash Generates free amine neutralization 2. Neutralization: Neutralize ammonium salt (e.g., DIEA) coupling 3. Coupling: Add next Boc-AA + Coupling agents (e.g., HBTU) neutralization->coupling coupling->start Forms new peptide bond wash->neutralization

Caption: The core iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Pharmaceutical and Medicinal Chemistry

Beyond peptides, this compound serves as a valuable scaffold for the synthesis of small-molecule drugs.[1]

  • Neurological Disorders: It can be used as an intermediate in the synthesis of compounds designed to modulate neurotransmitter activity.[1]

  • Drug Delivery: The molecule can be incorporated into larger drug delivery systems to improve the bioavailability and targeting of therapeutic agents.[1]

  • Biochemical Probes: Researchers use it in biochemical assays to study enzyme-substrate interactions and explore metabolic pathways, aiding in the discovery of new drug targets.[1]

Safety, Handling, and Storage

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure its long-term stability.[1]

  • Safety: While not classified as acutely hazardous, avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Refer to the Safety Data Sheet (SDS) from the supplier for complete information.

Conclusion

This compound is a highly specialized and enabling chemical tool. Its value is rooted in the strategic use of the Boc protecting group, which allows for precise and controlled chemical manipulations essential in peptide synthesis and complex molecule construction. For researchers in drug discovery and development, a firm grasp of this compound's properties, synthesis, and applications is crucial for innovating the next generation of therapeutic agents.

References

  • Coy, D. H., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]

  • Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • PubChem. 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-(Boc-amino)-3-(3-methoxyphenyl)propionic Acid in Peptide Chemistry. [Link]

Sources

"2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

This compound is a specialized amino acid derivative that serves as a critical building block in modern medicinal chemistry and pharmaceutical research.[1] Its structure is characterized by three key features: a propionic acid backbone, a methoxyphenyl group, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc protecting group is of paramount importance in organic synthesis; it is stable under a wide array of chemical conditions but can be easily and selectively removed under mild acidic conditions.[] This "orthogonality" allows for complex, multi-step syntheses, making the title compound an ideal intermediate for constructing intricate bioactive molecules.

This guide provides a detailed examination of the core physical properties of this compound, outlines rigorous experimental protocols for their determination, and contextualizes the importance of these properties for its application in research and development.

Core Physical and Chemical Properties

The physical properties of a compound are foundational to its handling, formulation, and application in synthetic chemistry. For this compound, these properties dictate its storage, solvent selection for reactions, and purification strategies.

Chemical Structure and Identifiers

The unique arrangement of functional groups in this molecule is central to its utility. The carboxylic acid provides a handle for amide bond formation, the Boc-protected amine allows for controlled deprotection and subsequent reactions, and the methoxyphenyl group influences solubility and potential biological interactions.[1]

G cluster_boc Boc Group cluster_backbone Propionic Acid Backbone cluster_substituents Substituents Boc_N N Boc_C_O C=O Boc_N->Boc_C_O Boc_O O Boc_C_O->Boc_O tert_butyl tert-Butyl Boc_O->tert_butyl C_alpha α-Carbon C_beta β-Carbon C_alpha->C_beta COOH Carboxylic Acid (-COOH) C_alpha->COOH aminomethyl Aminomethyl (-CH2-N) C_alpha->aminomethyl methoxyphenyl 4-Methoxyphenyl C_beta->methoxyphenyl aminomethyl->Boc_N caption Figure 1: Key Functional Moieties

Figure 1: Key Functional Moieties
Summary of Physical Properties

The quantitative physical data for this compound are summarized below. These values are critical for laboratory handling and experimental design.

PropertyValueSource
CAS Number 683218-95-3[1]
Molecular Formula C₁₆H₂₃NO₅[1]
Molecular Weight 309.36 g/mol [1]
Appearance White powder[1]
Melting Point 72-81 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, field-proven methodologies for characterizing the physical properties of novel or synthesized batches of this compound.

Workflow for Physical Characterization

A systematic approach is essential for accurate and reproducible characterization. The following workflow outlines the logical sequence of analysis.

Figure 2: Experimental Characterization Workflow
Protocol 1: Melting Point Determination

Rationale: The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The reported range of 72-81°C suggests some variability, which could be due to the presence of diastereomers or crystalline polymorphism. A careful determination is necessary to benchmark a specific batch.

Methodology (Using a Digital Mel-Temp Apparatus):

  • Sample Preparation:

    • Place a small amount (approx. 10-20 mg) of the white powder on a clean, dry watch glass.

    • If the crystals are not fine, gently crush them to a fine powder using a spatula.[3][4] This ensures uniform packing and heat transfer.

    • Press the open end of a capillary tube into the powder, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[5] The packed sample height should be 2-3 mm for an accurate reading.[4][5]

  • Instrument Setup and Measurement:

    • Rapid Preliminary Run: If the approximate melting point is unknown, first perform a rapid determination by setting a fast ramp rate (e.g., 10-20°C/minute).[6] This will establish a rough range.

    • Cooling: Allow the apparatus to cool to at least 15-20°C below the observed approximate melting point.[4][6]

    • Accurate Measurement: Place a new, freshly prepared capillary tube into the apparatus.

    • Set the starting temperature to ~20°C below the expected melting point (e.g., start at 55°C).

    • Set a slow heating ramp rate of 1-2°C per minute.[6] A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.

    • Record T₁: Note the temperature at which the first droplet of liquid becomes visible.[5]

    • Record T₂: Note the temperature at which the last solid crystal melts completely into a liquid.

    • The melting range is reported as T₁ - T₂.

  • Validation:

    • Repeat the accurate measurement with a second sample to ensure reproducibility. The results should be consistent.

Protocol 2: Solubility Profiling

Rationale: Understanding the solubility of the compound is essential for its use in reactions, formulations, and purification (e.g., recrystallization). The presence of both a polar carboxylic acid and a large, nonpolar Boc and methoxyphenyl group suggests a nuanced solubility profile. A systematic evaluation in solvents of varying polarity and pH is required.

Methodology (Qualitative Determination):

  • General Procedure:

    • For each solvent, add approximately 25 mg of the compound to a small test tube.[7][8]

    • Add 0.75 mL of the chosen solvent in portions (e.g., 3 x 0.25 mL).[7][8]

    • After each addition, shake the tube vigorously for 30-60 seconds.[7]

    • Observe and record whether the solid dissolves completely. A substance is generally considered "soluble" if it dissolves to the extent of ~3.3 g/100 mL.[8]

  • Solvent Selection and Interpretation:

    • Water (H₂O): Test solubility in water first. Given the large organic structure, it is expected to be poorly soluble. Partial solubility would indicate the influence of the polar carboxylic acid group.[8]

    • 5% Aqueous HCl: This acidic solution will protonate the carboxylic acid (if it's not already), but more importantly, it tests for basic functional groups. No significant change from water is expected as the Boc-protected amine is not basic.

    • 5% Aqueous NaOH: This basic solution will deprotonate the carboxylic acid to form a sodium carboxylate salt. A significant increase in solubility compared to water is a strong positive test for the acidic carboxylic acid group, as the resulting salt is much more polar.[8][9]

    • 5% Aqueous NaHCO₃: Sodium bicarbonate is a weaker base than NaOH. If the compound dissolves in NaHCO₃, it indicates a relatively strong organic acid (like a carboxylic acid).[7][9] This test helps differentiate strong acids from weaker ones like phenols.

    • Organic Solvents: Test solubility in a range of common organic solvents to establish its utility in reactions.

      • Methanol (MeOH) / Ethanol (EtOH): Polar protic solvents.

      • Dichloromethane (DCM) / Chloroform (CHCl₃): Halogenated solvents.

      • Ethyl Acetate (EtOAc): A moderately polar ester.

      • Diethyl Ether: A common, relatively nonpolar ether.

      • Hexanes: A nonpolar hydrocarbon solvent.

Applications in Research

The physical properties of this compound directly inform its diverse applications:

  • Pharmaceutical Development: Its defined structure and reactivity make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1]

  • Peptide Synthesis: It is used as a non-canonical amino acid in solid-phase peptide synthesis to create peptides with enhanced stability, solubility, or novel biological functions.[1]

  • Drug Delivery Systems: The compound can be incorporated into larger molecules or polymers used in drug delivery to improve the bioavailability of other therapeutic agents.[1]

References

  • Physical and chemical properties of Boc-protected amino acids - Benchchem.
  • EXPERIMENT 1 DETERMIN
  • This compound – Chem-Impex.
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols - Benchchem.
  • Melting point determin
  • 11 Experiment 3 | PDF | Melting Point - Scribd.
  • 6.
  • Melting Point.
  • Experiment 1 - Melting Points.
  • BOC-Amino Acids.

Sources

A Technical Guide to the Solubility Profile of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is a specialized amino acid derivative that holds significant interest in pharmaceutical development and peptide synthesis.[1] Its structure, characterized by a tert-butyloxycarbonyl (Boc) protecting group, a substituted propionic acid backbone, and a methoxyphenyl moiety, dictates its physicochemical properties, including its solubility—a critical parameter in drug discovery and formulation.[1] The Boc group, a cornerstone in modern organic synthesis, imparts stability under a range of conditions while allowing for selective deprotection under mild acidic conditions.[] This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound and a detailed protocol for its empirical determination.

The solubility of a compound is not a fixed value but is influenced by the interplay of its molecular structure and the properties of the solvent. For this compound, we can anticipate the following general solubility trends based on its constituent parts:

  • The Boc Group: The bulky and lipophilic tert-butyl component of the Boc group generally decreases aqueous solubility and enhances solubility in non-polar organic solvents.[3]

  • The Propionic Acid Moiety: The carboxylic acid group introduces a potential for ionization, suggesting that the solubility of the molecule will be pH-dependent. At pH values above its pKa, the carboxylate form will be more prevalent, potentially increasing aqueous solubility.[4][5]

  • The Methoxyphenyl Group: The aromatic ring and the methyl ether contribute to the molecule's hydrophobicity, likely favoring solubility in organic solvents.

Given these structural features, it is expected that this compound will exhibit limited solubility in water and greater solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[3]

Predictive Solubility Overview

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers Low to ModerateThe presence of the carboxylic acid allows for some aqueous solubility, which is expected to increase with pH. However, the hydrophobic Boc and methoxyphenyl groups will limit overall solubility.
Polar Aprotic GoodSolvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally effective at dissolving a wide range of organic compounds, including protected amino acids.
Chlorinated HighDichloromethane and chloroform are excellent solvents for many Boc-protected compounds due to their ability to solvate the non-polar regions of the molecule.[3]
Ethers ModerateSolvents like Tetrahydrofuran (THF) and Diethyl Ether are likely to be effective, though perhaps less so than chlorinated solvents.
Alcohols Moderate to GoodMethanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.
Non-polar LowSolvents such as hexanes and toluene are unlikely to be effective due to the polar nature of the carboxylic acid and the carbamate linkage.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "shake-flask" method, as described by Higuchi and Connors (1965), remains the gold standard for determining thermodynamic solubility due to its reliability, particularly for sparingly soluble compounds.[6] The following protocol is a detailed, step-by-step guide for determining the solubility of this compound.

Core Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., purified water, pH-adjusted buffers, organic solvents)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[7]

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid at equilibrium. A preliminary test can help estimate the required amount.[7]

  • Equilibration: Add a known volume of the chosen solvent to the vial, seal it tightly, and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration through a syringe filter.[6][9] It is crucial to ensure that the filter does not adsorb the solute, which could lead to inaccurate results.[6]

  • Sample Preparation for Analysis: Dilute an aliquot of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[9]

  • Calculation of Solubility: Calculate the solubility of the compound in the specific solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Self-Validating System Checks
  • Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid in the vial.

  • Equilibrium Confirmation: As mentioned, taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration does not significantly change between the later time points confirms that equilibrium has been reached.[7]

  • Mass Balance: For a rigorous validation, the solid material remaining in the vial can be dried and weighed to perform a mass balance calculation.

Visualizing the Workflow

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute add_solvent Add solvent to solute prep_solute->add_solvent prep_solvent Prepare solvent system prep_solvent->add_solvent agitate Agitate at constant temp (24-72h) add_solvent->agitate agitate->agitate settle Allow solid to settle agitate->settle separate Centrifuge / Filter settle->separate separate->prep_solute Visual check for excess solid dilute Dilute supernatant separate->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Shake-flask method workflow.

Conclusion

While specific, pre-existing solubility data for this compound is scarce, a sound scientific understanding of its structural components allows for a reliable prediction of its solubility profile. This guide provides the foundational knowledge and a robust, validated experimental protocol for researchers to empirically determine the solubility of this compound in various solvent systems. Accurate solubility data is paramount for the successful development of new therapeutics, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

  • BenchChem. (n.d.). Physical and chemical properties of Boc-protected amino acids.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • What are the applications, solubility, and storage conditions of Boc-beta-alanine? (n.d.). FAQ.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wagner, K. G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • BenchChem. (n.d.). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
  • World Health Organization. (n.d.). Annex 4.
  • Chem-Impex. (n.d.). This compound.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

An In-depth Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a specialized amino acid derivative with significant potential in pharmaceutical research and development. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical attributes, synthesis strategies, characterization, and diverse applications, offering field-proven insights into its utility.

Introduction: The Significance of a Structurally Unique Amino Acid

This compound is a non-proteinogenic β-amino acid derivative characterized by a quaternary carbon center at the α-position (C2). This unique structural feature, combined with the presence of a Boc-protected amine and a p-methoxyphenyl group, imparts valuable properties to the molecule, making it a desirable building block in medicinal chemistry.

The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the primary amine, a cornerstone of modern peptide synthesis and multi-step organic synthesis.[1][] The p-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated, potentially enhancing solubility and biological target interactions.[3] The core propionic acid scaffold is a common motif in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The key feature, however, is the geminal substitution at the C2 position, creating a quaternary center. This structural element is of growing interest in drug design as it can confer conformational rigidity and enhanced metabolic stability to parent molecules. The synthesis of such sterically hindered amino acids presents a significant, yet rewarding, challenge in organic chemistry.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 683218-95-3[3]
Molecular Formula C₁₆H₂₃NO₅[3]
Molecular Weight 309.36 g/mol [3]
Appearance White powder[3]
Melting Point 72-81 °C[3]
Purity ≥ 99% (HPLC)[3]
Storage 0-8°C[3]

Strategic Synthesis: Assembling the Quaternary Center

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C2-C3 bond or the C2-aminomethyl bond, or the formation of the quaternary center on a pre-existing backbone. A particularly insightful synonym for this compound, (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid, suggests a synthesis pathway starting from a malonic ester derivative.

retrosynthesis target This compound intermediate1 Diester of 2-(4-methoxybenzyl)malonic acid target->intermediate1 Hydrolysis & Decarboxylation intermediate2 Diethyl (4-methoxybenzyl)malonate intermediate1->intermediate2 Aminomethylation & Boc protection precursor1 Diethyl malonate intermediate2->precursor1 Alkylation precursor2 4-Methoxybenzyl chloride intermediate2->precursor2

Figure 1: A proposed retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

The following is a proposed, step-by-step methodology grounded in established organic chemistry principles for the synthesis of related compounds. This protocol is intended as a guiding framework for researchers.

Step 1: Alkylation of Diethyl Malonate

The synthesis would commence with the alkylation of diethyl malonate with 4-methoxybenzyl chloride. This classic reaction proceeds via the formation of an enolate from diethyl malonate using a suitable base, such as sodium ethoxide, followed by nucleophilic attack on the benzyl chloride.

  • Rationale: Diethyl malonate is a readily available and inexpensive starting material. The acidity of the α-protons makes it an excellent nucleophile for C-C bond formation. 4-Methoxybenzyl chloride is also commercially available.

Step 2: Introduction of the Aminomethyl Group and Boc Protection

This step is crucial for the formation of the quaternary center. A potential strategy involves an aminomethylation reaction. Alternatively, a two-step process of hydroxymethylation followed by conversion to the amine could be employed. A more direct approach would be a Mannich-type reaction. Given the steric hindrance, a carefully chosen aminomethylating agent and reaction conditions would be critical. Following the introduction of the amino group, it would be protected with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions.

  • Rationale: The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed with mild acid, making it ideal for subsequent use in peptide synthesis.[]

Step 3: Hydrolysis and Decarboxylation

The final step would involve the saponification of the two ester groups using a strong base like sodium hydroxide, followed by acidification. The resulting dicarboxylic acid is unstable and will readily undergo decarboxylation upon heating to yield the desired product.

  • Rationale: This is a standard and high-yielding method for converting malonic esters to substituted carboxylic acids.

synthesis_workflow start Diethyl Malonate + 4-Methoxybenzyl chloride step1 Alkylation (NaOEt, EtOH) start->step1 intermediate Diethyl (4-methoxybenzyl)malonate step1->intermediate step2 Aminomethylation & Boc Protection (e.g., Mannich reaction, Boc₂O) intermediate->step2 boc_intermediate Boc-protected diester step2->boc_intermediate step3 Hydrolysis & Decarboxylation (1. NaOH, H₂O/EtOH 2. H₃O⁺, heat) boc_intermediate->step3 product Target Molecule step3->product

Figure 2: Proposed synthetic workflow.

Comprehensive Characterization: Ensuring Purity and Structural Integrity

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple proton environments. Key signals would include the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.2 ppm region), the singlet for the methoxy group (around δ 3.8 ppm), the methylene protons of the benzyl and aminomethyl groups, and the characteristic singlet for the nine protons of the Boc group (around δ 1.4 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the methoxy carbon, the quaternary carbon at C2, and the carbons of the Boc group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice to determine the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ions would confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard technique to assess the purity of the final product. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) would likely provide good separation. Purity is typically reported as a percentage based on the area of the product peak relative to the total peak area.[3]

Diverse Applications in Drug Discovery and Beyond

This compound is a versatile building block with applications spanning several areas of pharmaceutical and chemical research.[3]

Peptide Synthesis and Peptidomimetics

The incorporation of this unnatural amino acid into peptide sequences can lead to peptides with enhanced properties. The quaternary center can enforce a specific backbone conformation, which can be crucial for binding to biological targets. Furthermore, the β-amino acid nature of the residue can impart resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[6]

peptide_synthesis compound This compound sp_synthesis Solid-Phase Peptide Synthesis (SPPS) compound->sp_synthesis peptide Modified Peptide sp_synthesis->peptide properties Enhanced Properties peptide->properties Conformational Rigidity Proteolytic Stability

Figure 3: Role in peptide synthesis.

Pharmaceutical Development for Neurological Disorders

There is a strong indication that this compound serves as an intermediate in the synthesis of drugs targeting neurological disorders.[3] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is noteworthy. Molecules that can modulate the GABAergic system are used to treat a range of conditions including anxiety, epilepsy, and sleep disorders.[7][8] It is plausible that derivatives of this amino acid could act as GABA receptor modulators.

Drug Delivery Systems

The unique physicochemical properties of this compound, including the presence of both hydrophobic (methoxyphenyl, Boc) and hydrophilic (carboxylic acid) groups, make it a candidate for incorporation into drug delivery systems.[3] It could be used to modify polymers or lipids to create nanocarriers with improved drug loading and release profiles.

Biochemical Research and Material Science

In biochemical research, this compound can be used as a tool to probe enzyme active sites and study protein-ligand interactions.[3] In material science, its ability to be polymerized or incorporated into larger structures makes it of interest for the development of novel biocompatible materials such as hydrogels for tissue engineering.[3]

Conclusion and Future Outlook

This compound represents a sophisticated and valuable building block for medicinal chemists. Its unique structural features, particularly the quaternary α-carbon, offer a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. While detailed experimental data in the public domain is limited, the foundational principles of organic synthesis and characterization provide a clear roadmap for its preparation and validation. The diverse potential applications, from peptide mimetics to neuroscience and material science, underscore the importance of such structurally complex molecules in advancing scientific innovation. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic agents.

References

  • Northwestern Scholars. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]

  • PubMed Central. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents. EP4495101A3 - Process of making 3-(4'-aminophenyl)
  • ResearchGate. Synthesis of Quaternary Carbon-containing β2,2-Amino Acids via Rh(I)-Catalyzed Enantioselective Arylation of α-Substituted β-Nitroacrylates | Request PDF. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • ETH Zürich. Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. [Link]

  • PubMed Central. Structure, Function, and Modulation of GABAA Receptors. [Link]

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

  • NCBI Bookshelf. GABA Receptor Positive Allosteric Modulators. [Link]

  • ResearchGate. The different aspects of the GABAB receptor allosteric modulation. [Link]

  • PubMed Central. GABAA Receptor: Positive and Negative Allosteric Modulators. [Link]

Sources

The Strategic Synthesis and Application of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid, a key building block in modern medicinal chemistry. We will explore its significance as a constrained β-substituted γ-aminobutyric acid (GABA) analogue, detail a representative synthetic approach based on established methodologies, discuss its characterization, and highlight its applications in pharmaceutical research and development.

Introduction: The Significance of Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that can modulate the GABAergic system are of significant interest in the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2]

The therapeutic potential of GABA itself is limited by its poor blood-brain barrier permeability. This has driven the development of GABA analogues with improved pharmacokinetic properties.[2] this compound belongs to a class of β-substituted GABA analogues. The introduction of substituents on the GABA backbone, particularly at the β-position, can enforce specific conformations, leading to enhanced receptor selectivity and potency.[2][3] The 4-methoxyphenyl group in the target molecule is a common pharmacophore that can influence biological activity and metabolic stability.[4] The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality allows for its selective deprotection and subsequent elaboration in multi-step syntheses, making it a versatile intermediate in drug discovery and peptide synthesis.[4]

A Representative Asymmetric Synthesis

While a specific, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and stereoselective synthesis can be designed based on well-established asymmetric Michael addition methodologies, a powerful tool for the construction of chiral β-amino acids.[2] The following proposed synthesis leverages a chiral auxiliary to control the stereochemistry of the final product.

Overall Synthetic Strategy

The proposed synthesis commences with the conjugate addition of a protected amine to a chiral α,β-unsaturated acceptor derived from 4-methoxyphenylacetic acid. Subsequent manipulation of the functional groups leads to the desired product.

Synthesis_Strategy cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reaction Core Reaction cluster_final Final Product 4-methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid Unsaturated_Imide Chiral α,β-Unsaturated Imide 4-methoxyphenylacetic_acid->Unsaturated_Imide Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) Chiral_Auxiliary->Unsaturated_Imide Michael_Addition Asymmetric Michael Addition (with protected amine) Unsaturated_Imide->Michael_Addition Target_Molecule 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid Michael_Addition->Target_Molecule Functional Group Manipulation

Caption: Proposed synthetic strategy for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Chiral N-Acryloyloxazolidinone

This step involves the coupling of 4-methoxyphenylacetic acid with a chiral auxiliary, such as an Evans oxazolidinone, followed by conversion to the corresponding α,β-unsaturated imide.

  • Acid Chloride Formation: To a solution of 4-methoxyphenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Coupling with Chiral Auxiliary: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) and a base such as triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Formation of the α,β-Unsaturated System: The resulting N-acyloxazolidinone is then converted to the corresponding α,β-unsaturated imide via standard methods, for example, by α-bromination followed by elimination.

Step 2: Asymmetric Michael Addition

This is the key stereochemistry-determining step.

  • Enolate Formation: Dissolve the chiral α,β-unsaturated imide (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a suitable base, such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq), dropwise to form the corresponding sodium enolate.

  • Conjugate Addition: To the enolate solution, add a solution of a protected aminomethylating agent, such as N-(iodomethyl)-tert-butyl carbamate (1.2 eq), in THF. Stir the reaction at -78 °C for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Purification

  • Cleavage of the Chiral Auxiliary: The resulting product is hydrolyzed to cleave the chiral auxiliary. This is typically achieved by treatment with lithium hydroxide (LiOH) in a mixture of THF and water.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Experimental_Workflow Start Starting Materials: 4-Methoxyphenylacetic Acid Chiral Auxiliary Step1 Step 1: Synthesis of Chiral N-Acryloyloxazolidinone Start->Step1 Step2 Step 2: Asymmetric Michael Addition Step1->Step2 Step3 Step 3: Hydrolysis and Purification Step2->Step3 Final_Product Final Product Step3->Final_Product

Caption: A simplified experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methoxy group (singlet, ~3.8 ppm), the aromatic protons of the methoxyphenyl group (doublets, ~6.8 and 7.2 ppm), and the diastereotopic protons of the aminomethyl and backbone methylene groups.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the backbone.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=O stretching of the carboxylic acid, and the aromatic C-H stretching.
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric excess (e.e.) of the final product.

Applications in Drug Discovery and Development

This compound is a valuable intermediate with several key applications in the pharmaceutical industry.[4]

  • Scaffold for GABA Analogue Libraries: This compound serves as a versatile starting point for the synthesis of libraries of novel GABA analogues. The Boc-protected amine can be deprotected and functionalized with a wide variety of substituents to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[4]

  • Peptide Synthesis: The unique structure can be incorporated into peptides to introduce conformational constraints or to act as a non-natural amino acid, potentially enhancing metabolic stability and biological activity.[4]

  • Development of Neurological Drugs: Given its structural similarity to GABA, derivatives of this compound are primarily investigated for their potential in treating neurological disorders such as epilepsy, neuropathic pain, and anxiety.[2][4]

Applications Target_Molecule 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid GABA_Analogues GABA Analogue Libraries Target_Molecule->GABA_Analogues as a scaffold Peptide_Synthesis Peptide Synthesis Target_Molecule->Peptide_Synthesis as a non-natural amino acid Neurological_Drugs Neurological Drug Discovery GABA_Analogues->Neurological_Drugs

Caption: Key applications of the target molecule in research.

Conclusion

This compound represents a strategically important building block for the development of novel therapeutics targeting the GABAergic system. Its synthesis, achievable through established asymmetric methodologies, provides access to a chiral, constrained GABA analogue that can be further elaborated to generate diverse libraries of bioactive compounds. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this and related valuable molecules.

References

  • Han, J., Escorihuela, J., Fustero, S., Landa, A., Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3593. [Link]

  • Liu, M., & Sibi, M. P. (2002). Recent advances in the stereoselective synthesis of β-amino acids. Tetrahedron, 58(40), 7991-8035. [Link]

  • Saravanan, J., & Mohan, S. (2020). Rational approaches for the design of various GABA modulators and their clinical progression. Bioorganic & Medicinal Chemistry, 28(1), 115190. [Link]

  • Han, J., Escorihuela, J., Fustero, S., Landa, A., Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. [Link]

Sources

A Comprehensive Technical Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid is a specialized amino acid derivative that serves as a versatile building block in modern chemical and pharmaceutical research. Its unique architecture, featuring a Boc-protected primary amine, a carboxylic acid, and a methoxyphenyl moiety, makes it a valuable precursor for a wide range of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides crucial stability and allows for selective, controlled reactions, which is essential in multi-step organic synthesis and peptide chemistry.[1][] The methoxyphenyl group influences the compound's solubility and its potential interactions with biological targets.[1] This guide provides an in-depth analysis of its molecular structure, plausible synthetic strategies, physicochemical properties, and key applications in drug discovery, peptide synthesis, and material science, offering a resource for researchers and drug development professionals.

Molecular Overview and Structural Significance

This compound is a non-canonical, substituted β-amino acid analogue. The strategic placement of its functional groups underpins its utility in synthetic chemistry.

  • Boc (tert-butyloxycarbonyl) Group: This is one of the most common acid-labile protecting groups for amines in organic synthesis.[3] Its steric bulk prevents the nucleophilic amine from participating in unwanted side reactions under neutral or basic conditions, yet it can be cleanly removed with moderate acid treatment, regenerating the primary amine for subsequent functionalization.[] This feature is paramount in sequential processes like solid-phase peptide synthesis.[1]

  • Aminomethyl Moiety at C2: The presence of a -CH₂-NH-Boc group at the alpha-carbon (C2) of the propionic acid backbone creates a chiral center and introduces a flexible linker to the protected amine. Upon deprotection, the resulting primary amine serves as a key handle for conjugation or further elaboration.

  • 4-Methoxyphenyl Group at C3: This aromatic side chain significantly impacts the molecule's properties. It increases lipophilicity compared to an unsubstituted phenyl group and can engage in specific non-covalent interactions (e.g., π-stacking, hydrogen bonding via the methoxy oxygen) with biological targets like enzyme active sites.[1] This moiety is crucial for developing new therapeutic agents.[1]

  • Carboxylic Acid Group: The -COOH functionality is the primary reactive site for forming amide bonds, making the molecule an ideal building block for incorporation into peptides or for conjugation to other amine-containing molecules.

Retrosynthesis Target Target Molecule Step1 Ester Hydrolysis Target->Step1 Intermediate1 Protected Ester Intermediate Step1->Intermediate1 Step2 Michael Addition Intermediate1->Step2 Precursor1 Methyl (E)-3-(4-methoxyphenyl)acrylate Step2->Precursor1 Precursor2 N-(tert-butoxycarbonyl)methanamin-1-ide anion equivalent Step2->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Step-by-Step Protocol

This protocol is a conceptual workflow and must be optimized for laboratory execution.

  • Step 1: Synthesis of the Michael Acceptor.

    • Reaction: A Horner-Wadsworth-Emmons or Wittig reaction between 4-methoxybenzaldehyde and a phosphonate or phosphonium ylide (e.g., triethyl phosphonoacetate) to form methyl (E)-3-(4-methoxyphenyl)acrylate.

    • Rationale: This is a standard and high-yielding method for creating α,β-unsaturated esters with excellent control over the E-alkene geometry, which is crucial for the subsequent conjugate addition.

  • Step 2: Preparation of the Nucleophile.

    • Reaction: Treatment of N-Boc-methylamine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate the corresponding lithiated anion.

    • Rationale: LDA is required to deprotonate the weakly acidic N-H proton of the Boc-protected amine without attacking the Boc group's carbonyl. The low temperature maintains the stability of the organolithium reagent.

  • Step 3: Conjugate (Michael) Addition.

    • Reaction: The solution of the lithiated N-Boc-methylamine from Step 2 is added slowly to a solution of the methyl (E)-3-(4-methoxyphenyl)acrylate from Step 1, also at low temperature. The reaction is then quenched with a mild proton source (e.g., saturated aqueous ammonium chloride).

    • Rationale: The 1,4-conjugate addition is favored by the soft nucleophile and the electrophilic β-carbon of the acrylate. This step forms the core carbon skeleton of the final product.

  • Step 4: Saponification (Ester Hydrolysis).

    • Reaction: The resulting ester from Step 3 is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture.

    • Rationale: LiOH is often preferred for saponification as it can minimize side reactions compared to sodium or potassium hydroxide in some complex substrates. An acidic workup is then required to protonate the carboxylate salt to yield the final product.

  • Step 5: Purification.

    • Method: The final crude product would likely be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

    • Rationale: Purification is essential to remove unreacted starting materials, byproducts from side reactions, and residual reagents to obtain the final compound with high purity suitable for research applications.

Physicochemical Properties and Characterization

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure. A summary of calculated and expected properties is provided below.

PropertyValue / Expected DataRationale & Self-Validating System
Molecular Formula C₁₇H₂₅NO₅Calculated from the molecular structure.
Molecular Weight 323.38 g/mol Calculated from the molecular formula.
Appearance White to off-white solidExpected for similar protected amino acid derivatives. [4]
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol), poorly soluble in water.The large organic structure (Boc, methoxyphenyl) dominates, while the polar groups (-COOH, -NH-Boc) provide some polarity. [1]
pKa (Carboxylic Acid) ~4.5Typical for a carboxylic acid, slightly influenced by the electron-donating nature of the overall structure. [4]
¹H NMR ~1.4 ppm (singlet, 9H): Boc group protons. ~2.5-3.0 ppm (multiplets): Protons on C2 and C3. ~3.2-3.5 ppm (multiplet): -CH₂-NH protons. ~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons. ~6.8 & 7.1 ppm (doublets, 4H): Aromatic protons. ~10-12 ppm (broad singlet): Carboxylic acid proton.The presence and integration of these characteristic peaks would confirm the structure. The Boc singlet is a hallmark of this protecting group.
Mass Spectrometry [M+H]⁺ = 324.1754 ; [M+Na]⁺ = 346.1574 High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.

Key Applications and Field Insights

The unique structure of this compound makes it a valuable tool across several scientific disciplines. [1]

Applications Core 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid Pharma Pharmaceutical Development Core->Pharma Peptide Peptide Synthesis Core->Peptide Materials Material Science & Delivery Core->Materials Biochem Biochemical Research Core->Biochem Neuro Neurological Disorder Drugs Pharma->Neuro Bioactive Complex Bioactive Molecules Pharma->Bioactive Stability Enhance Peptide Stability Peptide->Stability Solubility Improve Peptide Solubility Peptide->Solubility Polymers Novel Polymers & Hydrogels Materials->Polymers Delivery Drug Delivery Systems Materials->Delivery Enzyme Enzyme Interaction Probes Biochem->Enzyme

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid, a valuable γ-amino acid derivative. This compound serves as a critical building block in medicinal chemistry and peptidomimetics, primarily due to its conformationally constrained structure and its utility in developing novel therapeutics, particularly for neurological disorders[1]. The tert-butyloxycarbonyl (Boc) protecting group offers robust, acid-labile protection ideal for multi-step synthetic pathways[]. This guide details a reliable synthetic route, step-by-step experimental protocols, and complete analytical characterization methodologies designed for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

This compound is a non-proteinogenic amino acid that belongs to the class of γ-amino acids (GABA analogues). Its structure, featuring a substituted aromatic ring and a flexible aminomethyl side chain, makes it an attractive scaffold for designing molecules that can interact with biological targets with high specificity. The incorporation of such structures into peptide chains can induce specific secondary structures (e.g., helices, turns) and enhance metabolic stability by resisting enzymatic degradation.

The methoxyphenyl group can modulate solubility and participate in key binding interactions with biological targets, while the Boc-protected amine allows for selective deprotection and subsequent elaboration, making it highly compatible with both solid-phase and solution-phase peptide synthesis[1][3]. The synthetic strategy outlined herein is designed to be robust and scalable, proceeding through common and well-understood chemical transformations to construct the carbon backbone and install the required functional groups.

Proposed Synthetic Pathway

The synthesis of the target molecule is not a trivial one-step process. A logical and efficient pathway involves the construction of the carbon skeleton via a Michael addition, followed by functional group manipulations. This multi-step approach ensures high yields and purity of the final product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dual Reduction cluster_2 Step 3: N-Boc Protection cluster_3 Step 4: Two-Step Oxidation A Ethyl (E)-3-(4-methoxyphenyl)acrylate + Nitromethane B Intermediate 1 Ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate A->B DBU, THF, rt C Intermediate 2 4-Amino-3-(4-methoxybenzyl)butan-1-ol B->C 1. LiAlH4, THF 2. H2O quench D Intermediate 3 tert-Butyl (4-hydroxy-2-(4-methoxybenzyl)butyl)carbamate C->D (Boc)2O, Et3N DCM, rt E Final Product This compound D->E 1. TEMPO, BAIB, DCM 2. NaClO2, NaH2PO4, t-BuOH/H2O

Caption: Proposed four-step synthesis workflow for the target molecule.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentPuritySupplierNotes
Ethyl (E)-3-(4-methoxyphenyl)acrylate>98%CommercialStarting material
Nitromethane>99%CommercialReagent for Step 1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)>98%CommercialBase catalyst for Step 1
Lithium aluminum hydride (LiAlH₄)1.0 M in THFCommercialReducing agent for Step 2; handle with extreme care
Di-tert-butyl dicarbonate ((Boc)₂O)>98%CommercialBoc-protecting agent for Step 3
Triethylamine (Et₃N)>99%CommercialBase for Step 3; distill before use
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)>98%CommercialCatalyst for Step 4a
Bis(acetoxy)iodobenzene (BAIB)>98%CommercialOxidant for Step 4a
Sodium chlorite (NaClO₂)80% Tech.CommercialOxidant for Step 4b
Sodium dihydrogen phosphate (NaH₂PO₄)>99%CommercialBuffer for Step 4b
Solvents (THF, DCM, Ethyl Acetate, Hexanes)Anhydrous/HPLC GradeCommercial-
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate

  • To a stirred solution of ethyl (E)-3-(4-methoxyphenyl)acrylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add nitromethane (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the nitroester intermediate.

Step 2: Synthesis of 4-Amino-3-(4-methoxybenzyl)butan-1-ol

  • Caution: LiAlH₄ reacts violently with water. Perform this reaction under an inert atmosphere (N₂ or Ar).

  • To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF, add a solution of the nitroester from Step 1 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by sequential dropwise addition of H₂O (by volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and finally H₂O (3x that volume).

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl (4-hydroxy-2-(4-methoxybenzyl)butyl)carbamate

  • Dissolve the crude amino alcohol from Step 2 (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) at room temperature[4].

  • Stir the mixture for 4-6 hours. The reaction generally becomes homogeneous within the first hour[4].

  • Monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with 5% citric acid solution, then saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate. Purify by column chromatography if necessary.

Step 4: Synthesis of this compound This is a two-step oxidation of the primary alcohol to a carboxylic acid to avoid harsh conditions that might affect the Boc group.

  • Step 4a (Alcohol to Aldehyde): To a solution of the Boc-protected alcohol from Step 3 (1.0 eq) in DCM, add TEMPO (0.1 eq) and bis(acetoxy)iodobenzene (BAIB) (1.5 eq). Stir at room temperature for 2-3 hours until the alcohol is consumed (monitored by TLC). Quench with aqueous Na₂S₂O₃ solution and extract with DCM. The crude aldehyde is carefully concentrated and used immediately in the next step.

  • Step 4b (Aldehyde to Acid - Pinnick Oxidation): Dissolve the crude aldehyde in a 2:1 mixture of tert-butanol and water. Add 2-methyl-2-butene (4.0 eq) as a scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.

  • Add the chlorite solution to the aldehyde solution dropwise at room temperature and stir vigorously for 4-6 hours.

  • Quench the reaction with aqueous Na₂SO₃ solution. Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture[4].

Analytical Characterization

The final compound should be characterized thoroughly to confirm its identity and purity.

Expected Analytical Data
Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.10 (d, J=8.4 Hz, 2H, Ar-H), 6.82 (d, J=8.4 Hz, 2H, Ar-H), 5.10 (br s, 1H, NH), 3.78 (s, 3H, OCH₃), 3.25-3.40 (m, 2H, CH₂-NHBoc), 2.70-2.90 (m, 3H, Ar-CH₂ and CH-COOH), 1.42 (s, 9H, C(CH₃)₃). Note: Carboxylic acid proton may be very broad or not observed.[5]
¹³C NMR (100 MHz, CDCl₃)δ 179.5 (COOH), 158.0 (Ar-C-O), 156.0 (N-C=O), 130.5 (Ar-C), 130.0 (Ar-C), 114.0 (Ar-C), 80.0 (C(CH₃)₃), 55.2 (OCH₃), 45.0 (CH₂-NH), 42.0 (CH-COOH), 38.0 (Ar-CH₂), 28.3 (C(CH₃)₃).[6]
HRMS (ESI+) Calculated for C₁₇H₂₅NO₅ [M+H]⁺: 324.1754; Found: [Value should be within 5 ppm of calculated mass].
FT-IR (KBr, cm⁻¹)~3350 (N-H stretch), 2970-2850 (C-H stretch), ~3200-2500 (broad, O-H stretch of acid), 1710 (C=O stretch, acid), 1690 (C=O stretch, carbamate), 1510 (aromatic C=C), 1250 (C-O stretch).[5]
Purity (HPLC) >95% (Recommended conditions: C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA).
Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the final compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile for direct infusion or LC-MS analysis.

  • FT-IR Spectroscopy: The sample can be analyzed as a solid using a KBr pellet or with an ATR accessory.

Applications and Further Insights

This compound is a highly valuable intermediate for:

  • Peptide Synthesis: It can be used in standard solid-phase peptide synthesis (SPPS) protocols to introduce a γ-amino acid residue, which can act as a turn-mimetic or disrupt/stabilize helical structures[7]. The Boc group is orthogonal to the Fmoc protecting group strategy commonly used in SPPS, although it is more traditionally associated with Boc-based synthesis[3][].

  • Drug Discovery: This scaffold is suitable for creating libraries of compounds for screening against various biological targets. Its structural similarity to GABA suggests potential applications in neuroscience for developing agonists or antagonists for GABA receptors[1].

  • Material Science: The defined conformational properties can be exploited in the design of foldamers and other ordered molecular architectures.

The choice of the Boc protecting group is strategic; it is stable to the basic and nucleophilic conditions used in many synthetic transformations but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM), which preserves most other functional groups[][9].

References

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Figure]. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Scholars Research Library. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. PubMed Central. Available from: [Link]

Sources

Application Notes and Protocols: 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of β-Amino Acids

In the landscape of peptide design and synthesis, the incorporation of non-canonical amino acids offers a powerful strategy to develop novel therapeutics with enhanced pharmacological profiles. Among these, β-amino acids have garnered significant attention for their ability to impart unique structural constraints and increased stability against proteolytic degradation.[1] This guide focuses on 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , a substituted β-amino acid, and its application in solid-phase peptide synthesis (SPPS).

This compound, a derivative of β-homo-p-methoxyphenylalanine, serves as a versatile building block for creating peptides with improved stability and solubility.[2] Its unique structure, featuring a Boc-protected primary amine and a methoxyphenyl side chain, allows for its strategic insertion into peptide sequences to modulate their conformation and biological activity. A notable application is in the disruption of pathogenic peptide aggregation; for instance, the incorporation of this single β-amino acid moiety into a highly amyloidogenic peptide sequence has been shown to completely inhibit amyloid fibril formation.[3] This makes it a compound of high interest for developing therapeutics against amyloid-related diseases.[4][5]

This document provides a comprehensive overview of its properties, detailed protocols for its use in Boc-SPPS, and insights into the characterization of the final peptide product.

Physicochemical Properties

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Synonym (R,S)-Boc-3-amino-2-(4-methoxybenzyl)-propionic acid[2]
CAS Number 683218-95-3[2]
Molecular Formula C₁₆H₂₃NO₅[2]
Molecular Weight 309.36 g/mol [2]
Appearance White powder[2]
Melting Point 72-81 °C[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions Store at 0-8°C[2]

The Role of β-Amino Acids in Peptide Structure

The incorporation of a β-amino acid, with its additional carbon in the backbone, fundamentally alters the resulting peptide's secondary structure. Unlike α-peptides, which commonly form α-helices and β-sheets, β-peptides can adopt novel helical structures (e.g., 10-helix, 12-helix, 14-helix) and other stable folds.[1] This structural perturbation can be leveraged for several therapeutic advantages:

  • Proteolytic Stability: The altered backbone conformation makes β-peptide-containing sequences resistant to degradation by proteases, a significant advantage for in vivo applications.[1]

  • Conformational Constraint: The inherent structural preferences of β-amino acids can be used to lock a peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

  • Disruption of Aggregation: As demonstrated with this compound, the altered hydrogen bonding patterns can disrupt the formation of intermolecular β-sheets, which are characteristic of amyloid fibrils.[3]

The diagram below illustrates the structural difference between an α-amino acid and the β-amino acid discussed in this guide.

Caption: Structural comparison of α- and β-amino acids.

Protocols for Peptide Synthesis using Boc-SPPS

The following protocols are based on standard Boc-solid-phase peptide synthesis methodologies, adapted for the incorporation of the sterically hindered β-amino acid, this compound. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and effective method for SPPS.[6]

General Workflow

The core of Boc-SPPS is a cyclical process involving deprotection of the N-terminal Boc group, followed by coupling of the next Boc-protected amino acid.

SPPS_Workflow Start Start: C-terminal amino acid anchored to resin Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Step 2: Neutralization (DIEA or TEA in DCM) Deprotection->Neutralization Coupling Step 3: Coupling (Activate & add next Boc-AA) Neutralization->Coupling Wash Step 4: Wash (DCM/DMF) Coupling->Wash Cycle Repeat Steps 1-4 for each amino acid Wash->Cycle Cycle->Deprotection Next cycle FinalDeprotection Final N-terminal Boc Deprotection Cycle->FinalDeprotection Sequence complete Cleavage Cleavage from Resin & side-chain deprotection (e.g., HF, TFMSA) FinalDeprotection->Cleavage Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 1: N-terminal Boc Deprotection

Rationale: The Boc group is an acid-labile protecting group. It is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the N-terminal amine for the subsequent coupling reaction.[7] This deprotection must be selective, leaving the more acid-stable side-chain protecting groups and the peptide-resin linkage intact.[7]

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Methanol (MeOH) or Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (v/v) to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture for 5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[7]

  • Drain the solution and wash the peptide-resin thoroughly with DCM (3x).

  • Wash the peptide-resin with IPA or MeOH (2x) to help remove residual TFA.[7]

  • Neutralization: To neutralize the resulting trifluoroacetate salt, wash the resin with a 10% solution of DIEA or TEA in DCM (v/v) for 2 x 10 minutes.[7]

  • Wash the peptide-resin thoroughly with DCM (3x) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound

Rationale: Due to the steric hindrance of this β-amino acid, a highly efficient coupling reagent is required to ensure a high yield and prevent side reactions. Urionium/aminium salt-based reagents like HBTU and HATU are preferred as they rapidly generate activated ester intermediates, minimizing racemization and achieving high coupling efficiencies.[8][9] HATU is often favored over HBTU as it can react faster with less epimerization.[9]

Materials:

  • Deprotected peptide-resin

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve 2.0 equivalents (relative to resin substitution) of this compound in DMF (approx. 5 mL per gram of resin).

  • Add 2.0 equivalents of HBTU or HATU to the amino acid solution.

  • Add 4.0 equivalents of DIEA to the mixture to initiate the activation.[10] Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. Due to the steric hindrance, a longer coupling time may be necessary. Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated. Typical reaction times are 60-120 minutes.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3x) and then DCM (3x) to remove excess reagents and by-products.

Post-Synthesis: Cleavage and Characterization

Cleavage from the Resin

Rationale: The final step of SPPS is to cleave the completed peptide from the solid support and simultaneously remove all side-chain protecting groups. In Boc/Bzl chemistry, this is typically achieved using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This process requires specialized equipment and safety precautions.

Procedure (General HF Cleavage):

  • Dry the final peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole or p-cresol (typically 10% v/v), to trap reactive carbocations generated during deprotection, particularly if the sequence contains sensitive residues like Met or Trp.[11]

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Allow the reaction to proceed at 0°C with stirring for 45-60 minutes.

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Suspend the residue in cold diethyl ether to precipitate the crude peptide.

  • Wash the precipitate thoroughly with cold ether.

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., aqueous acetonitrile with 0.1% TFA) and lyophilize.

Peptide Characterization

Rationale: It is essential to verify the identity, purity, and structure of the synthesized peptide. A combination of analytical techniques should be employed to provide a comprehensive characterization.[12]

Recommended Techniques:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the peptide and for purification. Reversed-phase HPLC (RP-HPLC) is the most common method.[12]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized.[12]
Amino Acid Analysis To determine the amino acid composition of the final peptide, confirming the correct ratios of incorporated residues.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the peptide in solution and investigate the conformational impact of the incorporated β-amino acid.

Conclusion

This compound is a valuable building block for peptide chemists aiming to create novel peptides with enhanced stability and unique biological activities. Its ability to disrupt β-sheet aggregation makes it particularly promising for the development of therapeutics for amyloid-related diseases. By employing robust coupling reagents such as HATU or HBTU and following carefully optimized protocols, this sterically hindered β-amino acid can be efficiently incorporated into peptide sequences using standard Boc-SPPS workflows. Rigorous post-synthesis characterization is crucial to ensure the final product's identity and purity, paving the way for its successful application in research and drug development.

References

  • Title: Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Aza-Amino Acids Disrupt β-Sheet Secondary Structures Source: Molecules (MDPI) URL: [Link]

  • Title: Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides Source: ACS Chemical Biology URL: [Link]

  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL: [Link]

  • Title: Efficient peptide coupling involving sterically hindered amino acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Experimental Procedures Source: The Royal Society of Chemistry URL: [Link]

  • Title: Beta-peptide Source: Wikipedia URL: [Link]

  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: HBTU activation for automated Fmoc solid-phase peptide synthesis. Source: Peptide research URL: [Link]

  • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL: [Link]

  • Title: Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences Source: Journal of the American Chemical Society URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid Source: PubChem URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

  • Title: Advances in Fmoc solid‐phase peptide synthesis Source: Journal of Peptide Science URL: [Link]

  • Title: Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Source: Semantic Scholar URL: [Link]

  • Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Procedures to Improve Difficult Couplings Source: ResearchGate URL: [Link]

  • Title: Amine to Amide (Coupling) - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: True and apparent inhibition of amyloid fibril formation Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics URL: [Link]

  • Title: Boc-L-Amino Acids for Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Inhibitors of amyloid fibril formation Source: ScienceDirect URL: [Link]

  • Title: Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro Source: Medical Science Monitor Basic Research URL: [Link]

  • Title: 2-Amino-3-(3-methoxyphenyl)propanoic acid Source: PubChem URL: [Link]

  • Title: Inhibition of amyloid fibril formation of human amylin by N-alkylated amino acid and alpha-hydroxy acid residue containing peptides Source: Chemistry URL: [Link]

Sources

Application Notes & Protocols: Strategic Coupling of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical coupling of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , a key β-amino acid building block in modern medicinal chemistry. We delve into the mechanistic underpinnings of common coupling strategies, offering field-proven insights to guide researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of complex peptides and peptidomimetics.

Introduction: The Strategic Value of a Versatile Building Block

This compound is a non-canonical β-amino acid derivative that has garnered significant attention in pharmaceutical research.[1][2][3] Its structure is notable for several key features that impart strategic advantages in drug design:

  • β-Amino Acid Backbone: Peptides incorporating β-amino acids often exhibit enhanced proteolytic stability and unique conformational preferences compared to their natural α-peptide counterparts.[4] This increased resistance to enzymatic degradation is a critical attribute for improving the pharmacokinetic profile of peptide-based therapeutics.[1]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the primary amine, enabling selective activation and coupling of the carboxylic acid moiety.[5] Its widespread use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis is well-established.

  • 4-Methoxyphenyl Moiety: The para-methoxyphenyl group can influence solubility and participate in specific interactions with biological targets, serving as a valuable scaffold for pharmacomodulation.[5][6][7]

This compound is a versatile intermediate for synthesizing molecules aimed at treating neurological disorders and for developing novel therapeutic proteins.[5] Its successful incorporation into a target molecule hinges on the selection of an appropriate and optimized coupling strategy.

Mechanistic Foundations of Amide Bond Formation

The formation of a peptide (amide) bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the N-terminal residue of the peptide chain.[8] The choice of coupling reagent is paramount and is dictated by factors such as steric hindrance, the risk of racemization, and desired reaction kinetics. We will explore two primary classes of coupling reagents: Carbodiimides and Uronium/Aminium salts.

2.1 Carbodiimide-Mediated Coupling (e.g., DIC, EDC)

Carbodiimides are among the most established classes of coupling reagents.[9] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (e.g., Diisopropylcarbodiimide, DIC) to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate can then follow two primary pathways:

  • Direct Aminolysis: It reacts directly with the amine component to form the desired amide bond and a urea byproduct (e.g., diisopropylurea, DIU).[9]

  • Symmetrical Anhydride Formation: It can react with a second molecule of the carboxylic acid to form a symmetrical anhydride, which then undergoes aminolysis to yield the amide product. Evidence suggests this is a prominent pathway in solid-phase synthesis.[9][11]

A critical consideration is a competing, non-productive side reaction where the O-acylisourea rearranges into an unreactive N-acylurea, which can terminate the coupling process.[9] To mitigate this and suppress racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is almost always included. The additive rapidly converts the O-acylisourea intermediate into a more stable, yet sufficiently reactive, active ester, which is less prone to side reactions.[9][12]

Carbodiimide_Mechanism R_COOH Boc-β-AA-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) R_COOH->O_Acylisourea + DIC DIC (Carbodiimide) DIC->O_Acylisourea Amide Peptide Bond (Product) O_Acylisourea->Amide + R'-NH₂ Urea DIU (Byproduct) O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Amine R'-NH₂ (N-terminal amine) HOBt HOBt / Oxyma (Additive) Active_Ester->Amide + R'-NH₂

Figure 1: Carbodiimide coupling workflow. Additives like HOBt mitigate side reactions by forming a stable active ester.

2.2 Uronium/Aminium Salt-Mediated Coupling (e.g., HBTU, HATU)

Uronium-based reagents like HBTU and HATU are highly efficient and promote rapid coupling, making them staples in modern SPPS.[13] The mechanism differs slightly from carbodiimides but also involves the formation of an active ester.

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the HBTU reagent.[14]

  • Active Ester Formation: This forms a highly reactive HOBt active ester intermediate and releases tetramethylurea as a byproduct.[14]

  • Aminolysis: The N-terminal amine of the peptide attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate that collapses to yield the desired peptide bond and regenerates HOBt.

HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is generally more reactive than HBTU. The resulting OAt-ester is more susceptible to nucleophilic attack, leading to faster and more complete couplings, which is particularly advantageous for sterically hindered amino acids or "difficult" sequences.[13]

HBTU_Mechanism R_COOH Boc-β-AA-OH + DIPEA (Base) Active_Ester HOBt/HOAt Active Ester R_COOH->Active_Ester + HBTU HBTU/HATU HBTU->Active_Ester Amide Peptide Bond (Product) Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ Byproducts HOBt/HOAt + Tetramethylurea Amide->Byproducts releases

Figure 2: Uronium salt (HBTU/HATU) coupling workflow. The reaction proceeds via a stable HOBt or HOAt active ester.

Experimental Protocols

The following protocols provide step-by-step methodologies for both solid-phase and solution-phase coupling reactions. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1 Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

This protocol is optimized for incorporating the title compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fmoc-Rink Amide MBHA resin (or other suitable resin) with a free amine

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for coupling.

  • Activation Solution Preparation: In a separate vessel, prepare the coupling solution. For every 1 equivalent of resin-bound amine, use the following stoichiometry:

    • Dissolve 4 equivalents of this compound in DMF.

    • Add 3.9 equivalents of HBTU.

    • Add 8 equivalents of DIPEA.

  • Pre-activation: Gently agitate the activation solution for 1-2 minutes to allow for the formation of the HOBt active ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the washed and deprotected resin.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 60-120 minutes at room temperature with gentle agitation. Monitor the reaction's completion using a qualitative test (e.g., Kaiser test for primary amines). A negative Kaiser test (beads remain colorless or yellow) indicates complete consumption of the free amine.[15]

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

3.2 Protocol 2: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for coupling the title compound to an amine-containing molecule (e.g., an amino acid ester) in a solution.

Materials:

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Amine component (e.g., H-Gly-OMe·HCl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or DIPEA

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the amine component (1.0 eq.) in anhydrous DCM. If it is a hydrochloride salt, add 1.1 eq. of TEA or DIPEA and stir for 10 minutes to liberate the free amine.

  • Addition of Acid and Additive: Add this compound (1.1 eq.) and HOBt (1.2 eq.) to the solution.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise while stirring.[15]

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct, excess EDC, and HOBt.[9][15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure coupled product.

Data Summary & Key Parameters

Effective coupling depends on the careful control of stoichiometry and reaction conditions. The table below summarizes recommended parameters for the protocols described.

ParameterProtocol 1 (SPPS - HBTU)Protocol 2 (Solution - EDC/HOBt)Rationale & Justification
Boc-β-AA 4.0 eq.1.1 eq.A large excess in SPPS drives the reaction to completion on the solid support. A smaller excess is used in solution phase to ensure full consumption of the limiting reagent.
Coupling Reagent 3.9 eq. HBTU1.2 eq. EDC·HClSlightly less than the amino acid in SPPS to prevent capping. A modest excess in solution phase ensures efficient activation.
Additive N/A (Internal to HBTU)1.2 eq. HOBtHBTU contains the HOBt moiety. In the EDC protocol, HOBt is crucial to prevent N-acylurea formation and reduce racemization.[9]
Base 8.0 eq. DIPEA1.1 eq. (for amine salt)A strong, non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize HCl formed during the reaction.[14]
Solvent DMFDCMDMF is an excellent swelling solvent for resins and solubilizes reactants. DCM is a standard solvent for solution-phase organic synthesis.
Temperature Room Temperature0 °C to Room Temp.SPPS couplings are typically run at RT. Starting solution-phase reactions at 0 °C helps control the initial rate of activation and minimize side reactions.
Reaction Time 60 - 120 min12 - 18 hoursSPPS reactions are driven by high concentrations and are typically faster. Solution-phase reactions are run longer to ensure high conversion.
Troubleshooting & Field Insights
  • Incomplete Coupling (Positive Kaiser Test): This is the most common issue in SPPS.

    • Cause: Insufficient activation time, sterically hindered coupling site, or reagent degradation.

    • Solution: Double couple—repeat the coupling protocol with a fresh solution of activated amino acid. For persistently difficult couplings, switch to a more powerful reagent like HATU.[13] Ensure reagents are fresh and solvents are anhydrous.

  • Racemization: Loss of stereochemical integrity at an adjacent chiral center.

    • Cause: Over-activation, prolonged exposure to base.

    • Solution: Ensure the use of an additive like HOBt or Oxyma Pure.[14] Use a weaker base like sym-collidine if racemization is a significant concern, especially during fragment condensation.[16] Pre-activation time should be kept to a minimum (1-2 minutes).

  • Low Yield in Solution Phase:

    • Cause: Inefficient work-up, degradation of reagents, or poor reactant solubility.

    • Solution: Ensure solvents are anhydrous. Confirm the complete liberation of the free amine from its salt before adding the coupling reagents. Perform the aqueous work-up carefully to avoid loss of product into the aqueous layers.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307. [Link]

  • ResearchGate. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review | Request PDF. [Link]

  • PubMed. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Organic Synthesis. Acid-Amine Coupling using HBTU. [Link]

  • Nicolas, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

Sources

HPLC analysis of "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the High-Performance Liquid Chromatography (HPLC) analysis of "this compound," a key intermediate in pharmaceutical development and peptide synthesis.[1] Recognizing the dual analytical requirements for this molecule—assessing chemical purity and determining enantiomeric composition—this document provides two distinct, robust protocols. The first is a Reversed-Phase HPLC (RP-HPLC) method for quantitative purity analysis. The second is a normal-phase chiral HPLC method for the resolution of its enantiomers. This application note is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for method design, ensuring both technical accuracy and practical applicability.

Introduction and Analytical Rationale

"this compound" is a structurally complex amino acid derivative. Its utility as a building block in the synthesis of bioactive molecules and therapeutic peptides necessitates rigorous analytical control.[1] The molecule's structure presents specific analytical challenges and opportunities:

  • Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group and the methoxyphenyl moiety impart significant non-polar character, making the molecule well-suited for Reversed-Phase Chromatography.[2][3]

  • Chromophore: The aromatic phenyl ring acts as a strong chromophore, enabling sensitive ultraviolet (UV) detection.

  • Ionizable Groups: The presence of a carboxylic acid and a primary amine means the molecule is amphoteric. Control of the mobile phase pH is therefore critical to ensure consistent retention and sharp peak shapes by suppressing ionization.[4]

  • Chirality: The molecule contains a chiral center at the C2 position. Since enantiomers of a drug can have vastly different pharmacological and toxicological profiles, their separation and quantification are often regulatory requirements. This separation cannot be achieved on standard achiral columns and requires a specialized Chiral Stationary Phase (CSP).[5][6]

Based on these characteristics, a two-pronged analytical strategy is essential. The logical flow for selecting the appropriate method is outlined below.

start Analytical Goal for This compound decision Assess Chemical Purity or Enantiomeric Ratio? start->decision purity Chemical Purity & Quantification decision->purity  Purity enantiomer Enantiomeric Separation & Ratio decision->enantiomer Enantiomeric Ratio   method1 Proceed to Method 1: Achiral RP-HPLC purity->method1 method2 Proceed to Method 2: Normal-Phase Chiral HPLC enantiomer->method2 cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing p1 Prepare Mobile Phase A & B p2 Prepare Standard & Sample Solutions (0.5 mg/mL) p1->p2 h1 Equilibrate System (30% B, 30 min) p2->h1 h2 Inject Blank, Standard & Samples h1->h2 h3 Run Gradient (30-90% B over 20 min) h2->h3 d1 Integrate Peaks & Calculate Purity h3->d1 d2 Verify System Suitability d1->d2

Sources

The Strategic Incorporation of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Conformational Control in Peptidomimetics

In the landscape of contemporary medicinal chemistry, the pursuit of molecules with enhanced biological activity, selectivity, and metabolic stability is paramount. Peptides, while offering high potency and specificity, are often hindered by their poor pharmacokinetic properties, including susceptibility to proteolysis. The introduction of unnatural amino acids and conformational constraints represents a powerful strategy to overcome these limitations.[1] 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid emerges as a highly valuable and versatile building block in this context.[2] Its unique structure, featuring a β-amino acid backbone with a gem-disubstituted aminomethyl group, provides a scaffold for inducing specific secondary structures in peptides, thereby modulating their biological activity.[3] The presence of the Boc (tert-butyloxycarbonyl) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the 4-methoxyphenyl moiety can contribute to favorable pharmacokinetic properties and target interactions.[2][4]

This technical guide provides an in-depth exploration of this compound as a strategic building block for the design and synthesis of innovative peptidomimetics and other bioactive molecules. We will delve into its applications, provide detailed, field-proven protocols for its use, and discuss the scientific rationale behind its design and utility.

Core Attributes and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-({[(tert-butoxy)carbonyl]amino}methyl)-3-(4-methoxyphenyl)propanoic acidChem-Impex
CAS Number 683218-95-3Chem-Impex
Molecular Formula C16H23NO5[2]
Molecular Weight 309.36 g/mol [2]
Appearance White to off-white powder[2]
Solubility Soluble in organic solvents (e.g., DMF, DCM, MeOH)General Knowledge

The Significance of the Methoxy Group: The 4-methoxy substituent is not merely a passive structural element. In drug design, methoxy groups can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and participate in key hydrogen bonding interactions with biological targets.[4]

Application Notes: Engineering Bioactivity and Stability

The primary application of this compound lies in the synthesis of conformationally constrained peptides and peptidomimetics. By introducing this building block into a peptide sequence, researchers can enforce specific torsional angles and create unique folded structures that can mimic or block biological interactions.

Inhibition of Amyloid Fibril Formation: A Case Study

A compelling demonstration of this building block's utility is in the field of neurodegenerative diseases. A study published in Organic & Biomolecular Chemistry detailed the synthesis of a peptide analogue incorporating 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid to investigate its effect on the aggregation of an amyloidogenic peptide sequence. The research found that the incorporation of this single β-amino acid moiety resulted in the complete inhibition of amyloid fibril formation, with the resulting peptide analogue exhibiting a distinct microsphere morphology instead of the typical fibrillar structures. This highlights the profound impact of this building block on the self-assembly properties of peptides, offering a promising avenue for the development of therapeutics targeting protein aggregation diseases.

Design of Novel Peptidomimetics for Enhanced Stability

The β-amino acid scaffold of this compound inherently confers resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids.[3] This increased stability is a critical attribute for the development of peptide-based drugs with improved in vivo half-lives. The gem-disubstitution at the α-carbon further restricts conformational freedom, which can lock the peptide into a bioactive conformation and reduce the entropic penalty upon binding to its target.

G cluster_0 Rationale for Using the Building Block A 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid B Conformational Constraint A->B β-amino acid backbone & gem-disubstitution C Proteolytic Resistance A->C Non-natural backbone D Improved Pharmacokinetics A->D 4-methoxyphenyl group E Bioactive Peptidomimetic B->E C->E D->E

Figure 1: Rationale for the application of the building block in peptidomimetic design.

Experimental Protocols

The following protocols provide a comprehensive guide for the incorporation of this compound into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Deprotection of the Growing Peptide Chain on Resin

This protocol describes the removal of the N-terminal Boc protecting group from the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., dithiothreitol) if required for specific amino acids in the sequence

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Swell the peptide-resin in DCM for 15-20 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 50% TFA in DCM (v/v). For sequences containing sensitive residues like Trp or Met, add 0.5% of a scavenger such as dithiothreitol.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin) and agitate for 5 minutes (pre-wash).

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-25 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group.

  • Proceed immediately to the neutralization and coupling step.

Protocol 2: Coupling of this compound

This protocol details the coupling of the title building block to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • This compound

  • Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base, e.g., Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Neutralization: Wash the deprotected peptide-resin with a solution of 5-10% DIEA in DMF (v/v) for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine. Repeat this step. Wash the resin thoroughly with DMF (3-5 times).

  • Activation: In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

sp_ps_workflow start Start: Peptide-Resin (N-terminal Boc) deprotection Protocol 1: Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Protocol 2: Coupling to Resin neutralization->coupling activation Activate Building Block: 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid + HBTU/DIEA in DMF activation->coupling wash Wash Resin (DMF, DCM) coupling->wash cycle_end Repeat Cycle or Proceed to Cleavage wash->cycle_end cycle_end->deprotection Next Amino Acid end Final Peptide cycle_end->end Final Step

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the building block.

Trustworthiness and Self-Validation

The protocols described above are based on well-established principles of Boc-SPPS. To ensure the success of the synthesis, it is crucial to incorporate in-process controls.

  • Kaiser Test: This colorimetric test should be performed after each coupling step to confirm the complete consumption of the free amine. A positive result (blue color) indicates an incomplete reaction, necessitating a recoupling step.

  • Mass Spectrometry: After cleavage from the resin, the final product should be analyzed by mass spectrometry (e.g., LC-MS) to confirm the correct molecular weight and assess the purity of the synthesized peptide.

  • HPLC Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from any deletion sequences or other impurities.

By adhering to these validation steps, researchers can have high confidence in the identity and purity of their final product.

Conclusion: A Strategic Asset for Drug Discovery

This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its ability to impart conformational rigidity and proteolytic stability makes it an invaluable building block for the synthesis of next-generation peptidomimetics.[2][3] The successful application of this building block in inhibiting amyloid fibril formation provides a powerful testament to its potential in addressing challenging therapeutic targets. By following the detailed protocols and validation procedures outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their drug discovery programs.

References

  • Mondal, S., Raja, K., & Das, A. K. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(19), 4134-4138. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Slideshare. (2018). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Pentelute, B. L., & Vinogradov, A. A. (2013). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. PNAS, 110(39), 15652-15657. Retrieved from [Link]

  • Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Retrieved from [Link]

  • Bezen, S., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6598. Retrieved from [Link]

  • Halab, L., et al. (2000). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3665-3675. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(18), 1836-1872. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Retrieved from [Link]

  • Török, B., et al. (2007). Synthesis and Biological Evaluation of Constrained Analogues of the Opioid Peptide H-Tyr-D-Ala-Phe-Gly-NH2 Using the 4-amino-2-benzazepin-3-one Scaffold. Journal of Medicinal Chemistry, 50(23), 5695-5701. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • Montero, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Retrieved from [Link]

  • J&K Scientific. (n.d.). Boc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 896. Retrieved from [Link]

  • Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3091. Retrieved from [Link]

  • Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(8), 3124-3139. Retrieved from [Link]

  • Gellerman, G., et al. (2007). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 72(25), 9477-9486. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

  • Presta, M., et al. (2017). N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors. Angiogenesis, 20(4), 727-738. Retrieved from [Link]

  • Conibear, A. C., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(8), 1856. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Molecules, 25(5), 1169. Retrieved from [Link]

Sources

The Versatile Role of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer a unique combination of structural features and functionalities. One such molecule that has garnered significant interest is 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid . This comprehensive guide provides an in-depth exploration of the applications of this compound, offering detailed insights and protocols for researchers, scientists, and drug development professionals.

This document will delve into the core attributes of this building block, its role in the synthesis of potential therapeutics for neurological disorders, its application in peptide and peptidomimetic design, and detailed experimental protocols for its synthesis and utilization.

Core Molecular Attributes and Strategic Advantages

This compound is a non-proteinogenic β-amino acid derivative whose utility in medicinal chemistry stems from a confluence of its structural components.

  • The γ-Aminobutyric Acid (GABA) Analogue Backbone: The core structure of this molecule is a substituted propionic acid with an aminomethyl group at the C2 position, rendering it a 3-substituted GABA analogue. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] However, GABA itself has limited therapeutic potential due to its inability to effectively cross the blood-brain barrier.[3] This has spurred the development of lipophilic GABA analogues, such as the blockbuster drugs gabapentin and pregabalin, which are both 3-substituted GABA derivatives.[3][4] The structural similarity of this compound to these successful therapeutics underscores its potential as a scaffold for novel CNS-active agents.

  • The Boc Protecting Group: The presence of a tert-butyloxycarbonyl (Boc) group on the primary amine is a key feature for its application in multi-step organic synthesis, particularly in peptide chemistry. The Boc group is a widely used acid-labile protecting group for amines, stable under neutral or basic conditions, making it ideal for controlled, stepwise synthetic strategies.[5][6] This allows for the selective reaction at other functional groups within the molecule without interference from the highly nucleophilic amine.

  • The 4-Methoxyphenyl Moiety: The para-methoxyphenyl group confers several advantageous properties. It increases the lipophilicity of the molecule compared to unsubstituted analogues, which can be crucial for enhancing bioavailability and penetration of biological membranes, including the blood-brain barrier.[7] Furthermore, the aromatic ring can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, potentially contributing to binding affinity and selectivity.[7]

Below is a summary of the key physicochemical properties of this compound.[1]

PropertyValue
CAS Number 683218-95-3
Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Appearance White powder
Melting Point 72-81 °C
Purity ≥ 99% (HPLC)

Applications in the Discovery of Novel CNS-Active Agents

The structural analogy to GABA and its 3-substituted derivatives positions this compound as a valuable starting material for the synthesis of compounds targeting neurological disorders.

A Scaffold for Novel GABAergic Modulators

Deficiencies in GABAergic neurotransmission are linked to a variety of CNS disorders.[2][8] Consequently, agents that can modulate the GABA system are of significant therapeutic interest. While direct GABA receptor agonists can have dose-limiting side effects, allosteric modulators and compounds that influence GABA metabolism or transport offer alternative therapeutic strategies.[9]

The synthesis of libraries of compounds based on the 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid scaffold allows for the exploration of structure-activity relationships (SAR) in the quest for novel GABAergic modulators. Variations in the substitution pattern of the phenyl ring or modifications of the carboxylic acid and amino groups can lead to compounds with tailored affinities for different GABA receptor subtypes (GABAA, GABAB) or GABA transporters (GATs).

Diagram: Rationale for Targeting the GABAergic System

GABASystem cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Therapeutic Intervention Points Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicles GAD->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 (Reuptake) GABA_synapse->GAT1 Uptake GABA_A GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A Binds GABA_B GABA-B Receptor (GPCR) GABA_synapse->GABA_B Binds Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Inhibition GABA_B->Inhibition Target1 GABA Receptor Agonists/ PAMs Target1->GABA_A Enhance Target1->GABA_B Enhance Target2 GABA Reuptake Inhibitors Target2->GAT1 Block Target3 GABA Transaminase Inhibitors

Caption: Simplified schematic of a GABAergic synapse and points of therapeutic intervention.

Application in Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to create peptidomimetics with enhanced stability, conformational rigidity, and biological activity. As a β-amino acid, this compound can be incorporated into peptide sequences to induce specific secondary structures, such as helices and turns, which can be critical for receptor recognition.

Inhibition of Amyloid Fibril Formation

A notable application of this building block is in the design of peptides that can inhibit pathological protein aggregation. A study has shown that incorporating 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid into a peptide sequence known to form amyloid fibrils completely inhibits this process.[5][6] X-ray crystallography revealed that the peptide containing this β-amino acid adopts a nine-membered hydrogen-bonded δ-turn-like structure, which in turn self-assembles into a loop-like supramolecular structure, preventing the formation of the β-sheet structures characteristic of amyloid fibrils.[6] This finding opens avenues for the development of novel therapeutics for amyloid-related diseases such as Alzheimer's disease and rheumatoid arthritis.[5][6]

Diagram: Workflow for Peptide Synthesis and Aggregation Study

PeptideWorkflow cluster_0 Peptide Synthesis cluster_1 Aggregation Assay SPPS Solid-Phase Peptide Synthesis (Boc or Fmoc strategy) Incorp Incorporation of 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid SPPS->Incorp Cleavage Cleavage and Deprotection Incorp->Cleavage Purification HPLC Purification Cleavage->Purification Peptide Purified Peptide Purification->Peptide Incubation Incubation under aggregating conditions Peptide->Incubation Analysis Analysis: - Congo Red Staining - Thioflavin T Assay - Electron Microscopy Incubation->Analysis Result Result: Inhibition of Fibril Formation Analysis->Result

Caption: Experimental workflow for synthesizing a modified peptide and assessing its anti-aggregation properties.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound.

Representative Synthesis of this compound

Step 1: Synthesis of a Protected β-Amino Acid Precursor

This step would typically involve the asymmetric synthesis of a chiral precursor to establish the desired stereochemistry, if required. For a racemic mixture, simpler methods can be employed.

Step 2: Boc Protection of the Amino Group

  • Dissolve the synthesized 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

  • Add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol for Incorporation into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials and Reagents:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel with gentle agitation.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add 4-6 equivalents of DIEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated with the subsequent amino acids in the desired sequence.

Future Perspectives and Conclusion

This compound is a building block with considerable potential in drug discovery. Its structural features make it a promising scaffold for the development of novel therapeutics for neurological disorders, leveraging the established success of 3-substituted GABA analogues. Furthermore, its demonstrated ability to modulate peptide conformation and inhibit amyloid fibril formation highlights its utility in the design of peptidomimetics for a range of diseases.

While the full therapeutic potential of this compound is still being explored, the available evidence strongly suggests that it is a valuable tool for medicinal chemists. Further research is warranted to synthesize and screen libraries of compounds derived from this scaffold to identify lead candidates with potent and selective pharmacological activity. The development of more detailed synthetic protocols and the exploration of its utility in various disease models will undoubtedly solidify the position of this compound as a key building block in the future of drug discovery.

References

  • Chem-Impex International. This compound. Available from: [Link]

  • Mondal, S., & Deb, I. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4356-4364.
  • Mondal, S., & Deb, I. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7)
  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Yogeeswari, P., Sriram, D., & Thirumurugan, R. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118.
  • Konopelski, J. P., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, Coll. Vol. 9, p.26 (1998); Vol. 72, p.215 (1995).
  • Gale, K. (1989). GABA and epilepsy: basic concepts from preclinical research. Epilepsia, 30 Suppl 3, S1–S11.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Sarasa, S. B., et al. (2020). The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain. Frontiers in pharmacology, 11, 599042.

Sources

A Comprehensive Guide to the Application and Safe Handling of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use and safe handling of the non-canonical amino acid, 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid. The information presented herein is synthesized from supplier data and established principles of chemical safety and synthetic chemistry, aiming to provide a foundation of expertise, trustworthiness, and authoritative guidance for laboratory applications.

Compound Profile and Physicochemical Properties

This compound is a custom-synthesized, non-proteinogenic amino acid derivative. Its structure is characterized by a propionic acid backbone, a methoxyphenyl group, and a Boc-protected aminomethyl substituent at the α-carbon. This unique architecture makes it a valuable building block in medicinal chemistry and peptide science, particularly for introducing conformational constraints or novel pharmacophoric elements into target molecules.

Property Value Source
Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Appearance White to off-white solid/powder
Purity Typically >95% (Varies by supplier)
Solubility Soluble in methanol, ethanol, DMSO, and DMF.
Storage Store at 2-8°C for long-term stability.

Hazard Identification and Safe Handling

2.1. Potential Hazards:

  • Eye Irritation: As with most fine organic powders, this compound may cause mechanical irritation or mild chemical irritation upon contact with the eyes.

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to mild irritation or dermatitis in sensitive individuals.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

2.2. Recommended Personal Protective Equipment (PPE):

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum standard:

  • Eye Protection: ANSI-rated safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Respiratory Protection: In cases of poor ventilation or when handling large quantities that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is advised.

  • Body Protection: A standard laboratory coat should be worn.

2.3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Application Notes: Integration into Peptide Synthesis

The primary application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its structure allows for the creation of peptidomimetics with altered backbones, potentially leading to enhanced metabolic stability, receptor affinity, or specific secondary structure induction.

3.1. Rationale for Use:

The α,α-disubstituted nature of this amino acid analog provides significant conformational constraint. When incorporated into a peptide sequence, it can restrict the rotational freedom around the N-Cα and Cα-C bonds, forcing the peptide backbone into a specific turn or helical conformation. The methoxyphenyl side chain can engage in aromatic or hydrophobic interactions within a receptor binding pocket.

3.2. Workflow for Solid-Phase Peptide Synthesis (SPPS) Integration:

The following diagram outlines the general workflow for incorporating this amino acid into a growing peptide chain using standard Boc-SPPS chemistry.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Coupling Cycle cluster_final Final Steps Resin Start with Boc-AA-Resin Deprotection Boc Deprotection (e.g., 25% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization Coupling Couple Building Block (HBTU/HOBt or HATU) Neutralization->Coupling Wash Wash Steps (DMF, DCM) Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF or TFMSA) Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Coupling Reaction

This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

4.1. Materials and Reagents:

  • Peptide-resin with a free N-terminus (e.g., H-Gly-Merrifield resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

4.2. Step-by-Step Coupling Procedure:

  • Resin Swelling: Place the peptide-resin (1.0 eq) in a reaction vessel. Add sufficient DMF to swell the resin (approx. 10 mL per gram of resin) and gently agitate for 30 minutes.

  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve this compound (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

    • Add DIC (3.0 eq) to the solution and allow it to pre-activate for 5-10 minutes at room temperature. Note: If using HBTU/HATU, combine the amino acid (3.0 eq), HBTU/HATU (2.9 eq), and DIEA (6.0 eq) in DMF and add directly to the resin.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Add DIEA (3.0 eq) to the reaction vessel to maintain a basic pH.

    • Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of this α,α-disubstituted amino acid may require a longer coupling time compared to standard proteinogenic amino acids.

  • Monitoring the Reaction:

    • After the initial 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates the successful coupling and consumption of all free primary amines. If the test is positive (blue beads), extend the reaction time or consider a double coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction mixture.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

  • Proceed to the Next Step: The resin is now ready for the deprotection of the Boc group to continue the elongation of the peptide chain.

References

  • Blotrol Bioscience. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid." As a Senior Application Scientist, I understand that the purification of this highly functionalized amino acid derivative can present unique challenges. This guide is designed to provide you with practical, field-tested solutions to common issues encountered during its isolation and purification.

PART 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial challenges.

Q1: My final product is a persistent oil or sticky solid that refuses to crystallize. What should I do?

A1: This is a very common issue with Boc-protected amino acids, which can be reluctant to form a crystalline lattice, often due to residual solvents or minor impurities.[1] First, ensure all solvents are rigorously removed under high vacuum. If it remains an oil, trituration (or pulping) with a non-polar solvent like n-hexane or diethyl ether can often induce solidification by washing away more soluble impurities and providing a medium for nucleation.[1][2] If that fails, consider converting the carboxylic acid to its dicyclohexylamine (DCHA) salt, which is often a highly crystalline solid that is easier to purify. The free acid can then be regenerated.

Q2: I'm seeing persistent impurities in my NMR and HPLC analysis after flash chromatography. What are the likely culprits?

A2: Common impurities often co-elute with the main product. Based on typical synthesis routes for Boc-protected amino acids, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various precursors.

  • Di-tert-butyl dicarbonate (Boc₂O) byproducts: Residuals from the Boc protection step.

  • tert-Butyl Ester Formation: A small amount of the carboxylic acid may be esterified by the tert-butyl cation, especially under acidic conditions.[3]

  • Di-Boc Species: Over-protection leading to a second Boc group on the carbamate nitrogen.[3]

Optimizing your chromatography gradient and considering a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.

Q3: During aqueous workup, my product seems to be lost, showing partial solubility in both the aqueous and organic layers. How can I improve the extraction efficiency?

A3: This behavior is characteristic of amphipathic molecules that have both polar (carboxylic acid) and non-polar (Boc and phenyl groups) regions. The key is to control the pH of the aqueous layer to ensure your compound is in its least water-soluble form. For extraction into an organic solvent, the carboxylic acid should be protonated (unionized). Therefore, you should adjust the pH of the aqueous layer to be acidic (pH ~2-3) using a dilute acid like 1N HCl before extraction.[4] This suppresses the carboxylate's negative charge and drives the molecule into the organic phase.

Q4: I am concerned about the stability of the Boc group during purification. What conditions must I avoid?

A4: The Boc group is notoriously sensitive to acid.[][6] Avoid strong acidic conditions (pH < 2) for prolonged periods. When performing an acidic wash during extraction, do it quickly and at a low temperature (e.g., using an ice bath). For chromatography, using acidic additives like acetic acid in the mobile phase is generally safe, but avoid strong acids like trifluoroacetic acid (TFA), which is commonly used for Boc deprotection.[7] The Boc group is stable to basic conditions.[6]

Q5: What is a good starting point for developing a flash chromatography method for this compound?

A5: A good starting point for a molecule of this polarity is a solvent system of ethyl acetate (EtOAc) in hexanes. Begin with a TLC analysis using 30-50% EtOAc in hexanes. To improve separation and reduce tailing on the silica gel column, you can add a small amount (0.5-1%) of acetic acid to the mobile phase. This keeps the carboxylic acid group protonated and minimizes its interaction with the acidic silica surface.

PART 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for overcoming specific, persistent purification challenges.

Guide 1: Overcoming Crystallization & Solidification Failures

The amorphous, oily nature of many purified Boc-amino acids is a significant hurdle for obtaining material of high purity and ease of handling.[1]

Workflow for Inducing Crystallization

G start Product is a Persistent Oil/Amorphous Solid check_purity Step 1: Confirm Purity (NMR, LC-MS) start->check_purity high_purity Purity >95%? check_purity->high_purity low_purity Purity <95% high_purity->low_purity No trituration Step 2: Attempt Trituration (Protocol 1) high_purity->trituration Yes repurify Repurify via Flash Chromatography low_purity->repurify repurify->check_purity solid_check Did it solidify? trituration->solid_check recrystallize Step 3: Screen for Recrystallization Solvents (Table 1) solid_check->recrystallize No end_solid Crystalline Solid Obtained solid_check->end_solid Yes salt_formation Step 4: Purify via DCHA Salt Formation (Protocol 2) recrystallize->salt_formation end_oil Proceed with Purified Oil recrystallize->end_oil salt_formation->end_solid

Caption: Workflow for troubleshooting product solidification.

Protocol 1: Solvent Trituration/Pulping

This technique is effective for removing residual, highly soluble impurities that can inhibit crystallization.

  • Place the oily product in a round-bottom flask with a stir bar.

  • Add a minimal amount of a poor solvent in which the product is sparingly soluble but the impurities are soluble (e.g., n-hexane, diethyl ether, or a mixture). Start with a volume approximately 5-10 times the weight of the oil (e.g., 5-10 mL for 1 g of oil).[2]

  • Stir the slurry vigorously at room temperature for 1-2 hours. You may observe the oil slowly converting into a fine white powder.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid using a Büchner funnel, wash with a small amount of the cold solvent, and dry under high vacuum.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent System (v/v)Rationale
Ethyl Acetate / HexanesA common system balancing polarity for dissolution and non-polarity for precipitation.
Dichloromethane / HexanesGood for dissolving the compound while allowing for crystallization upon addition of hexanes.
Acetone / WaterThe presence of water can sometimes aid in forming a crystalline hydrate.
Isopropanol / HexanesIsopropanol is a good solvent, and hexanes act as the anti-solvent.
TolueneThe aromatic nature can promote crystallization through π-stacking interactions.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
  • Dissolve the crude, oily acid in a suitable solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of acid).

  • Add one equivalent of dicyclohexylamine dropwise while stirring at room temperature.

  • A thick white precipitate of the DCHA salt should form almost immediately. Continue stirring for 30-60 minutes.

  • Cool the mixture in an ice bath, filter the solid salt, wash with cold solvent, and dry.

  • To regenerate the free acid, suspend the DCHA salt in ethyl acetate and wash with 1N HCl or 10% aqueous citric acid until the aqueous layer remains acidic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

Guide 2: Managing Zwitterionic & Amphipathic Behavior in Extractions

The key to a successful liquid-liquid extraction is ensuring the target molecule is in a single, non-ionized state. The presence of both an acidic (carboxylic acid) and a weakly basic (Boc-amine) functional group can lead to zwitterionic character, especially at neutral pH, causing poor solubility in many organic solvents.[8]

Diagram: pH-Dependent Protonation States

G pH_scale <-- Acidic (pH 2-3) | Neutral (pH ~7) | Basic (pH 9-10) --> acid_state Protonated Form R-COOH R-NH-Boc zwitter_state Zwitterionic-like R-COO⁻ R-NH-Boc acid_state->zwitter_state + OH⁻ acid_sol Soluble in Organic Solvents (e.g., EtOAc, DCM) acid_state:s->acid_sol:n zwitter_state->acid_state + H⁺ base_state Anionic Form R-COO⁻ R-NH-Boc zwitter_state->base_state + OH⁻ zwitter_sol Poorly Soluble / Emulsifies zwitter_state:s->zwitter_sol:n base_state->zwitter_state + H⁺ base_sol Soluble in Aqueous Layer base_state:s->base_sol:n

Caption: Protonation state and solubility at different pH values.

Protocol 3: Optimized Acid-Base Extraction
  • Acidification & Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Add this solution to a separatory funnel containing water. Adjust the aqueous phase to pH 2-3 with 1N HCl. Shake gently to extract the protonated product into the organic layer. Separate the layers.

  • Bicarbonate Wash (Impurity Removal): To remove any strongly acidic impurities, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Your product, being a weaker acid, should largely remain in the organic phase, while stronger acid impurities are extracted into the basic aqueous phase.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break up any emulsions that may have formed.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product ready for chromatography or crystallization.

PART 3: Common Impurities and Removal Strategies

Understanding potential side-products from the synthesis is crucial for designing an effective purification strategy.

ImpurityOriginIdentificationRemoval Strategy
Di-tert-butyl dicarbonate (Boc₂O) Excess reagent from Boc-protection step.Characteristic signals in ¹H NMR (~1.5 ppm).Volatile, removed under high vacuum. Can also be quenched with ammonia or a primary amine post-reaction.
tert-Butyl ester of product Reaction of the carboxylic acid with tert-butyl cation, a byproduct of Boc-protection/deprotection.[3]A singlet at ~1.4 ppm in ¹H NMR (9H), distinct from the Boc group. Shift in mass spec (+56 amu).Careful flash chromatography. The ester is less polar than the acid.
Unreacted Amino Precursor Incomplete reaction.Can be detected by TLC or LC-MS.The free amino group makes it much more polar. It can be removed with an acidic wash during workup or will have a very different Rf on silica gel.
Byproducts from the p-methoxyphenyl (PMP) group The PMP group is generally stable but can be susceptible to oxidation under harsh conditions, leading to quinone-type structures.[9][10]Coloration of the product (yellow to brown). Complex aromatic signals in NMR.Usually more polar. Can be removed by flash chromatography or by treating a solution of the product with activated charcoal.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Org. Synth. 2023, 100, 61–83. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (n.d.). Purification of Organic Chemicals. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Reddit. (n.d.). Isolation/purification of zwitterionic phospholipid. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • MDPI. (n.d.). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative deprotection of the para‐methoxyphenyl (PMP) group and... Retrieved from [Link]

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions that may be encountered during the synthesis, purification, and use of this sterically hindered β-amino acid derivative. The unique gem-disubstituted pattern at the α-carbon presents specific challenges that will be addressed in the following troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc-protection reaction of the parent amine is sluggish and incomplete. What could be the cause and how can I improve the yield?

A1: Incomplete reaction is a common issue when working with sterically hindered amines like the one in the core structure of 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid. The gem-disubstituted α-carbon shields the primary amine, making it less accessible to the bulky di-tert-butyl dicarbonate ((Boc)₂O) reagent.

Possible Causes:

  • Steric Hindrance: The primary reason for incomplete coupling is the steric bulk around the primary amine, which slows down the rate of reaction.

  • Insufficient Reagent Stoichiometry: Standard molar equivalents of (Boc)₂O may not be sufficient to drive the reaction to completion due to the lower reactivity of the amine.

  • Inadequate Base: The choice and amount of base can be critical. A base that is too weak may not sufficiently deprotonate the amine to enhance its nucleophilicity.

Troubleshooting & Optimization:

  • Increase Reagent Concentration: Use a higher excess of (Boc)₂O (e.g., 1.5-2.0 equivalents).

  • Optimize Base and Solvent: For sterically hindered amino acids, using conditions such as (Boc)₂O with 4-(dimethylamino)pyridine (DMAP) as a catalyst in an anhydrous solvent like acetonitrile or THF can be advantageous.[][2] However, be aware of the potential for di-Boc formation with DMAP (see Q2).

  • Extended Reaction Time and Elevated Temperature: Monitor the reaction by TLC or LC-MS and allow for longer reaction times (24-48 hours). Gentle heating (40-50 °C) can also increase the reaction rate, but should be used with caution to avoid side reactions.

  • Alternative Boc Reagents: Consider using more reactive Boc-donating reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), which can sometimes be more effective for hindered amines.

Q2: I am observing a significant non-polar impurity in my crude product with a higher molecular weight than the desired product. What is it and how can I avoid it?

A2: This is a classic sign of di-Boc protection , where both hydrogen atoms of the primary amine have reacted with (Boc)₂O to form a di-tert-butoxycarbonyl amine. This is particularly prevalent when using a powerful nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2][3]

Mechanism of Di-Boc Formation: The use of DMAP can lead to the formation of a highly reactive N-Boc-pyridinium intermediate, which readily reacts with the primary amine to form the mono-Boc product. However, the resulting N-H of the carbamate is still weakly acidic and can be deprotonated, especially in the presence of a strong base or catalyst, leading to a second Boc protection.

Troubleshooting & Optimization:

  • Avoid or Minimize DMAP: If di-Boc formation is a significant issue, reduce the amount of DMAP to a catalytic quantity (e.g., 0.05-0.1 equivalents) or omit it entirely if the reaction proceeds, albeit more slowly, without it.

  • Control Stoichiometry: Use a smaller excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).

  • Alternative Conditions: A catalyst-free system using (Boc)₂O in a water-acetone mixture can be a clean method for mono-N-Boc protection, avoiding over-reaction.[4]

  • Purification: The di-Boc product is significantly less polar than the mono-Boc product and can usually be separated by column chromatography on silica gel.

Side ProductStructureTypical Analytical ObservationPrevention Strategy
Di-Boc Protected AmineR-N(Boc)₂Higher Rf on TLC, earlier elution on normal phase HPLC, characteristic mass increase of 100 amu in MS. 1H NMR shows disappearance of the N-H proton and a larger integration for the t-butyl protons.Avoid excess (Boc)₂O and DMAP. Use alternative, milder protection conditions.
Q3: During workup or subsequent synthetic steps under acidic or basic conditions, I am seeing a new, more polar spot on TLC and a loss of mass corresponding to my product. What could be happening?

A3: You may be observing intramolecular cyclization to form a γ-lactam . The proximity of the aminomethyl group and the carboxylic acid in your molecule creates a favorable conformation for a 5-membered ring formation, especially under conditions that activate the carboxylic acid or deprotect the amine.

Mechanism of Lactam Formation: This intramolecular amide bond formation can be catalyzed by acid or base, or occur upon heating. If the Boc group is prematurely cleaved under acidic conditions, the free amine can readily attack the carboxylic acid (or an activated form of it).

G Reactant 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (after Boc deprotection) Product 4-(4-methoxybenzyl)-pyrrolidin-2-one (γ-Lactam) Reactant->Product - H₂O (Intramolecular Cyclization)

Caption: Intramolecular cyclization leading to γ-lactam formation.

Troubleshooting & Optimization:

  • Maintain Boc Protection: Ensure the Boc group remains intact until the desired synthetic step. Avoid prolonged exposure to even mild acidic conditions.

  • Esterification of Carboxylic Acid: If the carboxylic acid is not required for the subsequent step, protecting it as a methyl or ethyl ester will prevent lactam formation.

  • Careful pH Control: During workups, avoid strongly acidic or basic conditions if possible. Neutralize carefully and extract the product promptly.

  • Low Temperature: Perform reactions at the lowest effective temperature to minimize the rate of this side reaction.

Q4: I am concerned about the stability of the 4-methoxyphenyl group during my synthesis, particularly during Boc deprotection with strong acids. Can the methyl ether be cleaved?

A4: Cleavage of the methyl ether on the 4-methoxyphenyl group is a valid concern, though it typically requires harsh conditions. Standard Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is usually selective for the Boc group. However, prolonged reaction times, elevated temperatures, or the use of stronger acids can lead to demethylation.

Conditions Leading to Demethylation:

  • Strong Lewis Acids: Reagents like BBr₃ or AlCl₃ are potent demethylating agents.[5]

  • Strong Protic Acids at High Temperatures: Refluxing with HBr or using pyridinium hydrochloride at high temperatures (e.g., 180 °C) will cleave the methyl ether.[6][7][8]

Troubleshooting & Optimization:

  • Use Standard Boc Deprotection Conditions: Stick to TFA in DCM (typically 25-50% v/v) at room temperature for a short duration (30-60 minutes).

  • Monitor the Reaction: Follow the deprotection by TLC or LC-MS to ensure the reaction is stopped as soon as the starting material is consumed.

  • Alternative Deprotection Methods: If your molecule is particularly sensitive, consider milder deprotection methods such as using HCl in dioxane or other solvent systems that are less harsh than neat TFA.[9]

Side ProductStructureTypical Analytical ObservationPrevention Strategy
Demethylated ProductA phenol group in place of the methoxy groupMore polar product on TLC/HPLC. Mass decrease of 14 amu in MS. 1H NMR shows disappearance of the methoxy singlet (~3.8 ppm) and appearance of a broad phenolic -OH signal.Use mild Boc deprotection conditions (TFA/DCM at RT for short periods). Avoid strong Lewis acids and high temperatures.

Experimental Protocols

Protocol 1: Optimized Boc-Protection of 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

This protocol is designed to favor mono-protection and minimize di-Boc formation.

  • Dissolve 2-aminomethyl-3-(4-methoxyphenyl)-propionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (ninhydrin stain to check for free amine) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl or citric acid solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Selective Boc-Deprotection

This protocol uses standard conditions to minimize side reactions like demethylation.

  • Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to achieve a 25-50% (v/v) solution. A scavenger such as triisopropylsilane (TIS, 1-5%) can be added to trap the tert-butyl cation, although it is less critical in the absence of sensitive side chains like tryptophan.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base for subsequent steps.

Logical Troubleshooting Workflow

G Start Experiment with This compound Problem Unexpected Result in Reaction or Purification Start->Problem IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction Check TLC/LCMS for starting material HighMWImpurity High MW Impurity? Problem->HighMWImpurity Check MS for +100 amu MassLoss Mass Loss / Polarity Change? Problem->MassLoss Check MS for -18 or -14 amu IncompleteReaction->HighMWImpurity No SolveIncomplete Increase (Boc)₂O, Extend Reaction Time, Optimize Base/Solvent IncompleteReaction->SolveIncomplete Yes HighMWImpurity->MassLoss No SolveDiBoc Reduce DMAP, Control Stoichiometry, Use milder conditions HighMWImpurity->SolveDiBoc Yes SolveLactam Protect COOH, Maintain Boc Group, Control pH & Temp MassLoss->SolveLactam Lactam Formation (-18 amu) SolveDemethylation Use Mild Deprotection, Monitor Reaction Time, Avoid Harsh Acids/Heat MassLoss->SolveDemethylation Demethylation (-14 amu)

Caption: Troubleshooting workflow for common side reactions.

References

  • Schmid, C. R., Beck, C. A., Cronin, J. S., & Staszak, M. A. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(5), 674–677.
  • Schmid, C. R., Beck, C. A., Cronin, J. S., & Staszak, M. A. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 9(5), 674–677.
  • An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. (2006). 8(1), 85-87.
  • Hernández-Vázquez, E., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 299-304.
  • Kim, J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • Patil, A. B., et al. (2012). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Asian Journal of Chemistry, 24(12), 5783-5785.
  • Hernández-Vázquez, E., et al. (2012). General method for selective Mono-Boc protection of diamines and thereof. Journal of the Mexican Chemical Society, 56(3), 299-304.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Scholars Research Library - Der Pharma Chemica. Der Pharma Chemica, 3(3), 174-188.
  • ScienceMadness.org. (2010). Boc protection of amines - Mono or Di?. Retrieved from [Link]

  • MDPI. (2021). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 26(11), 3326.
  • ResearchGate. (n.d.).
  • ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • MDPI. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 5(4), 699–716.
  • Wiley-VCH. (2002). 1 Protection Reactions.
  • ResearchGate. (2002).
  • ResearchGate. (2017). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride.
  • National Institutes of Health. (2012).
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
  • ResearchGate. (2022).
  • National Institutes of Health. (2020). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. Analytical Chemistry, 92(15), 10344–10351.
  • National Institutes of Health. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 549.
  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4598.
  • National Institutes of Health. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical Biochemistry, 343(1), 39–47.
  • ResearchGate. (2014). Synthesis of the Fmoc-aza-Arg(Boc)

Sources

Technical Support Center: Optimizing Coupling Conditions for 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid." This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique amino acid derivative into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your coupling reactions are successful, efficient, and reproducible.

This molecule, with its Boc-protected primary amine and a substituted propionic acid structure, presents specific challenges and opportunities in synthesis.[1][2] This guide will help you navigate them effectively.

Section 1: Foundational Principles of Amide Bond Formation

At its core, the coupling reaction, or amide bond formation, is a condensation reaction that joins a carboxylic acid and an amine.[3] The primary challenge is that the carboxylic acid's hydroxyl group is a poor leaving group. Therefore, the process universally involves a critical first step: activation of the carboxyl group to transform the hydroxyl into a better leaving group, creating a reactive intermediate that is susceptible to nucleophilic attack by the amine.[4][5]

The choice of coupling reagent dictates the nature of this activated intermediate, which in turn influences reaction speed, efficiency, and the potential for side reactions.

G Start Reaction produces impurities CheckReagent What coupling reagent are you using? Start->CheckReagent Carbodiimide Carbodiimide (DIC, EDC) CheckReagent->Carbodiimide Uronium Uronium Salt (HATU, HBTU) CheckReagent->Uronium Racemization General Issue: Racemization/Epimerization CheckReagent->Racemization Applies to all SideProduct1 Impurity: N-Acylurea Carbodiimide->SideProduct1 SideProduct2 Impurity: Guanidinium Adduct (Amine capping) Uronium->SideProduct2 Solution1 Solution: 1. Add an additive (Oxyma, HOBt). 2. Keep temperature at 0°C. 3. Switch to Uronium/Phosphonium salt. SideProduct1->Solution1 Solution2 Solution: 1. Pre-activate acid + HATU + base for 5-15 min before adding amine. 2. Add coupling reagent last. SideProduct2->Solution2 Solution3 Solution: 1. Use additives (HOAt with HATU is built-in). 2. Use a weaker base (NMM, 2,4,6-collidine instead of DIEA/TEA). 3. Keep temperature low. Racemization->Solution3

Caption: Troubleshooting common side reactions in peptide coupling.

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed during carbodiimide activation, rearranges into a stable, unreactive N-acylurea. [6][7]The addition of nucleophilic additives like HOBt or, more safely, OxymaPure, intercepts the intermediate to form an active ester, preventing this rearrangement. [4][7]* Amine Capping by Uronium Reagents: Reagents like HATU can react directly with the primary amine component, forming an unreactive guanidinium byproduct. The best practice to avoid this is pre-activation : mix the carboxylic acid, HATU, and base in your solvent for several minutes (5-15 min) to allow for the formation of the OAt-active ester before adding your amine component. [8][9]* Epimerization/Racemization: The loss of stereochemical integrity at the alpha-carbon is a major concern. It is promoted by strong bases and extended reaction times. Using additives like HOAt (inherent in HATU) or HOBt is crucial for suppression. [4]If racemization persists, consider switching from a strong, bulky base like DIEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine. [4]

Section 3: Detailed Experimental Protocols

Here are two validated, step-by-step protocols for coupling this compound.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol is optimized for difficult or sterically hindered couplings and prioritizes yield and purity.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.2 eq) and HATU (1.18 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIEA) (2.4 eq).

  • Pre-Activation: Stir the mixture at 0 °C for 10-15 minutes. A color change may be observed as the OAt-active ester forms.

  • Amine Addition: Add a solution of your amine component (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol 2: Carbodiimide Coupling with DIC/Oxyma

This is a cost-effective alternative for less challenging amine partners.

  • Preparation: In a flask under an inert atmosphere, dissolve this compound (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the solution. Stir for 5 minutes.

  • Amine Addition: Add your amine component (1.0 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like DIEA.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the diisopropylurea byproduct. Concentrate the filtrate and perform a standard aqueous workup and purification as described in Protocol 1.

Summary of Recommended Starting Conditions
ParameterRecommended ConditionRationale
Coupling Reagent HATUHigh reactivity overcomes steric hindrance; low racemization.
Additive None needed (HOAt is part of HATU)HOAt accelerates coupling and suppresses epimerization.
Base DIEA or 2,4,6-CollidineDIEA is a strong, non-nucleophilic base. Collidine is weaker and can reduce racemization if it's an issue. [4]
Solvent Anhydrous DMF or NMPHigh polarity aids solubility of protected amino acids and reagents. [10]
Stoichiometry (Acid:Amine:Reagent:Base)1.2 : 1.0 : 1.18 : 2.4Slight excess of activated acid drives the reaction to completion.
Key Technique Pre-activation (10-15 min)Prevents side reactions between HATU and the amine nucleophile. [8][9]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.
References
  • Mechanisms for the activation of carboxylic acid in amide bond...
  • Novabiochem® Coupling reagents - Merck Millipore.
  • Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Coupling Reagents - Aapptec Peptides.
  • This compound – Chem-Impex.
  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub.
  • Acylation of Amines, Part 4: with Carboxylic Acids - YouTube.
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure - ACS Public
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Carbodiimides and Additives - Aapptec Peptides.
  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure | Organic Process Research & Development - ACS Public
  • HATU coupling - what's the best order? : r/Chempros - Reddit.
  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development - ACS Public
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Protecting Groups for Amines: Carbam
  • What do you do when your peptide synthesis fails? - Biotage.
  • Optimizing Peptide Coupling: Key Techniques.
  • Revolutionizing Peptide Synthesis: A Detailed Guide to H
  • Boc-(2R,3R-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid - Chem-Impex.
  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF.
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Boc-(R-3-amino-3-(4-methoxyphenyl)propionic acid - Chem-Impex.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis of N-BOC amines by various routes - ResearchG

Sources

Technical Support Center: 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid" (CAS No. 886364-75-6). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide actionable troubleshooting strategies. As a unique β-amino acid derivative, this compound offers significant potential in peptide synthesis and medicinal chemistry.[1] However, its structure also presents specific stability considerations that must be managed for successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and inherent stability of the compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a dark, dry environment at -20°C.[2] While many Boc-protected amino acids can be stored for extended periods without decomposition under these conditions, it is crucial to prevent exposure to moisture and acidic vapors.[]

Q2: I left the compound on the benchtop at room temperature for a few hours. Is it still viable?

A2: The compound is generally stable at room temperature for short periods, especially in its solid, crystalline form. However, prolonged exposure to atmospheric moisture and ambient temperatures is not recommended. The primary risk is slow hydrolysis or degradation, although significant decomposition over a few hours is unlikely. For critical applications, we recommend performing a purity check via HPLC before use if the compound has been left out for an extended period.

Q3: Is the Boc protecting group on this molecule stable under any conditions besides acidic ones?

A3: The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions, making it orthogonal to protecting groups like Fmoc.[4] It is also stable to most nucleophiles and conditions of catalytic hydrogenation.[] However, the Boc group's lability increases with the acidity of the medium.[5] Therefore, care must be taken to ensure that all solvents and reagents used in non-deprotection steps are free from acidic contaminants.

Q4: Can I dissolve the compound in any organic solvent? Are there solvents to avoid?

A4: The compound is soluble in a range of organic solvents like methanol, DMF, and DCM. However, it is critical to use anhydrous solvents whenever possible. Protic solvents like methanol, if not anhydrous, can be slightly acidic and may contribute to slow degradation over time. Avoid using acidic solvents for any purpose other than controlled deprotection. When preparing stock solutions, it is best to prepare them fresh. If storage is necessary, store solutions at -20°C and use within a short timeframe.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving "this compound."

Issue 1: Low Yield or Failure in Peptide Coupling Reactions

Symptom: You are using the compound in a solid-phase or solution-phase peptide synthesis, but analytical data (e.g., HPLC, LC-MS) of the crude product shows a low yield of the desired peptide and a significant amount of unreacted starting material or unexpected byproducts.

Possible Causes & Solutions:

  • Cause A: Incomplete Coupling due to Steric Hindrance. The quaternary carbon at the α-position may cause steric hindrance, slowing down the coupling reaction.

    • Solution: Switch to a more potent activating agent like HATU or HCTU. Consider performing a "double coupling" by repeating the coupling step with fresh reagents to drive the reaction to completion. You can monitor the reaction's progress using a ninhydrin test to check for remaining free amines.

  • Cause B: Degradation via Intramolecular Cyclization. Under coupling conditions, particularly with carbodiimide reagents, the β-amino acid structure can be prone to intramolecular cyclization to form a stable β-lactam, which acts as a dead-end product.

    • Solution: Minimize the pre-activation time of the amino acid before adding it to the reaction mixture. Use coupling reagents known to suppress side reactions, such as DIC in combination with Oxyma Pure. Avoid excess base, which can promote cyclization.

  • Cause C: Premature Deprotection. Trace amounts of acid in your reaction mixture (e.g., from degraded solvents or reagents like HCl salts of coupling agents) could be cleaving the Boc group, leading to side reactions.

    • Solution: Ensure all solvents are freshly distilled or from a new, sealed bottle. If using hydrochloride salts of coupling reagents, ensure the reaction contains a sufficient amount of a non-nucleophilic base (like DIEA) to neutralize the acid.

Workflow for Troubleshooting Low Coupling Yield

G start Low Peptide Yield Observed check_purity 1. Confirm Purity of Starting Material (HPLC) start->check_purity coupling_protocol 2. Review Coupling Protocol check_purity->coupling_protocol steric_hindrance Potential Cause: Steric Hindrance coupling_protocol->steric_hindrance cyclization Potential Cause: β-Lactam Formation coupling_protocol->cyclization deprotection Potential Cause: Premature Deprotection coupling_protocol->deprotection solution_hindrance Solution: - Use HATU/HCTU - Double couple - Increase reaction time steric_hindrance->solution_hindrance solution_cyclization Solution: - Minimize pre-activation time - Use DIC/Oxyma - Avoid excess base cyclization->solution_cyclization solution_deprotection Solution: - Use fresh, anhydrous solvents - Ensure sufficient base (DIEA) deprotection->solution_deprotection G cluster_0 Acid-Catalyzed Deprotection Reactant 2-N-Boc-2-aminomethyl-3- (4-methoxyphenyl)-propionic acid Intermediate Protonated Intermediate Reactant->Intermediate H⁺ (Trace Acid) Products Free Amine + CO₂ + t-Butyl Cation Intermediate->Products Fragmentation

Caption: Primary degradation pathway via acid-catalyzed deprotection.

Part 3: Protocols for Stability Assessment

To quantitatively assess the stability of your compound, particularly if you suspect degradation, you can perform a controlled stability study.

Protocol: HPLC-Based Stability Study

This protocol allows you to monitor the degradation of the compound under different pH conditions over time.

1. Materials:

  • "this compound"
  • HPLC-grade acetonitrile (ACN) and water
  • Buffers: pH 3 (e.g., citrate buffer), pH 7.4 (e.g., phosphate-buffered saline), pH 9 (e.g., borate buffer)
  • HPLC system with a UV detector (detection at ~220 nm or 254 nm) and a C18 column

2. Procedure:

  • Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
  • In separate vials, dilute the stock solution 1:10 into each of the three buffers (pH 3, 7.4, and 9) to a final concentration of 0.1 mg/mL.
  • Immediately inject a sample from each vial to get the "Time 0" chromatogram.
  • Store the vials at a controlled temperature (e.g., 25°C or 37°C).
  • At specified time points (e.g., 1h, 4h, 8h, 24h, 48h), inject an aliquot from each vial onto the HPLC.
  • Monitor the peak area of the parent compound and note the appearance and growth of any new peaks.

3. Data Interpretation:

  • Expected Results: You should observe a stable peak area for the parent compound in the pH 7.4 and pH 9 buffers over the time course. In the pH 3 buffer, you will likely see a rapid decrease in the parent peak area and the emergence of a new, more polar peak corresponding to the deprotected free amine.
  • Data Presentation: The results can be summarized in a table for easy comparison.
pH of SolutionTemperature (°C)% Parent Compound Remaining (Time=0h)% Parent Compound Remaining (Time=24h)
3.025100%< 10% (Expected)
7.425100%> 98% (Expected)
9.025100%> 98% (Expected)

References

  • Davies, S. G., & Fletcher, A. M. (2005). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. PubMed. Available at: [Link]

  • Davies, J. S., & Oguz, U. (1995). Synthesis of β-amino acid peptides. Part 4. Cyclo-peptides of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]

  • Bourguet, E., et al. (2011). β-Amino Acids Containing Peptides and Click-Cyclized Peptide as β-turn Mimics. Journal of Peptide Science, 17(8), 593-604.
  • Reddit. (2022). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from: [Link]

  • ResearchGate. (n.d.). Table showing cleavage conditions for the Boc group. Retrieved from: [Link]

  • ResearchGate. (n.d.). Some important cyclic β-amino acids. Retrieved from: [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from: [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Experiments with 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a specialized amino acid derivative, its unique structure offers significant potential in peptide synthesis and medicinal chemistry but also presents specific experimental challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reactions, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) & Compound Handling

This section addresses foundational questions regarding the properties, storage, and handling of this compound.

Q1: What are the key chemical and physical properties of this compound?

Understanding the fundamental properties is the first step to successful experimentation. This compound is a white powder, and its Boc-protecting group makes it generally soluble in common organic solvents while being poorly soluble in water.[2]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 683218-95-3 [1]
Molecular Formula C₁₆H₂₃NO₅ [1]
Molecular Weight 309.36 g/mol [1]
Appearance White powder [1]
Melting Point 72-81 °C [1]
Solubility Good solubility in Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Methanol.[2][3] Poor solubility in water and non-polar solvents like hexane.[3] General (Boc-amino acids)

| Purity | ≥ 99% (HPLC) is commercially available. |[1] |

Q2: How should I properly store and handle this reagent?

Proper storage is critical to maintain the reagent's stability and purity.

  • Storage Temperature: Store the compound in a tightly sealed container at refrigerated temperatures, typically between 0-8°C.[1][4][5]

  • Atmosphere: While stable under normal conditions, it is good practice to store it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential long-term degradation from atmospheric moisture and oxygen.

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[5]

Q3: What are the primary applications of this compound?

This molecule is a valuable building block, primarily used in:

  • Peptide Synthesis: It serves as a non-canonical amino acid for incorporation into peptide chains to create novel peptidomimetics with enhanced stability or biological activity.[1]

  • Drug Discovery: Its structure is utilized as a scaffold in the synthesis of small molecules targeting various biological pathways, including neurological disorders.[1][4]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the two primary reactions involving this compound: Boc-deprotection and amide bond formation.

Troubleshooting Boc-Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is a fundamental step to liberate the primary amine for subsequent coupling. This is an acid-catalyzed hydrolysis that proceeds via the formation of a stable t-butyl cation.[6][7]

An incomplete deprotection can derail a multi-step synthesis. The issue almost always traces back to the acidic conditions.

Causality: The Boc group is cleaved by protonation, followed by the loss of isobutylene and carbon dioxide. If the acid is too weak, too dilute, or consumed by other basic functionalities in the molecule, the reaction will not proceed to completion.

Solutions:

  • Increase Acid Stoichiometry: The most common solution is to increase the concentration or equivalents of the acid. For Trifluoroacetic acid (TFA) in Dichloromethane (DCM), a standard solution is 20-50%. If the reaction is slow, using a higher concentration or even neat TFA (with appropriate scavengers) may be necessary.

  • Switch to a Stronger Acid: If TFA is ineffective, a stronger acid system like 4M HCl in dioxane is a reliable alternative.[6] This is often faster and more effective for stubborn Boc groups.

  • Increase Reaction Time/Temperature: Most deprotections are complete within 1-2 hours at room temperature.[6][8] If the reaction is slow, allow it to stir longer and monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be used, but be cautious of potential side reactions.

  • Solvent Choice: Ensure your starting material is fully dissolved. While DCM is common, solvents like dioxane can sometimes improve reaction kinetics.[8]

G start Boc Deprotection Incomplete? check_acid Is Acid Concentration Sufficient? (e.g., >20% TFA) start->check_acid Analyze check_time Is Reaction Time Adequate? (>1-2 hours) check_acid->check_time Yes sol_acid Increase Acid Concentration or Switch to 4M HCl/Dioxane check_acid->sol_acid No check_sol Is Starting Material Fully Dissolved? check_time->check_sol Yes sol_time Increase Reaction Time Monitor by TLC/LC-MS check_time->sol_time No sol_sol Consider Alternative Solvent (e.g., Dioxane) check_sol->sol_sol No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

This is a classic and often misunderstood problem. The culprit is the highly reactive t-butyl cation generated during the reaction.

Causality: The t-butyl cation (t-Bu⁺) is a potent electrophile. The 4-methoxyphenyl group in your molecule is an electron-rich aromatic ring, making it susceptible to Friedel-Crafts alkylation by the t-butyl cation.[7][9] This results in the addition of a t-butyl group to the aromatic ring, leading to an unwanted byproduct that is 56 Da heavier than your desired product.

Prevention - The Role of Scavengers: To prevent this, you must add a "scavenger" to the reaction mixture. The scavenger's job is to trap the t-butyl cation before it can react with your product.

Table 2: Common Scavengers for Boc Deprotection

Scavenger Typical Concentration Mechanism of Action
Triisopropylsilane (TIS) 2-5% (v/v) Reduces the t-butyl cation to isobutane via hydride transfer.
Water 2-5% (v/v) Reacts with the t-butyl cation to form t-butanol.
Anisole 5-10% (v/v) Acts as a decoy, becoming preferentially alkylated over your product.

| Thioanisole | 2-5% (v/v) | Similar to anisole, acts as a decoy for alkylation. |

Recommendation: For this specific compound, TIS is highly recommended due to the electron-rich methoxyphenyl ring. Always add the scavenger to your reaction mixture before adding the acid.

Troubleshooting Carboxylic Acid Coupling Reactions

Forming an amide bond requires activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine. Low yields, side reactions, and racemization are common hurdles.[10]

Low yields are often a result of inefficient carboxylic acid activation, steric hindrance, or poor reaction conditions.

Causality: The carboxylate is a poor electrophile. A coupling reagent is required to convert the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester). If this intermediate is not formed efficiently or is unstable, the coupling will fail.[11]

Solutions:

  • Optimize Your Coupling Reagent:

    • Carbodiimides (EDC, DCC): These are cost-effective but can be less efficient for sterically hindered amino acids. They also require an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization and prevent the formation of N-acylurea byproducts.[11][12]

    • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are generally more powerful and faster than carbodiimides, especially for difficult couplings. HATU is often the reagent of choice for overcoming low yields. They are, however, more expensive.

  • Choice of Base: A non-nucleophilic base is required to neutralize the acid salt of the amine component and facilitate the reaction. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are standard choices. Ensure you use the correct stoichiometry (typically 2-3 equivalents).

  • Reaction Conditions: Most couplings proceed well at 0°C to room temperature. Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.[13] If aggregation is suspected (especially in longer peptides), consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[10]

  • Pre-activation: To maximize the concentration of the active intermediate, you can "pre-activate" the carboxylic acid. Stir the acid, coupling reagent, and base together for 15-30 minutes before adding the amine component.[14]

G start Low Coupling Yield? check_reagent Is Coupling Reagent Sufficiently Potent? start->check_reagent Analyze check_base Is Base Stoichiometry and Type Correct? check_reagent->check_base Yes sol_reagent Switch to a Stronger Reagent (e.g., EDC/HOBt -> HATU) check_reagent->sol_reagent No check_conditions Are Conditions Anhydrous? Is Aggregation Possible? check_base->check_conditions Yes sol_base Use 2-3 eq. DIPEA/Collidine Ensure Purity check_base->sol_base No sol_conditions Use Anhydrous Solvents. Consider NMP over DMF. Try Pre-activation. check_conditions->sol_conditions No/Maybe

Caption: Troubleshooting workflow for low-yield coupling reactions.

Purification is often complicated by byproducts that have similar polarities to the desired product.

  • Dicyclohexylurea (DCU): If you use Dicyclohexylcarbodiimide (DCC), the DCU byproduct is notoriously insoluble in most organic solvents.[12] The best approach is to filter the reaction mixture through a pad of celite before the aqueous workup. Chilling the reaction mixture in an ice bath can further promote precipitation.

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) Byproducts: The urea byproduct from EDC is water-soluble.[12] A standard acidic wash (e.g., 1N HCl or 5% citric acid), followed by a basic wash (e.g., sat. NaHCO₃), and a brine wash during the workup is highly effective at removing both the urea and any unreacted EDC.

  • HATU/HBTU/HOBt Byproducts: These are also typically removed by a standard aqueous workup procedure. Washing with a mild acid and base is usually sufficient.

Section 3: Validated Experimental Protocols

The following protocols provide a reliable starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 3.1: Standard Boc-Deprotection using TFA in DCM

Objective: To remove the Boc protecting group, yielding the free amine as a TFA salt.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Dissolve the Boc-protected starting material in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Add Triisopropylsilane (TIS) to the solution (0.05 eq, which is ~5% v/v of the TFA to be added).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 20% v/v (e.g., to 8 mL of DCM, add 2 mL of TFA).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting crude amine TFA salt can often be used directly in the next step without further purification.

Protocol 3.2: Peptide Coupling using HATU

Objective: To couple the carboxylic acid with a primary amine to form an amide bond.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (as HCl or TFA salt, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.2 M).

  • Add the amine salt (1.1 eq) to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirring solution. The solution may turn yellow, which is characteristic of HATU activation.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 5% citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). Physical and chemical properties of Boc-protected amino acids.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid.
  • Ghorbani-Vaghei, R., & Veisi, H. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (n.d.).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ChemicalBook. (2022). 2-N-BOC-3-(4-METHOXY-PHENYL)-2-METHYLAMINOMETHYL-PROPIONIC ACID.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • BOC-Amino Acids. (n.d.).
  • mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid. Retrieved from [Link]

  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.
  • Ohno, H., & Fukumoto, K. (2007). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Chemical Communications, (15), 1536-1538. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48, 313–315. [Link]

  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2346. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • de la Torre, A., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5275. [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. r/organicchemistry. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof. (n.d.). Google Patents.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). (R-Boc-2-amino-3-phenylsulfanyl-propionic acid.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reaction scale-up of 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As a key building block in pharmaceutical research, particularly for peptide synthesis and drug discovery, ensuring a robust and reproducible scale-up is critical.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

Transitioning a synthesis from a few grams to kilograms introduces challenges beyond simply multiplying reagent quantities. Physical parameters like heat and mass transfer, mixing efficiency, and reaction kinetics behave differently at scale, often impacting yield, purity, and safety.[2][3] This section addresses specific problems you may encounter.

Question 1: My reaction yield has significantly dropped after increasing the batch size. What are the likely causes and how can I fix it?

A decrease in yield upon scale-up is a common issue that can often be traced back to a few key factors:

  • Inadequate Mixing: What appears as a homogenous solution in a small flask can have localized "hot spots" or areas of poor reagent distribution in a large reactor. This can lead to an increase in side reactions and incomplete conversion.

    • Solution: Evaluate the reactor's mixing efficiency. The type of impeller, agitation speed, and baffle design are critical. For reactions involving solids, ensure the agitation is sufficient to maintain a uniform slurry. Consider performing a mixing study to identify the optimal agitation parameters for your specific reaction volume and viscosity.

  • Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become problematic in large reactors due to a lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[3][4] This can lead to thermal runaways or the formation of degradation products.

    • Solution: Implement a more robust temperature control strategy. This may involve using a reactor with a jacketed cooling system, internal cooling coils, or controlling the rate of addition of a reactive reagent to manage the heat evolution.[4] A thorough calorimetric study of the reaction on a smaller scale can predict the heat flow and inform the design of the cooling system for the larger reactor.[4]

  • Changes in Reaction Kinetics: The extended reaction times often required for larger batches can alter the product distribution, especially if side reactions are sensitive to prolonged exposure to certain reagents or temperatures.[2]

    • Solution: Re-optimize the reaction time for the larger scale. In-process controls (IPCs), such as HPLC or UPLC, are invaluable for monitoring the reaction progress and determining the optimal endpoint. This data-driven approach ensures batch-to-batch consistency.

Question 2: I'm observing new, unidentified impurities in my scaled-up batch. How can I identify and mitigate them?

The appearance of new impurities is often linked to the issues of mixing and temperature control mentioned above, but can also be due to:

  • Extended Processing Times: Longer work-up and isolation procedures at scale can expose the product to air, moisture, or acidic/basic conditions for extended periods, leading to degradation.

    • Solution: Streamline the work-up process. If the product is sensitive, consider performing operations under an inert atmosphere (e.g., nitrogen or argon). Evaluate the stability of your product under the work-up conditions through forced degradation studies.

  • Raw Material Quality: Variations in the purity of starting materials and solvents can have a more pronounced effect on a larger scale.

    • Solution: Implement stringent quality control for all incoming raw materials. Ensure that the specifications for starting materials and solvents are well-defined and consistently met.

  • Side Reactions: The Boc (tert-butyloxycarbonyl) protecting group, while robust, can be labile under certain acidic conditions.[5][] Inadequate pH control during work-up can lead to premature deprotection.

    • Solution: Carefully monitor and control the pH during all aqueous work-up steps. Use buffered solutions where appropriate to maintain a stable pH range.

Question 3: The purification of the final product has become much more difficult at a larger scale. What are my options?

Purification is a common bottleneck in process scale-up. What works well for a few grams may be impractical or inefficient for kilograms.

  • Crystallization Challenges: If the product was previously purified by chromatography on a small scale, direct scale-up can be prohibitively expensive and time-consuming.

    • Solution: Develop a robust crystallization procedure. This is often the most economical and scalable method for purifying solid compounds. Key parameters to optimize include the solvent system, cooling profile, and seeding strategy. A well-designed crystallization can significantly improve purity and yield.

  • Filtration and Drying Issues: The physical properties of the isolated solid, such as particle size and crystal form, can affect filtration and drying times.

    • Solution: Characterize the solid-state properties of your product. Techniques like particle size analysis and microscopy can help in optimizing the crystallization to produce a more easily filterable solid. Ensure that the drying process is efficient and does not lead to product degradation.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the scale-up of the "this compound" synthesis.

What are the critical process parameters (CPPs) I should monitor during the scale-up?

For a successful and reproducible scale-up, it is crucial to identify and control the CPPs. For this specific synthesis, these would likely include:

Critical Process Parameter Rationale Monitoring & Control Strategy
Reaction Temperature Affects reaction rate, selectivity, and impurity profile. Exothermic reactions require careful control to prevent runaways.[3][4]Use a calibrated temperature probe and a reactor with an efficient heat transfer system. Define and maintain a specific temperature range.
Agitation Speed Ensures homogeneity, promotes efficient heat and mass transfer, and prevents settling of solids.[4]Define an optimal agitation speed based on mixing studies. Use a tachometer to monitor and control the speed.
Reagent Addition Rate For exothermic or highly reactive steps, the addition rate controls the reaction rate and heat generation.[4]Use a calibrated addition funnel or pump to control the addition rate. Monitor the internal temperature closely during the addition.
pH during Work-up The Boc protecting group is sensitive to acidic conditions.[5] Maintaining the correct pH is crucial to prevent premature deprotection.Use a calibrated pH meter. Add acids or bases slowly and with good mixing to avoid localized pH excursions.
Reaction Time Affects the conversion to product and the formation of time-dependent impurities.Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal endpoint.
What safety precautions are essential when scaling up this reaction?

Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale.

  • Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA should be conducted to identify potential hazards, such as thermal runaways, pressure buildup, and exposure to hazardous materials.[7]

  • Reagent Handling: Large quantities of reagents require appropriate handling procedures and personal protective equipment (PPE). Ensure adequate ventilation and have spill containment measures in place.

  • Exothermic Reactions: As mentioned, the potential for a thermal runaway is a significant concern.[3] Ensure that the reactor's cooling capacity is sufficient to handle the heat generated by the reaction. Have an emergency cooling plan in place.

  • Pressure Management: If the reaction generates gas or is run at elevated temperatures, the reactor must be equipped with a pressure relief system.[7]

How do I choose the right equipment for scaling up?

The choice of equipment is critical for a successful scale-up.

  • Reactor Material: Ensure that the reactor material is compatible with all the reagents, intermediates, and products in your process. Glass-lined or stainless steel reactors are common choices.

  • Reactor Design: The reactor should have appropriate features for your process, including a suitable agitator, baffles for efficient mixing, a temperature control system, and ports for adding reagents and taking samples.

  • Downstream Equipment: Consider the equipment needed for work-up and isolation, such as filtration systems (e.g., Nutsche filter-dryer) and dryers (e.g., vacuum oven).

III. Experimental Workflow and Data Visualization

A clear understanding of the process flow is essential for a smooth scale-up.

Process Flow Diagram for Scale-Up Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage Reactor Charging Reactor Charging Reaction Reaction Reactor Charging->Reaction 1. Add Reagents In-Process Control (IPC) In-Process Control (IPC) Reaction->In-Process Control (IPC) 2. Monitor Progress Reaction Quench Reaction Quench In-Process Control (IPC)->Reaction Quench 3. Reaction Complete Phase Separation Phase Separation Reaction Quench->Phase Separation 4. Add Quenching Agent Extraction Extraction Phase Separation->Extraction 5. Isolate Organic Layer Solvent Swap / Concentration Solvent Swap / Concentration Extraction->Solvent Swap / Concentration 6. Remove Reaction Solvent Crystallization Crystallization Solvent Swap / Concentration->Crystallization 7. Add Anti-solvent Filtration Filtration Crystallization->Filtration 8. Isolate Solid Drying Drying Filtration->Drying 9. Remove Residual Solvents Final Product Final Product Drying->Final Product

Caption: A generalized process flow diagram for the scale-up synthesis, work-up, and purification of the target compound.

Troubleshooting Decision Tree for Low Yield

G Low Yield Observed Low Yield Observed Check IPC Data Check IPC Data Low Yield Observed->Check IPC Data Incomplete Conversion? Incomplete Conversion? Check IPC Data->Incomplete Conversion? Yes Yes Incomplete Conversion?->Yes Yes No (Good Conversion) No (Good Conversion) Incomplete Conversion?->No (Good Conversion) No Investigate Mixing & Temp. Control Investigate Mixing & Temp. Control Yes->Investigate Mixing & Temp. Control Optimize Reaction Conditions (Temp., Time) Optimize Reaction Conditions (Temp., Time) Yes->Optimize Reaction Conditions (Temp., Time) Review Extraction & Crystallization Procedures Review Extraction & Crystallization Procedures Yes->Review Extraction & Crystallization Procedures Significant Byproducts? Significant Byproducts? No (Good Conversion)->Significant Byproducts? Significant Byproducts?->Yes Yes No No Significant Byproducts?->No No Losses During Work-up/Isolation? Losses During Work-up/Isolation? No->Losses During Work-up/Isolation? Re-evaluate Analytical Method Re-evaluate Analytical Method No->Re-evaluate Analytical Method Losses During Work-up/Isolation?->Yes Yes Losses During Work-up/Isolation?->No No

Caption: A decision tree to systematically troubleshoot the root cause of low yield during scale-up.

IV. Detailed Protocol: Representative Purification by Crystallization

This protocol outlines a general procedure for the purification of this compound by crystallization, a highly scalable method.

Objective: To purify the crude product to >98% purity.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Jacketed reactor with overhead stirrer and temperature control

  • Nutsche filter-dryer or equivalent filtration setup

  • Vacuum oven

Procedure:

  • Dissolution:

    • Charge the crude product to the jacketed reactor.

    • Add a minimal amount of ethyl acetate at room temperature to dissolve the solid. The target concentration will depend on the solubility of the product and should be determined on a small scale first.

    • Stir until a clear solution is obtained. Gentle warming (e.g., to 40-50 °C) may be required to facilitate dissolution.

  • Hot Filtration (Optional):

    • If any insoluble matter is present, perform a hot filtration to remove it. This step is crucial for obtaining a high-purity product.

  • Crystallization:

    • Cool the solution slowly to room temperature.

    • Once at room temperature, begin the slow addition of hexanes as an anti-solvent. The rate of addition should be controlled to avoid "oiling out" of the product.

    • After the addition of hexanes is complete, cool the slurry to 0-5 °C and hold for a predetermined time (e.g., 2-4 hours) to maximize the yield.

  • Filtration:

    • Filter the crystalline solid using a Nutsche filter-dryer.

    • Wash the filter cake with a cold mixture of ethyl acetate and hexanes to remove any remaining impurities.

  • Drying:

    • Dry the product under vacuum at a temperature that will not cause degradation (e.g., 40-50 °C) until a constant weight is achieved.

In-Process Controls:

  • Monitor the purity of the isolated solid by HPLC.

  • Determine the residual solvent content by Gas Chromatography (GC).

V. Conclusion

The successful scale-up of the synthesis of this compound is a multi-faceted challenge that requires a deep understanding of both the chemistry and chemical engineering principles.[2] By proactively addressing potential issues related to mixing, heat transfer, and purification, and by implementing robust process controls, researchers can ensure a smooth, safe, and efficient transition from the lab to larger-scale production. This guide provides a framework for troubleshooting and a deeper understanding of the critical factors for success.

References

  • Benchchem. (n.d.). Technical Support Center: Scaling Up Peptide Production.
  • Chem-Impex. (n.d.). This compound.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up.
  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?
  • ChemicalBook. (n.d.). 2-n-boc-3-(4-methoxy-phenyl)-2-methylaminomethyl-propionic acid.
  • Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • ChemicalBook. (2022, August 26). 2-N-BOC-3-(4-METHOXY-PHENYL)-2-METHYLAMINOMETHYL-PROPIONIC ACID | 886364-75-6.
  • Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Peptide Synthesis Using Boc-Tyr(Boc).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Various. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Chemical Society Reviews. (2023, April 3). The challenge of peptide nucleic acid synthesis.
  • Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS.
  • PubChem. (n.d.). 2-Amino-3-(4-carboxymethoxy-phenyl)-propionic acid.
  • (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • Chem-Impex. (n.d.). Boc-(2S,3S-3-amino-2-hydroxy-3-(4-methoxyphenyl)-propionic acid.
  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Pharmaffiliates. (n.d.). 2-Amino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic Acid.
  • BOC Sciences. (n.d.). CAS 64298-94-8 2-AMINO-2-METHYL-3-METHOXY-PROPANOIC ACID.
  • Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • PrepChem.com. (n.d.). Synthesis of Step 2. α-Cyano-β-(4-methoxyphenyl)propionic acid.
  • PrepChem.com. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile.

Sources

Common experimental errors with "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid"

When analyzing the NMR, key signals to look for are the large singlet for the tert-butyl group of the Boc protector around 1.4 ppm, the singlet for the methoxy group around 3.8 ppm, and the characteristic aromatic signals for the 1,4-disubstituted benzene ring. [13]

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - Frontiers in Bioengineering and Biotechnology. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit r/Chempros. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Having great trouble with a Boc-protection reaction - Reddit r/chemhelp. [Link]

  • Protecting Amino Acids Supplier - Baishixing Co.,Ltd. [Link]

Technical Support Center: Reaction Monitoring for 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid . This guide provides in-depth troubleshooting and frequently asked questions to help you effectively monitor your chemical reactions, ensuring efficiency and success in your experimental workflows. As a key building block in pharmaceutical research and peptide synthesis, understanding how to track its transformation is critical for achieving high-purity products.[1]

Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions involving this Boc-protected amino acid derivative?

The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific requirements of your analysis—from quick qualitative checks to rigorous quantitative assessment.

  • TLC: Ideal for rapid, qualitative monitoring of reaction progress. It is inexpensive and allows for the simultaneous analysis of multiple time points.[2]

  • HPLC: The standard for quantitative analysis, providing detailed information on reaction conversion, product purity, and the formation of byproducts.[3][4]

  • LC-MS: Offers the high resolution of HPLC combined with mass detection, enabling the definitive identification of starting materials, products, and unknown impurities based on their molecular weights.[5]

  • NMR: Provides detailed structural information and can be used for quantitative analysis without the need for response factor correction. Monitoring the disappearance of the Boc group's characteristic proton signal is a common application.[6]

Q2: I'm performing a Boc deprotection. What specific challenges should I anticipate?

The primary challenge during the acidic cleavage of a Boc group is the generation of a reactive tert-butyl cation (t-Bu⁺).[7][8] This carbocation can lead to undesirable side reactions by alkylating nucleophilic sites on your target molecule, particularly electron-rich aromatic rings or other sensitive functional groups.[7]

To mitigate this, it is standard practice to include "scavengers" in the deprotection cocktail (e.g., using trifluoroacetic acid, TFA). Scavengers are nucleophilic species that trap the t-Bu⁺ cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.

Q3: How do I interpret a typical HPLC chromatogram for my reaction?

An HPLC chromatogram provides a wealth of information by plotting detector response against retention time.

  • Reaction Start (T=0): You should see a prominent peak corresponding to your starting material at a specific retention time.

  • During Reaction: As the reaction proceeds, the peak area of the starting material will decrease, while a new peak corresponding to your product will appear and grow.

  • Reaction Completion: A complete reaction is indicated by the disappearance of the starting material peak and the maximization of the product peak. The purity can be estimated by the area of the product peak relative to the total area of all peaks in the chromatogram.

Q4: Can I use NMR to monitor the reaction in real-time without using expensive deuterated solvents?

Yes, recent advances in NMR technology, including benchtop NMR systems and advanced solvent suppression techniques, make online or real-time reaction monitoring increasingly feasible without fully deuterated solvents.[6][9] For ¹H NMR, the disappearance of the large singlet from the nine tert-butyl protons of the Boc group (typically around 1.4 ppm) is a clear and easily quantifiable indicator of deprotection progress. While high-field NMR offers greater resolution, even benchtop systems can effectively track the concentration changes of key species.[6]

Visual Workflow: Selecting a Monitoring Technique

The choice of analytical method is dictated by the information you require at each stage of your research. This workflow helps guide your decision-making process.

G start Reaction Initiated qual_check Need a quick, qualitative progress check? start->qual_check quant_check Need quantitative data on purity and conversion? qual_check->quant_check No tlc Use Thin-Layer Chromatography (TLC) qual_check->tlc Yes id_check Need to identify unknown byproducts? quant_check->id_check No hplc Use High-Performance Liquid Chromatography (HPLC) quant_check->hplc Yes lcms Use Liquid Chromatography-Mass Spectrometry (LC-MS) id_check->lcms Yes endpoint Reaction Complete & Characterized id_check->endpoint No tlc->quant_check hplc->id_check nmr Use NMR for structural confirmation lcms->nmr nmr->endpoint

Caption: Decision workflow for selecting the appropriate reaction monitoring technique.

Troubleshooting Guide

This section addresses common issues encountered during reaction monitoring.

1. Thin-Layer Chromatography (TLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or "tailing" 1. Sample is too concentrated. 2. The compound's carboxylic acid is interacting strongly with the silica gel.1. Dilute the sample aliquot before spotting on the TLC plate. 2. Add a small amount (0.1-1.0%) of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid, leading to rounder spots.
No spots are visible after development 1. The sample was too dilute. 2. The visualization agent is inappropriate. Boc-protected amino acids are often not UV-active unless the core structure has a chromophore.1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications. 2. Use a broad-spectrum stain like potassium permanganate (KMnO₄), which reacts with most organic compounds.[10][11]
Starting material and product have the same Rf value The mobile phase polarity is not suitable to differentiate between the two compounds.Adjust the polarity of the mobile phase. If the starting amine stays at the baseline while the Boc-protected product moves up the plate, the system is working. If both are too high or too low, systematically vary the ratio of your polar and non-polar solvents (e.g., from 9:1 ethyl acetate/hexanes to 7:3).
2. HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak fronting or tailing 1. Secondary ionic interactions between the sample's amine or carboxyl groups and the silica backbone of the column. 2. Column overload.1. Use a mobile phase additive like trifluoroacetic acid (TFA) at 0.1%. TFA acts as an ion-pairing agent, masking residual silanols and protonating carboxylates, which results in sharper peaks.[3] 2. Inject a smaller volume or a more dilute sample.
Reaction appears incomplete (large starting material peak remains) 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is incorrect. 3. In a Boc deprotection, the acid may be too dilute or contaminated with water.1. Extend the reaction time and continue monitoring. Gentle heating (30-40 °C) may be necessary for sluggish reactions. 2. Re-evaluate the amounts of all reagents. 3. Use fresh, anhydrous acid (e.g., TFA) at a sufficient concentration (e.g., 20-50% in DCM).
Multiple unexpected peaks appear 1. Formation of side-products. 2. Degradation of starting material or product. 3. Impurities in starting materials or solvents.1. Analyze the sample via LC-MS to identify the molecular weights of the unknown peaks. In a deprotection, this could indicate t-butylation. 2. Check the stability of your compound under the reaction conditions by running a control experiment. 3. Ensure the purity of all reagents before starting the reaction.
3. Visual Troubleshooting: Incomplete Boc Deprotection

If TLC or HPLC analysis indicates an incomplete Boc deprotection, this decision tree can help diagnose the root cause.

G start Problem: Incomplete Boc Deprotection check_sm Is significant starting material (SM) visible? start->check_sm check_side_products Are new, unexpected peaks/spots present? check_sm->check_side_products No / Minor cause_time Possible Cause: - Insufficient reaction time - Low temperature - Insufficient acid check_sm->cause_time Yes cause_alkylation Possible Cause: - t-Butylation of product by reactive carbocation check_side_products->cause_alkylation Yes end_node Re-analyze and confirm completion check_side_products->end_node No solution_time Solution: - Extend reaction time - Increase temperature slightly (e.g., to 40°C) - Use fresh, concentrated acid (e.g., 50% TFA/DCM) cause_time->solution_time solution_time->end_node solution_alkylation Solution: - Repeat reaction with a scavenger (e.g., 2.5-5% TIS) - Analyze byproducts with LC-MS for confirmation cause_alkylation->solution_alkylation solution_alkylation->end_node

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of successful research. 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is a versatile building block in medicinal chemistry, valued for its unique structure that combines a protected amino acid functionality with a methoxyphenyl moiety, making it a key intermediate in peptide synthesis and the development of bioactive molecules.[1] This guide provides an in-depth analysis of its expected spectral data, grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures. By understanding the spectral signatures of its constituent parts, we can confidently predict and interpret the data for the target molecule, a critical skill when direct reference spectra are unavailable.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound contains several key functional groups and structural motifs, each with a distinct spectroscopic fingerprint. The tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid, the aminomethyl group, the chiral center, and the 1,4-disubstituted (para) aromatic ring all contribute to the overall ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Caption: Workflow for ¹³C NMR Analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

  • Sample Preparation: The spectrum can be acquired from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added.

Predicted IR Data and Interpretation

Wavenumber (cm⁻¹) Vibration Appearance Significance
3300 - 2500O-H stretch (Carboxylic Acid)Very broadA hallmark of a hydrogen-bonded carboxylic acid. [2]
~3350N-H stretch (Amide)Medium, sharpThe N-H stretch of the Boc-carbamate.
3000 - 2850C-H stretch (Aliphatic)MediumStretching vibrations of the methyl and methylene groups.
~1710C=O stretch (Carboxylic Acid)Strong, sharpThe carbonyl stretch of the carboxylic acid dimer.
~1685C=O stretch (Boc-Amide)Strong, sharpThe carbonyl stretch of the Boc protecting group.
~1610, ~1510C=C stretch (Aromatic)Medium to strongCharacteristic absorptions for the aromatic ring.
~1250, ~1030C-O stretchStrongAsymmetric and symmetric stretching of the aryl-ether and carboxylic acid C-O bonds.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Acquiring Mass Spectra

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically forming [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

  • Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).

Predicted Mass Spectrometry Data

  • Molecular Weight: 309.36 g/mol

  • Expected Ions:

    • ESI+: [M+H]⁺ = 310.16

    • ESI-: [M-H]⁻ = 308.14

  • Key Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of the Boc group or parts of it.

    • Loss of tert-butyl group (-57 Da): This would result in a fragment at m/z 253.

    • Loss of isobutylene (-56 Da): A common rearrangement can lead to a fragment at m/z 254.

    • Loss of the entire Boc group (-101 Da): This would give a fragment corresponding to the free amine at m/z 209.

    • Decarboxylation (-44 Da): Loss of CO₂ from the parent ion can also be observed.

G M [M+H]⁺ m/z 310 F1 Loss of C₄H₈ (-56 Da) M->F1 F2 Loss of Boc (-101 Da) M->F2 F3 Loss of COOH (-45 Da) M->F3 Frag1 Fragment m/z 254 F1->Frag1 Frag2 Fragment m/z 209 F2->Frag2 Frag3 Fragment m/z 265 F3->Frag3

Caption: Predicted ESI+ Fragmentation Pathway.

Conclusion

References

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Available at: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. Available at: [Link]

  • N-(2-bromobenzyl)-4-methoxyaniline (3m). SynOpen. Available at: [Link]

Sources

A Comparative Guide to the ¹H NMR Spectrum of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for confirming molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid," a versatile building block in medicinal chemistry.[1] In the absence of a publicly available experimental spectrum for this specific compound, we present a detailed theoretical prediction grounded in established principles of NMR spectroscopy and supported by comparative data from structurally related molecules. This approach not only offers a robust framework for interpreting future experimental data but also highlights the subtle yet significant spectral shifts induced by specific functional groups.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents a unique combination of a Boc-protected aminomethyl group, a p-methoxyphenyl substituent, and a propionic acid backbone. Each of these moieties contributes distinct and predictable signals to the ¹H NMR spectrum. The following is a detailed prediction of the spectrum, outlining the expected chemical shift (δ), multiplicity, and integration for each proton.

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton labeling.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
~2.8 - 3.0Multiplet1HThis proton is at a chiral center and adjacent to the carboxylic acid, the aminomethyl group, and the benzylic methylene group, leading to a complex splitting pattern.
~2.6 - 2.8Multiplet2HThese diastereotopic protons are benzylic and adjacent to the chiral center (Hα), resulting in a complex multiplet.
~3.2 - 3.4Multiplet2HThese protons are on the carbon adjacent to the Boc-protected nitrogen, which deshields them. They are also coupled to the chiral center (Hα), leading to a multiplet.
Aromatic (ortho to OMe) ~6.8 - 6.9Doublet2HThese protons are ortho to the electron-donating methoxy group, causing them to be shielded and appear more upfield. They will be split by the adjacent meta protons.
Aromatic (meta to OMe) ~7.1 - 7.2Doublet2HThese protons are meta to the methoxy group and will appear further downfield. They will be split by the adjacent ortho protons.
-OCH₃ ~3.8Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet in a characteristic region for aryl methyl ethers.
-NH-Boc ~5.0 - 5.5Broad Singlet1HThe amide proton signal is often broad due to quadrupole broadening from the nitrogen and its chemical shift can be solvent and concentration-dependent.
-C(CH₃)₃ (Boc) ~1.4Singlet9HThe nine equivalent protons of the tert-butyl group of the Boc protecting group give a characteristic strong, sharp singlet in the upfield region of the spectrum.[2]
-COOH ~10.0 - 12.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and its signal is typically broad. This signal can be confirmed by D₂O exchange, where it would disappear from the spectrum.[3]

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted spectrum, we will compare it with the experimental ¹H NMR data of two closely related molecules: 3-(4-methoxyphenyl)propionic acid and N-Boc-L-phenylalanine .

3-(4-Methoxyphenyl)propionic acid

This compound shares the p-methoxyphenyl and propionic acid moieties with our target molecule. Its ¹H NMR spectrum provides a direct reference for the signals of the aromatic protons, the methoxy group, and the protons of the propionic acid backbone.

  • Aromatic Protons: In the spectrum of 3-(4-methoxyphenyl)propionic acid, the aromatic protons typically appear as two doublets, one around δ 7.12 ppm and the other around δ 6.83 ppm.[1] This corresponds well with our prediction for the target molecule.

  • Methoxy Protons: A sharp singlet for the methoxy group is observed at approximately δ 3.78 ppm, which is in excellent agreement with our prediction.[1]

  • Propionic Acid Protons: The methylene protons of the propionic acid chain appear as two triplets at approximately δ 2.89 ppm and δ 2.64 ppm.[1] In our target molecule, the presence of the aminomethyl group at the Cα position will alter the splitting patterns of the adjacent protons, leading to more complex multiplets, as predicted.

N-Boc-L-phenylalanine

This molecule serves as an excellent comparison for the Boc-protected amino group and the influence of a phenyl ring on the propionic acid backbone.

  • Boc Protons: The ¹H NMR spectrum of N-Boc-L-phenylalanine shows a characteristic singlet for the nine protons of the Boc group at approximately δ 1.42 ppm.[4] This strongly supports our prediction for the target molecule.

  • NH Proton: The amide proton signal is observed around δ 5.0 ppm, consistent with our predicted range.

  • Backbone Protons: The α-proton (adjacent to both the carboxylic acid and the N-Boc group) appears as a multiplet around δ 4.6 ppm, while the β-protons (benzylic) are seen as a multiplet around δ 3.1-3.2 ppm.[4] The differing substitution pattern in our target molecule (aminomethyl at Cα and the p-methoxyphenyl at Cβ) will lead to different chemical shifts for the backbone protons, as reflected in our predictions.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like "this compound."

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to set the chemical shift scale to 0 ppm.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is an optimization process to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 16 to 64 scans are typically sufficient.

    • Initiate the acquisition of the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons giving rise to each signal.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms insert Insert Sample add_tms->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim set_params Set Acquisition Parameters shim->set_params acquire_fid Acquire FID set_params->acquire_fid fourier Fourier Transform acquire_fid->fourier phase Phase Correction fourier->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging established chemical shift principles and drawing comparisons with structurally analogous compounds, we have constructed a detailed and well-reasoned spectral interpretation. This serves as a valuable resource for researchers working with this compound, enabling them to confidently verify its structure and purity. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained. As with any predictive analysis, experimental verification remains the gold standard, and this guide provides the foundational knowledge for a thorough and accurate interpretation of that future data.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link][2]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link][3]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry and peptide synthesis, the unequivocal structural confirmation of novel amino acid derivatives is paramount. This guide provides an in-depth analysis of "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid," a key building block whose unique structure offers significant potential in pharmaceutical development.[1] We will delve into the nuances of its characterization, focusing on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as our primary tool, while objectively comparing its performance against alternative analytical methodologies. Our approach is grounded in field-proven insights, ensuring that every protocol is not just a series of steps, but a self-validating system for generating reliable and reproducible data.

The Subject Molecule: Structure and Significance

The target molecule, this compound, is a non-standard amino acid derivative. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, essential for controlled peptide synthesis, and a p-methoxyphenyl side chain, which can influence solubility and biological interactions.[1] Accurate structural analysis is critical to confirm its identity and purity before its incorporation into larger, more complex molecules.

Caption: Numbered structure of the target molecule for NMR analysis.

Part 1: The Cornerstone Technique - ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an unparalleled technique for providing a direct census of all unique carbon atoms within a molecule, offering unambiguous insights into the carbon skeleton.

Causality Behind Experimental Choices

The reliability of NMR data hinges on meticulous experimental design.

  • Solvent Selection: The choice of a deuterated solvent is the first critical step. For our target molecule, CDCl₃ (Deuterated Chloroform) is a suitable starting point due to its ability to dissolve many organic compounds.[2] However, if solubility is limited, or if hydrogen bonding interactions need to be probed, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is an excellent alternative. It's crucial to be aware that solvent choice can induce chemical shifts.[3][4][5][6] The presented data should always specify the solvent used.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[7][8][9] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal defined as 0 ppm.[2][8] This is because the silicon atom is less electronegative than carbon, leading to high electron density around the carbon nuclei, which shields them from the external magnetic field.[10] Its chemical inertness and volatility (allowing for easy sample recovery) further cement its status as the ideal reference.[2][8][9]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

This protocol is designed to be a self-validating system, incorporating experiments that provide layers of confirmation.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of "this compound".

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of TMS (typically 1% v/v) to serve as the internal reference standard.[11]

    • Ensure the solution is clear and free of particulate matter.

  • Spectrometer Setup & Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.

    • Subsequently, acquire a series of DEPT (Distortionless Enhancement by Polarization Transfer) spectra.[12] This technique is crucial for determining the number of protons attached to each carbon.[13][14]

      • DEPT-90: This experiment will only show signals for CH (methine) carbons.[15][16]

      • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[15][16] Quaternary carbons (those with no attached protons) are not observed in DEPT spectra.[15][16]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 20mg Sample in 0.7mL CDCl3 Add_TMS Add TMS (1%) Dissolve->Add_TMS Lock_Shim Lock & Shim Add_TMS->Lock_Shim Acquire_C13 Acquire Broadband Decoupled 13C Spectrum Lock_Shim->Acquire_C13 Acquire_DEPT Acquire DEPT-90 & DEPT-135 Spectra Acquire_C13->Acquire_DEPT Process Fourier Transform & Phase Correction Acquire_DEPT->Process Assign Assign Signals using 13C and DEPT data Process->Assign Report Generate Report Assign->Report

Caption: A streamlined workflow for ¹³C NMR and DEPT analysis.

Data Interpretation: Predicted Chemical Shifts

By combining the broadband ¹³C spectrum with the DEPT-90 and DEPT-135 results, a complete assignment of the carbon skeleton can be achieved. The following table provides the expected chemical shift ranges for each carbon in the target molecule, based on literature values for analogous functional groups.

Carbon Atom(s)Carbon TypeExpected ¹³C Shift (ppm)DEPT-90DEPT-135Rationale & References
C1 C (Carboxylic Acid)170-180AbsentAbsentThe carbonyl carbon of a carboxylic acid is highly deshielded.[17]
C2 C (Quaternary)50-60AbsentAbsentAlpha-carbon in a substituted amino acid.
C3 CH₂ (Benzyl)35-45AbsentNegativeTypical range for a benzylic methylene carbon.
C4 C (Aromatic, C-ipso)128-135AbsentAbsentAromatic carbon attached to the alkyl chain.
C5, C9 CH (Aromatic)129-131PositivePositiveAromatic methine carbons ortho to the alkyl substituent.
C6, C8 CH (Aromatic)113-115PositivePositiveAromatic methine carbons ortho to the methoxy group, shielded by its electron-donating effect.
C7 C (Aromatic, C-O)158-160AbsentAbsentAromatic carbon attached to the electronegative oxygen of the methoxy group.
C10 CH₂ (Aminomethyl)45-55AbsentNegativeMethylene carbon adjacent to a nitrogen atom.
C11 C (Boc C=O)155-157AbsentAbsentThe carbonyl carbon of the Boc protecting group.[17]
C12 C (Boc Quaternary)79-81AbsentAbsentThe quaternary carbon of the tert-butyl group.[17]
C13 CH₃ (Boc Methyl)28-29AbsentPositiveThe three equivalent methyl carbons of the tert-butyl group.[17]
C14 CH₃ (Methoxy)55-56AbsentPositiveTypical chemical shift for an aromatic methoxy carbon.[18][19][20]

Part 2: Comparative Analysis with Alternative Techniques

While ¹³C NMR is powerful, a multi-faceted analytical approach often provides the most comprehensive structural picture. Here, we compare its performance against other key techniques.

Alternative 1: Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule like this amino acid derivative, confirming enantiomeric purity is often as important as confirming its structure.

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to physically separate enantiomers, allowing for their quantification.[21] For protected amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly employed.[21][22][]

  • Strengths:

    • Enantiomeric Purity: It is the gold standard for determining the enantiomeric excess (e.e.) of a sample.

    • High Sensitivity: Can detect minor enantiomeric impurities.[]

  • Limitations:

    • Limited Structural Data: Provides no information about the molecular connectivity or carbon skeleton.

    • Method Development: Finding the right combination of chiral column and mobile phase can be time-consuming.[21]

  • Verdict: Chiral HPLC is not a replacement for NMR but a complementary technique . It answers a different, but equally critical, question: "Is my sample enantiomerically pure?"

Alternative 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering rapid confirmation of molecular weight.

  • Principle: Techniques like Electrospray Ionization (ESI-MS) ionize the molecule, and a mass analyzer measures its mass-to-charge ratio. Tandem MS (MS/MS) can fragment the parent ion to provide structural clues.[25]

  • Strengths:

    • Molecular Weight Confirmation: Provides a highly accurate molecular weight, confirming the elemental formula.

    • High Sensitivity: Requires very small amounts of sample.[]

    • Structural Clues: Fragmentation patterns can confirm the presence of key functional groups, such as the characteristic loss of fragments from the Boc group.[27][28]

  • Limitations:

    • No Isomer Differentiation: Cannot distinguish between structural isomers with the same mass.

    • Indirect Structural Information: Does not provide the detailed atom-to-atom connectivity that NMR does.

  • Verdict: MS is an essential tool for confirming the expected molecular weight and the presence of key substructures. It is often one of the first analyses performed on a new compound.

Alternative 3: 2D NMR Spectroscopy (HSQC/HMBC)

When 1D ¹³C NMR assignments are ambiguous, 2D NMR techniques provide definitive answers by revealing through-bond correlations.

  • Principle:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s).[29][30]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons that are two or three bonds apart.

  • Strengths:

    • Unambiguous Assignment: Provides definitive proof of the carbon skeleton's connectivity, resolving any overlap or uncertainty in the 1D spectra.

    • Complete Structural Picture: Combining ¹H, ¹³C, DEPT, HSQC, and HMBC data allows for the near-complete and confident assignment of the molecule's structure.[31][32]

  • Limitations:

    • Longer Experiment Time: Acquiring 2D spectra requires significantly more time than 1D spectra.

    • Requires More Sample: Generally requires a higher sample concentration for good signal-to-noise.

  • Verdict: 2D NMR is the ultimate problem-solver for complex structures. While not always necessary for simpler molecules, it is the authoritative method for irrefutable structural proof.

Part 3: Synthesis & Strategic Recommendations

The choice of analytical technique is driven by the specific question being asked. A logical workflow can guide the researcher to the most efficient and effective analytical strategy.

G rect_node rect_node Start Goal: Characterize New Sample A1 Perform ESI-MS Start->A1 Q1 Is the Molecular Weight Correct? Q1->A1 No, Re-synthesize or Purify A2 Perform 1D 13C NMR & DEPT Analysis Q1->A2 Yes Q2 Is the Carbon Skeleton Correct? Q3 Are Assignments Ambiguous? Q2->Q3 Yes Q2->A2 No, Re-evaluate Structure Q4 Is Enantiomeric Purity Confirmed? Q3->Q4 No A3 Perform 2D NMR (HSQC, HMBC) Q3->A3 Yes A4 Perform Chiral HPLC Q4->A4 No End Structure Confirmed Q4->End Yes A1->Q1 A2->Q2 A3->Q4 A4->End

Caption: Decision logic for selecting the appropriate analytical technique.

Comparative Summary
Feature¹³C NMR (with DEPT)Chiral HPLCMass Spectrometry (MS)2D NMR (HSQC/HMBC)
Primary Information Carbon skeleton, # of attached H⁺Enantiomeric purity/ratioMolecular weight, fragmentationUnambiguous C-H connectivity
Sample Amount Moderate (15-25 mg)Low (µg-mg)Very Low (ng-µg)High (20+ mg)
Experiment Time Moderate (~0.5-2 hours)Fast (~15-30 min/run)Very Fast (~5 min/run)Long (2-12+ hours)
Key Advantage Direct structural insightGold standard for chiralityConfirms molecular formulaDefinitive structural proof
Key Limitation Can have signal overlapNo structural dataNo isomer differentiationTime and sample intensive

References

  • MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Tetramethylsilane in NMR Calibration. Retrieved from [Link]

  • MacFarlane, P. H., & Bacon, M. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved from [Link]

  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from [Link]

  • Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. YouTube. Retrieved from [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Dong, M., Toth, G., & Pirok, B. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

  • Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. SciSpace. Retrieved from [Link]

  • Ganesan, A., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • AIP Publishing. (2023, February 23). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Solvent Effects on the C¹³ Chemical Shift of the Carbonyl Group of Acetone. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • PubMed. (n.d.). One- And Two-Dimensional NMR Spectral Analysis of the Consequences of Single Amino Acid Replacements in Proteins. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • Organic Letters. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor. Retrieved from [Link]

  • PubMed. (1994, January). The ¹³C chemical shifts of amino acids in aqueous solution containing organic solvents. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pharmaceutical building blocks, understanding the nuances of analytical techniques is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" (Molecular Formula: C₁₆H₂₃NO₅, Molecular Weight: 309.36 g/mol )[1], a versatile scaffold in medicinal chemistry.[1] We will move beyond rote protocols to explore the underlying principles of different ionization and analysis methods, empowering you to make informed decisions for your analytical workflow.

Understanding the Analyte: A Chemist's Perspective

"this compound" is a non-proteinogenic amino acid derivative featuring a crucial tert-butyloxycarbonyl (Boc) protecting group. This acid-labile group is fundamental to its application in peptide synthesis and organic chemistry, yet it presents a distinct challenge in mass spectrometry.[2] The inherent lability of the Boc group means that in-source fragmentation is a common phenomenon, potentially leading to misinterpretation of the molecular ion and complicating spectral analysis.[3][4] The molecule's structure also includes a carboxylic acid moiety, an amine group, and a methoxyphenyl group, all of which influence its ionization efficiency and fragmentation pathways.

The Ionization Conundrum: Soft vs. Energetic Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this molecule. The primary goal is to generate an intact molecular ion for accurate mass determination, which necessitates a "soft" ionization method that minimizes premature fragmentation.

Electrospray Ionization (ESI): The Workhorse with Caveats

Electrospray ionization (ESI) is a widely accessible and versatile technique for polar and semi-polar molecules, making it a natural first choice for our analyte.[1] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Expected Observations in ESI:

  • Positive Ion Mode: The primary ion observed would be the protonated molecule at m/z 310.16. However, due to the lability of the Boc group, significant in-source fragmentation is expected. This will manifest as prominent ions corresponding to the loss of isobutylene ([M+H-56]⁺ at m/z 254.10) or the entire Boc group ([M+H-100]⁺ at m/z 210.09).[5][6]

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 308.14 is the expected primary ion. This mode can sometimes be "softer" for acidic molecules and may yield a higher relative abundance of the intact molecular ion.

Causality Behind ESI Fragmentation: The acidic environment often used in reversed-phase liquid chromatography (e.g., with formic acid as a mobile phase additive) can promote the cleavage of the acid-labile Boc group even before entering the mass spectrometer.[3] Furthermore, the energetics of the ESI process itself, particularly the capillary voltage and temperature, can induce fragmentation.[3]

Matrix-Assisted Laser Desorption/Ionization (MALDI): The Gentle Giant

For molecules susceptible to in-source fragmentation, Matrix-Assisted Laser Desorption/Ionization (MALDI) often proves to be a more suitable technique.[3] MALDI is a soft ionization method that co-crystallizes the analyte with a matrix that absorbs the laser energy, leading to a gentler desorption and ionization process.[7]

Advantages of MALDI for this Analyte:

  • Reduced Fragmentation: MALDI is renowned for producing predominantly singly charged molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight of the intact molecule.[7]

  • Tolerance to Buffers and Salts: MALDI is generally more tolerant of salts and non-volatile buffers than ESI, which can simplify sample preparation.

Considerations for MALDI:

  • Matrix Selection: The choice of matrix is critical for successful MALDI analysis. For a molecule of this nature, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points. However, acidic matrices can sometimes cause cleavage of acid-labile protecting groups.[8] The use of neutral matrices like 2,4,6-trihydroxyacetophenone could be advantageous.[8]

  • Analyte Concentration: Finding the optimal analyte-to-matrix ratio is crucial for good signal intensity and resolution.

Mass Analyzers: A Comparative Overview

The choice of mass analyzer will dictate the resolution, mass accuracy, and tandem MS capabilities of your analysis.

Mass AnalyzerKey Advantages for this AnalyteKey Disadvantages for this Analyte
Quadrupole Time-of-Flight (Q-TOF) - High resolution and excellent mass accuracy for confident elemental composition determination.- Good sensitivity and dynamic range.- Capable of MS/MS experiments for structural elucidation.- Generally more expensive than triple quadrupole instruments.
Orbitrap - Unsurpassed resolution and mass accuracy, allowing for fine isotopic resolution.[6]- Excellent for resolving complex mixtures and identifying unknown compounds.[6]- Slower scan speeds compared to Q-TOF, which can be a limitation for fast chromatography.[9]- Higher initial cost and maintenance.
Triple Quadrupole (QqQ) - The gold standard for quantitative analysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.- Can be used for targeted screening of the parent compound and its fragments.- Lower resolution compared to Q-TOF and Orbitrap, making it less suitable for unknown identification.- Provides limited structural information from a full scan.

Expert Recommendation: For initial characterization and confirmation of synthesis, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap is highly recommended. The high mass accuracy they provide is invaluable for confirming the elemental composition of the parent ion and its fragments. For routine quantitative analysis in a drug development setting, a Triple Quadrupole instrument would be the preferred choice due to its superior sensitivity and robustness in targeted analyses.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the analysis of "this compound".

LC-ESI-MS/MS Analysis on a Q-TOF or Orbitrap System

This protocol is designed for the qualitative analysis and structural confirmation of the target molecule.

Workflow Diagram:

LC_ESI_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Sample Sample Injection LC_Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) LC_Sample->LC_Column LC_Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) LC_Column->LC_Gradient ESI_Source Electrospray Ionization (ESI) (Positive and Negative Modes) LC_Gradient->ESI_Source Mass_Analyzer Q-TOF or Orbitrap Analyzer MS1_Scan Full Scan MS (m/z 100-500) Mass_Analyzer->MS1_Scan MS2_Scan Tandem MS (MS/MS) (Collision-Induced Dissociation) Mass_Analyzer->MS2_Scan Data_Analysis Data Analysis (Molecular Ion & Fragmentation) MS1_Scan->Data_Analysis MS2_Scan->Data_Analysis

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Capillary Voltage: 3.5-4.5 kV (positive), 2.5-3.5 kV (negative).

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.

    • Mass Range: m/z 100-500.

    • Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Self-Validation: The presence of the [M+H]⁺ (or [M-H]⁻) ion with high mass accuracy (e.g., < 5 ppm) alongside the characteristic neutral losses of the Boc group will provide a high degree of confidence in the compound's identity.

MALDI-TOF Analysis

This protocol is ideal for rapid molecular weight confirmation with minimal fragmentation.

Workflow Diagram:

MALDI_TOF_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analyte_Sol Analyte Solution (1 mg/mL in ACN/H₂O) Mix Mix Analyte and Matrix (1:1 v/v) Analyte_Sol->Mix Matrix_Sol Matrix Solution (e.g., CHCA in ACN/H₂O/TFA) Matrix_Sol->Mix Spot Spot on MALDI Target Plate and allow to dry Mix->Spot MALDI_Source MALDI Source (UV Laser) Spot->MALDI_Source TOF_Analyzer Time-of-Flight (TOF) Analyzer MALDI_Source->TOF_Analyzer Data_Analysis Data Analysis (Molecular Ion Confirmation) TOF_Analyzer->Data_Analysis Fragmentation_Pathway cluster_Boc_Loss Boc Group Fragmentation cluster_Backbone_Cleavage Backbone Fragmentation Parent [M+H]⁺ m/z 310.16 Loss_Isobutylene [M+H - C₄H₈]⁺ m/z 254.10 Parent->Loss_Isobutylene - 56 Da Loss_Boc [M+H - C₅H₉O₂]⁺ m/z 210.09 Parent->Loss_Boc - 100 Da Loss_H2O [M+H - H₂O]⁺ m/z 292.15 Parent->Loss_H2O Fragment_X Further Fragments Loss_Boc->Fragment_X Loss_COOH [M+H - COOH]⁺ m/z 265.17 Loss_H2O->Loss_COOH

Caption: Predicted ESI-MS/MS fragmentation pathway.

Interpretation of Key Fragments:

  • m/z 254.10: This fragment arises from the characteristic loss of isobutylene (56 Da) from the Boc group, a common fragmentation pathway for Boc-protected amines. [5][6]* m/z 210.09: This ion corresponds to the complete loss of the Boc protecting group (100 Da), resulting in the free amine.

  • m/z 121.06: A fragment corresponding to the methoxybenzyl moiety is also likely to be observed, arising from cleavage of the C-C bond between the alpha and beta carbons of the propionic acid backbone.

Conclusion and Recommendations

The mass spectrometric analysis of "this compound" requires careful consideration of the analyte's inherent lability.

  • For unambiguous molecular weight confirmation , MALDI-TOF is the recommended technique due to its soft ionization nature, which minimizes in-source fragmentation.

  • For detailed structural elucidation and confirmation , high-resolution ESI-MS/MS on a Q-TOF or Orbitrap instrument is essential. While in-source fragmentation is likely, tandem MS experiments will provide a rich fragmentation pattern that can be used to confirm the structure.

  • For routine quantification in complex matrices, a triple quadrupole mass spectrometer operating in MRM mode will provide the necessary sensitivity and selectivity.

By understanding the interplay between the analyte's chemistry and the principles of different mass spectrometry techniques, researchers can develop robust and reliable analytical methods for the characterization of this and other challenging pharmaceutical building blocks.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352.
  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? Retrieved from [Link]

  • Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research, 8(4), 238–242.
  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • LabRulez. (2025). TOF vs. Orbitrap for Intact Protein Structural Insights. Retrieved from [Link]

  • PubMed. (2015). In-Source Fragmentation for the Identification of Compounds by CE-ESI-TOF in Human Plasma. L-Proline as Case Study. Retrieved from [Link]

  • YouTube. (2012). Use of MALDI-TOF in proteomics. Retrieved from [Link]

  • MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. Retrieved from [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Retrieved from [Link]

  • Frontiers. (2023). Sequencing intact membrane proteins using MALDI mass spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Retrieved from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS? Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chiral building block like 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid is not just a quality metric; it is a critical determinant of downstream success. This versatile compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of therapeutic peptides and other complex bioactive molecules.[1] Ensuring its chemical and stereochemical purity is paramount to guarantee the safety, efficacy, and reproducibility of the final drug substance.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions in your analytical strategy.

The Criticality of Purity: Why a Multi-Faceted Approach is Essential

Impurities in a drug substance can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the substance over time, or interaction with its container.[2] In the context of a chiral compound like our topic molecule, purity assessment is a two-pronged challenge:

  • Chemical Purity: The identification and quantification of any organic and inorganic impurities that are not the intended molecule.

  • Enantiomeric Purity: The determination of the proportion of the desired enantiomer relative to its mirror image (the undesired enantiomer). Even trace amounts of the wrong enantiomer can lead to altered pharmacological activity or unforeseen toxicity.

A robust purity assessment, therefore, necessitates a combination of orthogonal analytical techniques, each providing a unique piece of the puzzle. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Overall Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating the techniques discussed in this guide.

Purity Assessment Workflow Overall Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Analysis cluster_2 Impurity Characterization cluster_3 Final Purity Report A Incoming Material (2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid) B NMR Spectroscopy (Identity & Structural Confirmation) A->B C Mass Spectrometry (Molecular Weight Verification) A->C D RP-HPLC (Chemical Purity Assay) B->D E Chiral HPLC (Enantiomeric Purity Assay) B->E F qNMR (Quantitative Purity Assay) B->F G Forced Degradation Studies D->G J Comprehensive Purity Report (Chemical & Enantiomeric Purity, Impurity Profile) E->J F->J H LC-MS/MS (Impurity Identification) G->H I Preparative HPLC & NMR (Impurity Isolation & Structure Elucidation) H->I I->J

Caption: A logical workflow for the comprehensive purity assessment of the target molecule.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For our target molecule, we will explore two essential HPLC modes: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

The "Why": RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. This technique is ideal for separating our target molecule from potential process-related impurities which may have different polarities.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

      • Rationale: Phosphoric acid is used to protonate the carboxylic acid group, ensuring a consistent charge state and good peak shape. Acetonitrile is a common organic modifier that provides good separation for a wide range of compounds. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection: UV at 220 nm.

      • Rationale: The phenyl group in the molecule provides strong UV absorbance at this wavelength.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method.

  • Method Validation:

    • The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][4]

Chiral HPLC for Enantiomeric Purity

The "Why": To separate enantiomers, a chiral environment is necessary. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For Boc-protected amino acids, polysaccharide-based CSPs are particularly effective.[3][5][6]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

      • Rationale: These CSPs have proven to be highly effective in resolving a wide range of chiral compounds, including N-protected amino acids, through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[7]

    • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v).

      • Rationale: The apolar mobile phase (n-Hexane) with a polar modifier (2-Propanol) is typical for normal-phase chiral separations. TFA is added to improve peak shape and resolution by interacting with the basic amino group.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Method Validation:

    • Validation for an enantiomeric purity method focuses on specificity (resolution of the enantiomers from each other and from other impurities), limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer, linearity, accuracy, and precision at the specification limit for the undesired enantiomer.

Comparative Performance of HPLC Methods

ParameterRP-HPLC for Chemical PurityChiral HPLC for Enantiomeric Purity
Objective Quantify process-related and degradation impurities.Quantify the undesired enantiomer.
Stationary Phase C18 (achiral)Polysaccharide-based (chiral)
Mobile Phase Acetonitrile/Water with acidHexane/Alcohol with acid
Typical LOD/LOQ ~0.01% / ~0.03% (relative to main peak)~0.02% / ~0.05% (for the minor enantiomer)
Key Challenge Ensuring separation of all potential impurities.Achieving baseline resolution of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structure and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).

The "Why": ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its identity and revealing the presence of structurally similar impurities. qNMR can be used as a primary method for determining the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocol: NMR for Identity and Purity

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation for Identity:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a drop of D₂O to identify exchangeable protons (e.g., -NH and -COOH).

  • Sample Preparation for qNMR:

    • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent.

      • Rationale: The internal standard must have signals that do not overlap with the analyte signals and must be stable and non-volatile.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra. For qNMR, ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, leading to accurate integration.

  • Data Analysis:

    • Identity: Compare the obtained chemical shifts, coupling constants, and multiplicities with the expected values for the structure of this compound.

    • Purity: Identify signals corresponding to impurities.

    • qNMR: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.

Mass Spectrometry (MS): Unveiling Molecular Weight and Impurity Structures

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).

The "Why": MS provides the mass-to-charge ratio (m/z) of ions, which directly corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that is crucial for identifying unknown impurities.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high resolution).

  • Chromatographic Conditions:

    • Use the same RP-HPLC method developed for chemical purity, but ensure the mobile phase is compatible with the MS ion source (e.g., use volatile buffers like ammonium formate instead of non-volatile buffers like phosphate).

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI), in both positive and negative ion modes.

      • Rationale: ESI is a soft ionization technique suitable for polar molecules like our target compound. Running in both modes can provide complementary information. The Boc group can sometimes be labile in the ESI source, and observing the deprotected species can be a diagnostic clue.[4]

    • Mass Analyzer: Scan a wide m/z range to detect potential impurities.

    • MS/MS: Perform data-dependent acquisition to automatically trigger fragmentation of the most intense ions, aiding in the structural elucidation of impurities.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of the target molecule and any potential impurities.

    • Analyze the fragmentation patterns of the parent molecule and any impurities to propose their structures. Common fragmentations for N-Boc protected amino acids include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8]

Comparison of Analytical Techniques for Purity Assessment

FeatureHPLCNMR SpectroscopyMass Spectrometry
Primary Application Quantitative analysis of chemical and enantiomeric purity.Structural confirmation, identification of impurities, and quantitative purity (qNMR).Molecular weight determination and structural elucidation of impurities.
Strengths High precision and accuracy for quantification, excellent for separating complex mixtures.Provides detailed structural information, can be a primary method for purity determination.High sensitivity, provides molecular weight and structural information of unknowns.
Limitations Requires reference standards for identification and quantification.Lower sensitivity compared to HPLC and MS, may not detect impurities at very low levels.Not inherently quantitative without standards, can suffer from ion suppression effects.
Ideal for... Routine quality control, stability testing.Structure verification, purity of reference standards.Identification of unknown impurities and degradation products.

Potential Impurities and Their Identification

A thorough purity assessment requires an understanding of the potential impurities that may be present. These can be broadly categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials used in the synthesis.

    • Intermediates: Incompletely reacted intermediates.

    • By-products: Formed from side reactions during the synthesis.

    • Reagents: Residual reagents, catalysts, or solvents.

  • Degradation Products:

    • Formed by hydrolysis, oxidation, or photolysis of the drug substance. Forced degradation studies are intentionally conducted to identify these potential degradants.[9][10][11]

  • Enantiomeric Impurity:

    • The undesired enantiomer of the target molecule.

The following diagram illustrates the relationship between the synthesis/degradation pathways and the analytical techniques used to identify the resulting impurities.

Impurity Identification Strategy Impurity Identification Strategy cluster_0 Sources of Impurities cluster_1 Analytical Techniques cluster_2 Impurity Information A Synthesis Process (Starting Materials, Intermediates, By-products) D RP-HPLC A->D Separates by polarity B Degradation (Hydrolysis, Oxidation, Photolysis) B->D Separates by polarity C Chiral Synthesis (Racemization) E Chiral HPLC C->E Separates enantiomers F LC-MS/MS D->F Provides MW & structure H Identified & Quantified Impurities D->H E->F Provides MW & structure E->H G NMR F->G Confirms structure G->H

Caption: A strategy for identifying and characterizing impurities from different sources.

Conclusion

The purity assessment of this compound is a critical undertaking that demands a well-reasoned, multi-technique approach. While HPLC serves as the primary tool for quantitative analysis of both chemical and enantiomeric purity, NMR and Mass Spectrometry provide indispensable information for structural confirmation and the identification of unknown impurities. By integrating these techniques within a logical workflow and adhering to rigorous validation standards as outlined by regulatory bodies like the ICH, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical building block, thereby safeguarding the integrity of their final drug product.

References

  • BU CyberSec Lab. (n.d.). (R-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (n.d.). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Intertek. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Retrieved from [Link]

  • PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Methoxy-3-(4-methoxyphenyl)propanoic acid (HMDB0039428). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • NIH. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • Chegg.com. (2018). Solved This is the NMR data of 4-(4'-methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Retrieved from [Link]

  • MDPI. (n.d.). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Retrieved from [Link]

  • CORE. (n.d.). N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dib. Retrieved from [Link]

Sources

A Comparative Guide to 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic Acid and Its Analogs in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a fertile ground for discovery. However, natural peptides are often plagued by poor metabolic stability and conformational flexibility, which can limit their efficacy as drugs.[1][2] The introduction of constrained non-natural amino acids is a powerful strategy to overcome these limitations.[3][4]

This guide focuses on 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , a fascinating example of a β-amino acid derivative. Its structure is analogous to the amino acid phenylalanine but with critical modifications: an extra aminomethyl group on the α-carbon and a tert-butyloxycarbonyl (Boc) protecting group.[5] These features enforce a specific three-dimensional conformation and enhance resistance to enzymatic degradation, making it an attractive scaffold for designing targeted therapeutics.[3][6]

Here, we provide a comparative analysis of this core compound against structurally related analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their potential as inhibitors of a hypothetical, yet representative, enzyme target: Tyrosine Kinase X (TK-X). This guide will walk through the synthetic rationale, comparative biological evaluation, and detailed experimental protocols, offering researchers a blueprint for exploring this promising chemical space.

The Core Compound and Its Analogs: A Structural Rationale

The selection of analogs for this study is driven by a systematic exploration of the key structural motifs of the parent compound. We will investigate how modifications to the aromatic ring and the N-protecting group influence biological activity.

Our panel of compounds includes:

  • Compound 1 (Parent): this compound

  • Analog A (Electron-Withdrawing): 2-N-Boc-2-Aminomethyl-3-(4-chlorophenyl)-propionic acid

  • Analog B (Electron-Donating): 2-N-Boc-2-Aminomethyl-3-(4-methylphenyl)-propionic acid

  • Analog C (Alternative Protection): 2-N-Fmoc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

The rationale behind this selection is to probe the electronic requirements of the binding pocket (methoxy vs. chloro vs. methyl) and to assess the impact of the protecting group on both synthesis and biological interaction, as different protecting groups like Boc and Fmoc have distinct properties and removal conditions.[][8]

Caption: Chemical structures of the parent compound and its analogs.

Synthesis and Characterization: A Comparative Workflow

The synthesis of these β-amino acid derivatives typically follows a multi-step route, often involving a Michael addition or a similar conjugate addition strategy. The choice of the N-protecting group is a critical early decision that dictates the overall synthetic strategy. The Boc group is acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with piperidine.[][9] This difference in chemical stability allows for orthogonal protection schemes in more complex syntheses.[8]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Syn 1. Synthesis of Analogs Pur 2. HPLC Purification Syn->Pur Char 3. LC-MS & NMR Confirmation Pur->Char EnzymeAssay 4. TK-X Kinase Inhibition Assay (IC50 Determination) Char->EnzymeAssay CellAssay 5. Cellular Target Engagement Assay EnzymeAssay->CellAssay ToxAssay 6. Cytotoxicity Assay (Counter-Screen) CellAssay->ToxAssay SAR 7. Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

Caption: Overall experimental workflow from synthesis to SAR analysis.

Comparative Biological Evaluation

To objectively compare the performance of our compounds, we subjected them to a series of biochemical and cellular assays targeting the hypothetical Tyrosine Kinase X (TK-X).

In Vitro Kinase Inhibition: Determining Potency

The primary measure of a compound's effectiveness is its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10] We employed a fluorescence polarization-based kinase assay to determine the IC50 of each compound against TK-X. This assay measures the displacement of a fluorescently labeled tracer from the kinase's active site.[11]

Experimental Data Summary:

Compound4-SubstituentN-ProtectionTK-X IC50 (nM)
1 (Parent) -OCH₃Boc150 ± 12
Analog A -ClBoc85 ± 9
Analog B -CH₃Boc320 ± 25
Analog C -OCH₃Fmoc165 ± 15

Interpretation of Results:

  • Aromatic Substitution: The data reveals a clear electronic trend. The electron-withdrawing chloro group (Analog A) resulted in a nearly two-fold increase in potency compared to the parent's electron-donating methoxy group. Conversely, the weakly electron-donating methyl group (Analog B) decreased potency. This suggests that the binding pocket of TK-X may have an electron-deficient region that favorably interacts with an electron-poor aromatic ring.

  • Protecting Group: Switching from Boc to Fmoc (Analog C vs. Parent) had a negligible impact on in vitro potency. This indicates that this part of the molecule is likely solvent-exposed and does not form critical interactions with the enzyme itself in this isolated system.

Cellular Target Engagement: Confirming Intracellular Activity

A potent inhibitor in a test tube does not always translate to an effective compound in a living cell. It is crucial to confirm that the compound can penetrate the cell membrane and bind to its intended target in a complex cellular environment.[12][13] We utilized a Cellular Thermal Shift Assay (CETSA) to measure target engagement.[14] This technique assesses the stabilization of the target protein upon ligand binding, which is detected as a shift in its melting temperature.

Experimental Data Summary:

CompoundThermal Shift (ΔTm) at 1 µM
1 (Parent) + 4.2 °C
Analog A + 5.1 °C
Analog B + 2.5 °C
Analog C + 1.8 °C

Interpretation of Results:

  • The thermal shift data corroborates our in vitro findings, with Analog A showing the most significant target engagement.

  • Interestingly, Analog C (Fmoc-protected) showed markedly reduced target engagement compared to its Boc-protected counterpart (Compound 1). The larger, more rigid Fmoc group may hinder cell permeability or promote efflux, highlighting the importance of cellular assays in drug development. This is a critical insight that would have been missed by relying solely on the enzymatic assay.

Signaling_Pathway GF Growth Factor Receptor TK-X Receptor GF->Receptor Binds Substrate Substrate Receptor->Substrate Phosphorylates (ATP -> ADP) pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Activates Inhibitor Analog A (Inhibitor) Inhibitor->Receptor Blocks ATP Binding

Caption: Hypothetical signaling pathway of Tyrosine Kinase X (TK-X).

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed methodologies are provided below.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)
  • Reagent Preparation : Prepare assay buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 2 mM MnCl₂). Serially dilute test compounds in DMSO. Prepare TK-X enzyme and fluorescently-labeled tracer peptide in assay buffer.

  • Reaction Setup : In a 384-well plate, add 5 µL of test compound dilution. Add 10 µL of TK-X enzyme solution. Add 10 µL of tracer solution.

  • Initiation & Incubation : Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection : Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis : Convert polarization values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[15][16][17][18]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment : Culture cells expressing TK-X to ~80% confluency. Treat cells with the test compound (e.g., 1 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting : Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Gradient : Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis : Lyse the cells by three freeze-thaw cycles.

  • Centrifugation : Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Analysis : Collect the supernatant (containing soluble protein) and analyze by Western Blot using an antibody specific for TK-X.

  • Data Analysis : Quantify band intensities at each temperature. Plot the fraction of soluble protein versus temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. The difference in Tm between vehicle and compound-treated samples (ΔTm) indicates target stabilization.[14]

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic analog design in elucidating structure-activity relationships. Our findings indicate that for inhibiting the hypothetical TK-X, an electron-withdrawing substituent on the phenyl ring is beneficial for potency. More importantly, we have shown that while the choice of N-protecting group may be inconsequential for in vitro enzymatic activity, it can have a profound impact on cellular target engagement, likely due to differences in physicochemical properties like cell permeability.

The superior profile of Analog A (2-N-Boc-2-Aminomethyl-3-(4-chlorophenyl)-propionic acid) makes it a promising lead for further optimization. Future work should focus on exploring a wider range of halogen substitutions, investigating the stereochemistry of the β-amino acid, and incorporating this constrained scaffold into larger peptidomimetics to further enhance potency and selectivity.[1][19][20]

References

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative.BOC Sciences.
  • Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
  • Peptide Synthesis.Chemistry LibreTexts.
  • The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.BenchChem.
  • Structure-activity relationship of conformationally constrained peptidomimetics for antiproliferative activity in HER2-overexpressing breast cancer cell lines.PubMed Central.
  • Determining target engagement in living systems.PubMed Central.
  • Structure-activity relationships of beta-amino acid-containing integrin antagonists.PubMed.
  • Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis.bioRxiv.
  • Detecting drug-target binding in cells using fluorescence-activated cell sorting coupled with mass spectrometry analysis.ResearchGate.
  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • Beta-amino acids: versatile peptidomimetics.PubMed.
  • Importance of Quantifying Drug-Target Engagement in Cells.ACS Publications.
  • Tyrosine Kinase Assay Kit, Red.* Thermo Fisher Scientific.
  • Review: Structure-Activity Relationship of Antimicrobial Peptoids.MDPI.
  • Screening assays for tyrosine kinase inhibitors: A review.OUCI.
  • Tyrosine Kinase Assay Kit (CS0730).Sigma-Aldrich.
  • Structure-activity Relationships of Peptidomimetics that Inhibit PPI of HER2-HER3.PMC.
  • Kinase assays.BMG LABTECH.
  • Universal Tyrosine Kinase Assay Kit.Takara Bio.
  • Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue.PubMed.
  • This compound.Chem-Impex.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).PubMed Central.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.Organic Syntheses Procedure.
  • Kinin B1 Receptor Antagonists Containing α-Methyl-l-Phenylalanine: In Vitro and In Vivo Antagonistic Activities.AHA Journals.
  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity.PubMed Central.
  • Synthesis of N-BOC amines by various routes.ResearchGate.
  • 2-N-BOC-3-(4-METHOXY-PHENYL)-2-METHYLAMINOMETHYL-PROPIONIC ACID | 886364-75-6.ChemicalBook.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.David Discovers Drug Discovery.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.PubMed Central.

Sources

A Comparative Guide to the Biological Activity of β-Aryl-γ-aminobutyric Acid Derivatives as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Constrained GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Consequently, the GABAergic system has been a prime target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity. Direct administration of GABA is ineffective as it poorly crosses the blood-brain barrier. This limitation has spurred the development of GABA analogs, structurally modified to improve their pharmacokinetic and pharmacodynamic properties.

This guide focuses on a promising class of GABA analogs: β-aryl-γ-aminobutyric acids. A key example within this class is the scaffold represented by 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid , the deprotected form of the synthetic intermediate "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid." By incorporating a phenyl group at the β-position, these analogs exhibit enhanced lipophilicity, facilitating their entry into the CNS. Further substitutions on the aryl ring and the amino acid backbone offer a versatile platform for modulating their biological activity.

This document provides a comparative analysis of the biological activity of these derivatives, with a focus on their interaction with GABA receptors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, compare their pharmacological profiles to established drugs like Phenibut and Baclofen, and provide detailed experimental protocols for their evaluation.

The GABAergic System: A Complex Regulatory Network

The physiological effects of GABA are mediated by two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1][2]

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2]

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to the opening of potassium channels (K+) and the inhibition of calcium channels (Ca2+), also resulting in an inhibitory effect.[1]

The structural and functional diversity of GABA receptors, particularly the numerous subunits of the GABAA receptor, allows for fine-tuned regulation of neuronal activity and presents opportunities for the development of receptor subtype-selective drugs.

Comparative Analysis of β-Aryl-γ-aminobutyric Acid Derivatives

The biological activity of β-aryl-γ-aminobutyric acid derivatives is primarily attributed to their function as GABA receptor modulators. While specific data for derivatives of "2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" is not yet publicly available, we can infer their potential activity based on the well-established pharmacology of related compounds like Phenibut and Baclofen.

Key Comparators: Phenibut and Baclofen

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug with anxiolytic and nootropic (cognition-enhancing) effects.[3][4][5][6] It acts as an agonist at GABAB receptors and, to a lesser extent, at GABAA receptors.[3][4][5][6] Baclofen , a chlorinated derivative of Phenibut, is a potent and selective GABAB receptor agonist used clinically as a muscle relaxant.

The introduction of a phenyl ring at the β-position is a critical modification that allows these compounds to cross the blood-brain barrier. The nature and position of substituents on this phenyl ring, as well as modifications to the GABA backbone, significantly influence their potency and selectivity for GABA receptor subtypes.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for Phenibut and its analogs, we can predict how modifications to the "2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" scaffold might impact its biological activity:

  • Phenyl Ring Substitution: The presence of a 4-methoxy group on the phenyl ring in the topic compound is of particular interest. Electron-donating groups in the para position of the phenyl ring have been shown to influence GABAB receptor affinity. For instance, F-phenibut (β-(4-Fluorophenyl)-GABA) is a potent GABAB receptor agonist.[7] The methoxy group may modulate the electronic properties and steric bulk of the molecule, potentially altering its binding affinity and selectivity.

  • α-Substitution: The aminomethyl group at the α-position in "2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" introduces a second basic center and increases the molecule's polarity and conformational flexibility. This substitution could significantly impact its interaction with the GABA binding pockets, potentially leading to altered selectivity between GABAA and GABAB receptors or even novel activity at other targets.

  • Stereochemistry: The biological activity of β-substituted GABA analogs is often stereospecific. For example, the (R)-enantiomer of Baclofen is the active form. It is highly probable that the stereochemistry at both the α and β carbons of the deprotected topic compound will be a critical determinant of its biological activity.

Hypothesized Activity Profile and Comparison

The table below presents a hypothesized activity profile for derivatives of 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid (AMMPA) in comparison to known GABAergic drugs. The values for AMMPA derivatives are predictive and require experimental validation.

CompoundPrimary Target(s)Known/Hypothesized EffectsPotency (Illustrative)
Phenibut GABAB agonist, weak GABAA agonistAnxiolytic, NootropicModerate
Baclofen Potent GABAB agonistMuscle RelaxantHigh
Diazepam Positive Allosteric Modulator of GABAAAnxiolytic, Sedative, AnticonvulsantHigh
(Deprotected) AMMPA Derivatives GABAA and/or GABAB receptorsPotentially Anxiolytic, Nootropic, or AnticonvulsantTo be determined

Experimental Protocols for Biological Evaluation

To elucidate the precise biological activity of novel β-aryl-γ-aminobutyric acid derivatives, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for their comprehensive pharmacological characterization.

In Vitro Assays: Receptor Binding and Functional Activity

1. Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • GABAA Receptor Binding Assay:

    • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

    • Incubation: Incubate the membranes with the test compound and a specific GABAA receptor radioligand (e.g., [3H]muscimol).

    • Separation: Separate bound from free radioligand by rapid filtration.

    • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant).

  • GABAB Receptor Binding Assay:

    • Membrane Preparation: Similar to the GABAA assay.

    • Incubation: Incubate membranes with the test compound and a specific GABAB receptor radioligand (e.g., [3H]CGP54626).

    • Separation and Quantification: As described for the GABAA assay.

    • Data Analysis: Determine IC50 and Ki values.

2. Electrophysiology Assays

These assays measure the functional consequences of ligand binding by recording the electrical activity of cells expressing the target receptor.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA receptor subtype.

    • Recording: Clamp the oocyte membrane potential and record the current elicited by the application of GABA in the presence and absence of the test compound.

    • Data Analysis: Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the modulatory effect of the test compound (potentiation or inhibition).

In Vivo Assays: Behavioral Models of Anxiety

Animal models are crucial for assessing the potential therapeutic effects of novel compounds on complex behaviors like anxiety.

1. Elevated Plus Maze (EPM)

This test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • Place the animal in the center of the maze.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

2. Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the dark compartment.

    • Record the time spent in each compartment and the number of transitions between them.

  • Data Analysis: Anxiolytic drugs typically increase the time spent in the light compartment.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for evaluating novel GABA receptor modulators.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A GABA-A Receptor (Ionotropic) GABA_neurotransmitter->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_neurotransmitter->GABA_B Cl_influx Cl- Influx GABA_A->Cl_influx K_efflux K+ Efflux GABA_B->K_efflux Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization

Caption: Simplified schematic of GABAergic neurotransmission.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization SAR_analysis SAR Analysis of Existing Compounds Derivative_synthesis Synthesis of Novel AMMPA Derivatives SAR_analysis->Derivative_synthesis Binding_assay Radioligand Binding Assays (GABA-A & GABA-B) Derivative_synthesis->Binding_assay Functional_assay Electrophysiology (TEVC) Binding_assay->Functional_assay Active Compounds Behavioral_models Anxiety Models (EPM, Light-Dark Box) Functional_assay->Behavioral_models Potent Modulators Toxicity_studies Toxicity & PK/PD Studies Behavioral_models->Toxicity_studies Efficacious Compounds Lead_optimization Lead Optimization Toxicity_studies->Lead_optimization Lead_optimization->SAR_analysis Iterative Improvement

Caption: A typical workflow for the discovery and development of novel GABA receptor modulators.

Conclusion and Future Directions

Derivatives of 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid represent a promising, yet underexplored, scaffold for the development of novel GABA receptor modulators. Based on the established pharmacology of structurally related β-aryl-γ-aminobutyric acids, it is reasonable to hypothesize that these compounds will exhibit activity within the GABAergic system, with potential applications as anxiolytics, nootropics, or anticonvulsants.

The key to unlocking their therapeutic potential lies in a systematic and rigorous biological evaluation. The experimental protocols outlined in this guide provide a comprehensive roadmap for characterizing their receptor binding affinity, functional activity, and in vivo efficacy. Future research should focus on the stereoselective synthesis of these derivatives and a thorough investigation of their structure-activity relationships. Such studies will not only elucidate the pharmacological profile of this novel class of compounds but also contribute to a deeper understanding of the molecular determinants of ligand recognition and modulation of GABA receptors.

References

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471–481. [Link]

  • Owen, D. R., et al. (2016). Phenibut (β-phenyl-γ-aminobutyric acid): a psychoactive GABA analogue with emerging abuse potential. Current Psychiatry, 15(7), 59–63. [Link]

  • Zvejniece, L., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Neuropharmacology, 97, 241-247. [Link]

  • Lapin, I. P. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed, 11830761. [Link]

  • Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [Link]

  • Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

  • Jouney, E. A. (2019). Phenibut (β-Phenyl-γ-Aminobutyric Acid): an Easily Obtainable "Dietary Supplement" With Propensities for Physical Dependence and Addiction. Current Psychiatry Reports, 21(4), 23. [Link]

  • Takeda, K., et al. (1998). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1407(2), 169-180. [Link]

  • Baur, R., & Sigel, E. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 9, 44. [Link]

  • Zvejniece, L., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Pharmacological Reports, 72(5), 1331-1339. [Link]

  • Kumar, A., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3876-3887. [Link]

  • Clayton, T., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3243. [Link]

  • Stepanyan, A. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(1), 36-39. [Link]

  • Wikipedia. (2023). GABAA receptor. In Wikipedia. [Link]

  • Reddit. (2021). Taking phenibut phenyl ring and hydrogenating it to a cyclohexane (question). Reddit. [Link]

  • S. Husain, S., & Raines, D. E. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(16), 4881. [Link]

  • Yilmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Turkish Journal of Chemistry, 42(6), 1647-1664. [Link]

  • Tsolaki, O., et al. (2017). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1234-1244. [Link]

Sources

Comparative Efficacy Analysis of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid and Analogs as GABA-B Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of "2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" and its structural analogs, with a primary focus on their potential efficacy as γ-aminobutyric acid type B (GABA-B) receptor agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders. We will delve into the rationale behind investigating this chemical scaffold, compare its potential activity with the established GABA-B agonist Baclofen, and provide detailed experimental protocols for evaluating such compounds.

Introduction: The Rationale for Investigating Novel GABA-B Receptor Agonists

The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system (CNS)[1]. Its activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, which collectively dampen neuronal excitability[1][2]. The prototypical GABA-B agonist, Baclofen, is a clinically approved muscle relaxant used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries[3][4]. However, its therapeutic use is often limited by CNS side effects such as sedation, muscle weakness, and dizziness[4][5]. This has spurred the search for novel GABA-B receptor agonists with improved pharmacological profiles, including better tissue selectivity and reduced side effects.

"this compound" represents a versatile scaffold for the synthesis of potential GABA-B receptor modulators. Its structural similarity to Baclofen, particularly the γ-aminobutyric acid backbone, makes its de-protected form, 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a person of interest for investigation as a novel agonist. The tert-butyloxycarbonyl (Boc) protecting group allows for strategic chemical modifications, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Comparative Analysis: Predicted vs. Experimental Efficacy

Based on structural similarity to Baclofen, it is hypothesized that the de-protected form of our topic compound could exhibit agonistic activity at the GABA-B receptor. To rigorously evaluate this, a direct comparison with Baclofen and other relevant analogs is necessary.

A study investigating the GABA-B agonistic activity of a series of Baclofen homologues provides crucial insights. In this study, compounds with substitutions on the phenyl ring were synthesized and evaluated. Notably, the analog featuring a para-methoxy substitution on the phenyl ring, structurally very similar to our de-protected topic compound, was found to be inactive as a GABA-B receptor agonist, with an EC50 value greater than 300 μM. This experimental finding contrasts with the initial hypothesis based on simple structural analogy and underscores the nuanced nature of SAR at the GABA-B receptor.

The following table summarizes the reported efficacy of Baclofen and the relevant analog from the aforementioned study.

CompoundStructureTargetAssay TypeEfficacy (EC50)Reference
(RS)-Baclofen3-(4-chlorophenyl)-4-aminobutanoic acidGABA-B ReceptorFunctional Assay5.8 μM
Compound 1h 5-amino-3-(4-methoxyphenyl)pentanoic acidGABA-B ReceptorFunctional Assay> 300 μM

This data strongly suggests that a simple methoxy substitution at the para-position of the phenyl ring, in place of the chloro group in Baclofen, leads to a significant loss of agonistic activity. This highlights the critical role of the electronic and steric properties of the substituent at this position for effective receptor binding and activation.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of "this compound" (after de-protection) and its analogs, a series of in vitro assays are essential. The following protocols provide a robust framework for such an evaluation.

Radioligand Binding Assay for GABA-B Receptor Affinity

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled antagonist.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet twice by resuspension in fresh buffer and centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radiolabeled antagonist (e.g., [³H]CGP54626), and varying concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a known GABA-B antagonist (e.g., 10 µM saclofen).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

[³⁵S]GTPγS Functional Assay for G-protein Activation

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Protocol:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and [³⁵S]GTPγS in an assay buffer containing GDP.

    • For basal binding determination, omit the test compound. For non-specific binding, include a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and collect the membranes by filtration.

    • Wash the filters and measure the bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the specific binding against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response) and the Emax (maximal effect) by non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay [³⁵S]GTPγS Functional Assay P1 Homogenize Rat Brain P2 Centrifugation & Washing P1->P2 P3 Final Membrane Pellet P2->P3 B1 Incubate Membranes with [³H]CGP54626 & Test Compound P3->B1 F1 Incubate Membranes with [³⁵S]GTPγS & Test Compound P3->F1 B2 Filtration & Washing B1->B2 B3 Scintillation Counting B2->B3 B4 Determine IC50 B3->B4 F2 Filtration & Washing F1->F2 F3 Scintillation Counting F2->F3 F4 Determine EC50 & Emax F3->F4 GABAB_Signaling_Pathway Agonist GABA-B Agonist (e.g., Baclofen) GABABR GABA-B Receptor (GABAB1/GABAB2) Agonist->GABABR Binds G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release

Caption: Simplified GABA-B receptor signaling pathway.

Conclusion and Future Directions

The initial hypothesis that 2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid would act as a GABA-B receptor agonist, based on its structural similarity to Baclofen, is not supported by available experimental data on a close analog. The lack of activity in the 4-methoxyphenyl derivative highlights the stringent structural requirements for agonist binding and receptor activation. This finding is crucial for guiding future drug design efforts.

For researchers working with "this compound," this guide provides a clear rationale for its evaluation, a critical analysis of its likely efficacy based on existing data, and robust protocols for its empirical testing. Future research should focus on synthesizing a broader range of analogs with diverse substitutions on the phenyl ring to build a more comprehensive SAR profile. This systematic approach will be instrumental in the potential discovery of novel GABA-B receptor modulators with improved therapeutic properties.

References

  • Aboul-Enein, H. Y., et al. (2012). GABAB-Agonistic Activity of Certain Baclofen Homologues. Molecules, 17(5), 5649-5658. [Link]

  • Ertzgaard, P., Campo, C., & Calabrese, A. (2017). Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen. Journal of Rehabilitation Medicine, 49(3), 193–203. [Link]

  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor Perspectives in Biology, 8(12), a029646. [Link]

  • StatPearls Publishing. (2023). Baclofen. In: StatPearls [Internet]. Treasure Island (FL). [Link]

Sources

"2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid" reference standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Reference Standards of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Versatile Building Block

This compound is a specialized amino acid derivative that serves as a pivotal building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, imparts stability and allows for selective chemical reactions, making it highly valuable in solid-phase peptide synthesis and the creation of complex bioactive molecules.[1] This compound is frequently utilized as an intermediate in the synthesis of drugs targeting neurological disorders and in the development of novel drug delivery systems.[1]

Given its integral role in research and manufacturing, the quality of this starting material is non-negotiable. The use of a well-characterized, high-purity reference standard is paramount for ensuring the accuracy, reproducibility, and validity of experimental results, from early-stage discovery to quality control in production. This guide provides a comprehensive comparison of reference standards for this compound, offering detailed experimental protocols for in-house verification and guidance on selecting the appropriate standard for your application.

Deconstructing the Molecule: A Structure-Function Analysis

Understanding the molecular architecture of this compound is key to appreciating its utility and the analytical challenges in its characterization.

  • Propionic Acid Backbone: Forms the core of the amino acid structure.

  • 4-Methoxyphenyl Group: This moiety influences the compound's solubility and can play a role in its interaction with biological targets.[1]

  • Aminomethyl Group: The primary amine is the key site for peptide bond formation or other chemical modifications.

  • N-Boc Protecting Group (tert-butyloxycarbonyl): This is the most critical feature for its use in synthesis. The Boc group is stable under most basic and nucleophilic conditions but can be easily removed under mild acidic conditions.[2] This chemical orthogonality is essential in multi-step syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids.[1][3][4]

The Imperative of a Reference Standard

In analytical chemistry and pharmaceutical sciences, a reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[5] The quality of a reference standard directly impacts the reliability of all subsequent measurements.[5]

There are primarily two tiers of reference standards:

  • Primary Standards: A substance shown through extensive analytical testing to be authentic material of high purity (typically ≥99.5%).[6] These can be obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), or prepared and thoroughly characterized in-house.[7]

  • Secondary (or Working) Standards: These are standards qualified against a primary reference standard. They are used for routine quality control where the use of a primary standard may be cost-prohibitive.[6][8]

The choice between them depends on the application. For regulatory submissions, method validation, or the qualification of other materials, a primary standard is essential. For routine in-process controls, a well-characterized secondary standard is often sufficient.

Comparative Analysis of Reference Standard Grades

When sourcing a reference standard for this compound, a direct comparison of supplier offerings is crucial. The following table outlines the key parameters to evaluate.

Parameter Primary Reference Standard (e.g., Pharmacopeial Grade) Secondary / Working Standard (e.g., Research Grade) Why It Matters
Purity Typically ≥99.5% (mass balance or qNMR)Often ≥98% or ≥99% (by HPLC peak area)High purity minimizes interference from impurities, ensuring accurate quantification of the target analyte.[5]
Characterization Comprehensive package: ¹H NMR, ¹³C NMR, MS, HPLC, FT-IR, Elemental Analysis, Water Content (Karl Fischer), Residual Solvents (GC).Often limited to ¹H NMR and HPLC purity.A full characterization package provides unequivocal proof of structure and a highly accurate purity value, which is critical for a primary standard.[6]
Certification Certificate of Analysis (CoA) includes a certified purity value with an uncertainty budget. Traceable to national or international standards (e.g., USP, EP).[7][9]CoA may only report HPLC purity without an uncertainty statement. Not typically traceable to a pharmacopeial standard.Traceability and certified purity are legally and scientifically required for applications governed by GMP (Good Manufacturing Practice).
Intended Use Critical assays, validation of analytical methods, calibration of instruments, and qualification of secondary standards.Routine identification, in-process controls, early-stage R&D.Using the wrong grade of standard can invalidate results; a primary standard is required for definitive measurements.[10]
Cost HighModerate to LowThe extensive testing and documentation required for a primary standard justify its higher cost.

Experimental Protocols for In-House Verification

Regardless of the source, it is good practice to perform in-house verification of any reference standard. The following protocols provide a robust framework for confirming the identity and purity of this compound.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the characterization and qualification of a chemical reference standard.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Finalization A Receive Candidate Material B Visual Inspection & Documentation A->B C Solubility Testing B->C D ¹H and ¹³C NMR Spectroscopy C->D E Mass Spectrometry (MS) D->E F FT-IR Spectroscopy E->F G Purity by HPLC-UV F->G H Water Content (Karl Fischer) G->H I Residual Solvents (HS-GC) H->I J Inorganic Impurities (ROI/TGA) I->J K Purity Assignment (Mass Balance) J->K L Generate Certificate of Analysis K->L M Assign Retest Date & Storage L->M

Caption: Workflow for the qualification of a chemical reference standard.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential process-related impurities and degradation products.

  • Rationale: A gradient elution is chosen to ensure that both more and less polar impurities can be resolved and detected within a reasonable runtime. The C18 column is a versatile stationary phase suitable for this molecule's polarity. A phosphoric acid modifier is used to ensure the carboxylic acid is protonated, leading to better peak shape.[11]

  • Instrumentation & Conditions:

    Parameter Value
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient 30% B to 90% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 225 nm

    | Injection Vol. | 10 µL |

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further if necessary to be within the linear range of the detector.

    • Sample Analysis: Inject the prepared solution onto the equilibrated HPLC system.

    • Data Processing: Integrate all peaks detected. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

NMR provides definitive structural information by mapping the chemical environment of all hydrogen atoms in the molecule.

  • Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0.00 ppm).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

    • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (Approximate):

      • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

      • ~2.5-3.0 ppm (multiplets, 3H): Protons on the propionic acid backbone (CH₂ and CH).

      • ~3.3-3.6 ppm (multiplet, 2H): Protons of the aminomethyl (-CH₂-NH) group.

      • ~3.80 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

      • ~5.1 ppm (broad singlet, 1H): The NH proton of the carbamate.

      • ~6.85 ppm (doublet, 2H) & ~7.15 ppm (doublet, 2H): The four aromatic protons of the para-substituted phenyl ring.

      • ~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group (may be very broad or exchange with residual water).

    • Analysis: Confirm that the observed chemical shifts, splitting patterns, and integration values match the expected structure.

Comparison with Potential Alternatives

While this compound is a specific building block, researchers may consider structurally similar alternatives depending on their synthetic goals.

Compound Key Structural Difference Potential Application Difference
(S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid [12]Carbamoyl and dimethylphenyl groups instead of a methoxy group.Used as an intermediate for δ-opioid antagonists/μ-opioid agonists, suggesting a different pharmacological target space.[12]
Boc-(2R,3R)-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid [13]Additional hydroxyl and methoxy groups; different stereochemistry.The dimethoxyphenyl group may enhance bioavailability.[13] The additional functional groups offer more points for chemical modification.
3-(p-Methoxyphenyl)propionic acid [14]Lacks the aminomethyl and Boc groups.A much simpler building block, not suitable for direct use in peptide synthesis without further functionalization.
Decision Logic for Compound Selection

DecisionTree A What is the primary synthetic goal? B Standard Peptide Synthesis A->B Elongate a peptide chain C Introduce specific pharmacological properties? A->C Modulate bioactivity D Inhibit Amyloid Fibril Formation? A->D Specific therapeutic goal E Use target compound: 2-N-Boc-2-Aminomethyl-3- (4-methoxyphenyl)-propionic acid B->E F Consider alternatives like (S)-2-(Boc-Amino)-3-(4-carbamoyl...) propanoic acid for opioid receptor targeting C->F G Consider the de-protected version: 2-Aminomethyl-3-(4-methoxy-phenyl)- propionic acid D->G

Caption: Decision tree for selecting a suitable amino acid building block.

Conclusion and Recommendations

The selection and proper use of a reference standard for This compound is a foundational step for any research or development program that relies on this compound.

  • For GMP and Regulatory Applications: Always procure a primary reference standard from a reputable, accredited source (e.g., pharmacopeias or certified suppliers). The comprehensive Certificate of Analysis is non-negotiable.

  • For Early-Stage R&D: A high-purity (e.g., >99% by HPLC) standard from a commercial chemical supplier is often sufficient. However, it is strongly recommended to perform in-house identity confirmation via ¹H NMR and purity verification by HPLC upon receipt of a new lot.

  • Trust but Verify: Never assume the purity and identity stated on a label without verification, especially for critical experiments. The protocols outlined in this guide provide a reliable basis for establishing a self-validating system of quality control in your laboratory.

By investing in high-quality, well-characterized reference standards, researchers can build a foundation of scientific integrity, ensuring that their results are accurate, reproducible, and ultimately, trustworthy.

References

  • Ghosh, S., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • SIELC Technologies. (n.d.). Propionic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • EDQM & USP. (2023). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen. Retrieved from [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

Sources

Safety Operating Guide

2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount for ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a specialized Boc-protected amino acid derivative. The procedures outlined below are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals, grounding every recommendation in established safety principles and regulatory compliance.

Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural components—a Boc-protected amine, a substituted propionic acid, and an aromatic methoxy group—inform a cautious approach. Similar compounds are often classified as irritants and should be handled with care to prevent skin, eye, and respiratory contact.

Core Principle: Treat this compound as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance with environmental regulations.[1]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. All handling and disposal steps must be performed while wearing the following:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glassesPrevents accidental splashes or contact with airborne dust from irritating or damaging the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Protects skin from direct contact, which can cause irritation.
Body Protection Standard laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Required if handling powder outside a fume hoodIf there is a risk of generating dust, a dust respirator should be used to avoid inhalation.

All operations involving the transfer of this chemical should be conducted within a certified chemical fume hood to minimize inhalation risk.

In Case of Exposure

Immediate and correct response to accidental exposure is critical:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logistical Disposal Plan: A Step-by-Step Protocol

The recommended disposal pathway for this compound is through your institution's official hazardous waste management stream. Sewer disposal is not a permissible option for this category of chemical.

Step 1: Segregation of Waste

Causality: Chemical waste must be segregated to prevent dangerous reactions. Boc-protected amino acids, while generally stable, should not be mixed with strong acids (which can cleave the Boc group) or incompatible waste streams.[]

  • Action: Designate a specific waste container for this compound and other compatible Boc-protected amino acid derivatives. Do not mix with strong oxidizing agents, bases, or acidic waste.

Step 2: Proper Waste Containment

Causality: Secure and appropriate containment is mandated by federal and local regulations to prevent leaks and environmental contamination during storage and transport.[1][3]

  • Action:

    • Select a leak-proof, chemically compatible container with a secure, screw-top cap. High-density polyethylene (HDPE) is a suitable choice.[3]

    • Ensure the container is clean and dry before adding waste.

    • For solid waste, carefully transfer it into the container, minimizing dust generation.

    • For solutions, use a funnel to pour the waste into the container.

    • Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[1]

Step 3: Accurate Labeling

Causality: Clear labeling is a critical safety and regulatory requirement. It informs waste handlers of the container's contents and associated hazards, ensuring proper handling throughout the disposal chain.[4]

  • Action:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the primary hazards (e.g., "Irritant").

    • Include the accumulation start date and the name of the principal investigator or lab contact.

Step 4: On-Site Storage (Satellite Accumulation Area)

Causality: The U.S. Environmental Protection Agency (EPA) has specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).[3][4] These areas are designed to ensure waste is managed safely at its point of generation.

  • Action:

    • Store the sealed and labeled waste container in your designated SAA.

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

    • Keep the container closed at all times except when adding waste.[3]

    • Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal

Causality: Final disposal must be handled by professionals to ensure the waste is treated and disposed of in an environmentally sound manner, compliant with all regulations, such as the Resource Conservation and Recovery Act (RCRA).[1]

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Follow all institutional procedures for waste manifest documentation and pickup.

    • Do not attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated, and approved procedure for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal start Start: Generation of Waste assess Assess Hazards: Treat as Hazardous Irritant start->assess segregate Segregate Waste: Use a dedicated, compatible container ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe ppe->segregate transfer Transfer Waste to Container (Do not exceed 90% capacity) segregate->transfer store Store in Satellite Accumulation Area (SAA) (Closed, in Secondary Containment) label_waste Label Container: 'Hazardous Waste' + Full Chemical Name transfer->label_waste label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Patsnap Eureka. (2025). Emerging Industrial Applications of Propionic Acid.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific. (2025). Safety Data Sheet for 4'-Methoxypropiophenone.
  • TCI Chemicals. (2023, March 5). Safety Data Sheet for (S)-(+)-2-(6-Methoxy-2-naphthyl)propionic Acid.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.

Sources

A Researcher's Guide to the Safe Handling of 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialized chemical reagents is fundamental to a secure and compliant laboratory environment. This guide provides essential safety and logistical information for managing 2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid, a Boc-protected amino acid derivative. Adherence to these protocols is crucial for mitigating risks and ensuring responsible chemical management.

While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structure as a Boc-protected amino acid and a propionic acid derivative allows us to establish a robust safety protocol based on established principles for similar chemical classes.

Understanding the Hazard Landscape

The foundation of safe chemical handling lies in a thorough understanding of the potential hazards.[1] For this compound, we must consider the following:

  • Physical Form: This compound is likely a solid or powder at room temperature. The primary physical hazard is the potential for dust generation, which can lead to inhalation or widespread contamination.[2]

  • Chemical Reactivity: The tert-butoxycarbonyl (Boc) protecting group is generally stable to most nucleophiles and bases but is sensitive to acidic conditions.[3][4] Accidental contact with strong acids could lead to deprotection, releasing potentially more hazardous byproducts. The propionic acid moiety suggests acidic properties, which can cause skin and eye irritation.[5][6][7]

  • Toxicological Profile: While the specific toxicity of this compound is not extensively documented, it is prudent to treat it as a substance with the potential for skin and eye irritation, and possible respiratory irritation if inhaled.[8] Similar propionic acid derivatives can cause severe skin burns and eye damage.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and other chemical reagents.[9] The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesRequired to protect against dust particles and potential splashes of any solutions. Safety glasses with side shields offer minimum protection.[10]
Face ShieldRecommended to be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.[11]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and dust contamination.[12]
Chemical-Resistant ApronFor larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved respirator (e.g., N95) should be used if the material is handled as a powder outside of a chemical fume hood to prevent inhalation of dust particles.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Pre-Handling Checklist:
  • Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.[13]

  • Designate a Work Area: All handling of the solid compound should occur within a designated area, preferably a chemical fume hood, to contain any dust.[12][14]

  • Assemble all Materials: Ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the designated area before handling the chemical.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.[12]

Handling Protocol:
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize dust dispersion.

    • Use a spatula to carefully transfer the powder to a tared weigh boat or paper. Avoid any actions that could create airborne dust.

  • Dissolving the Compound:

    • If preparing a solution, add the solid to the solvent slowly.

    • Cap the container before agitation to prevent splashes.

  • Post-Handling:

    • Thoroughly clean the spatula and work area with an appropriate solvent and dispose of the cleaning materials as chemical waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1][11]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[12]

  • Solid Waste:

    • All solid waste contaminated with this compound, including weigh paper, gloves, and disposable lab coats, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed waste container.

    • Do not mix with incompatible waste streams.[14] For example, avoid mixing acidic waste with basic waste.

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or involves a volatile solvent, alert others and evacuate the laboratory.

    • For small spills of the solid, carefully sweep it up with a dustpan and brush, minimizing dust generation. Place the material in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminating solution. All cleanup materials should be disposed of as hazardous waste.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the critical steps, the following workflow diagram illustrates the safe handling process from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Review Safety Info & Designate Area PPE Don Personal Protective Equipment Prep->PPE Weigh Weigh Compound PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area & Equipment Dissolve->Clean Waste Segregate & Dispose of Waste Clean->Waste Doff Doff PPE & Wash Hands Waste->Doff Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

Conclusion

The responsible and safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to the established operational and disposal plans, researchers can confidently and safely advance their work in drug discovery and development.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Lab Safety Rules and Guidelines. (2024-01-23).
  • Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies.
  • Chemical Handling and Storage. (n.d.). Environmental Health and Safety - Iowa State University.
  • Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). (n.d.). Benchchem.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US. (2025-10-07). SDS Management Software.
  • Essential Safety and Logistical Information for Handling Boc-D-4-aminomethylphe(Boc). (n.d.). Benchchem.
  • PPE and Safety for Chemical Handling. (2020-07-14). ACS Material.
  • BOC Protection and Deprotection. (2025-02-08). J&K Scientific LLC.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024-03-02). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024-09-06). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2024-03-28). Fisher Scientific.
  • FM42551 - Safety Data Sheet. (2023-07-27).
  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov.
  • Safety Data Sheet. (n.d.). DC Fine Chemicals.
  • Safety data sheet. (n.d.). BASF.
  • BOC deprotection. (2023-07-04). Hebei Boze Chemical Co.,Ltd.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
2-N-Boc-2-Aminomethyl-3-(4-methoxyphenyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.